molecular formula C5H10O4 B15600977 5-deoxy-D-ribose

5-deoxy-D-ribose

カタログ番号: B15600977
分子量: 134.13 g/mol
InChIキー: WDRISBUVHBMJEF-MROZADKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-deoxy-D-ribose is a deoxypentose that is aldehydo-D-ribose in which the hydroxy group at position 5 is substituted by a hydrogen. It is functionally related to a D-ribose.
5'-Deoxyribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 5-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for 5-deoxy-D-ribose. This monosaccharide is a derivative of D-ribose and serves as a crucial building block in the synthesis of various bioactive compounds, including anticancer agents.[1]

Chemical Structure

This compound is a deoxypentose, which is a five-carbon sugar.[2][3] Structurally, it is derived from D-ribose where the hydroxyl (-OH) group at the 5th carbon position is substituted with a hydrogen atom.[2][] This modification significantly influences its chemical properties and biological functions. The systematic IUPAC name for this compound is (2R,3R,4R)-2,3,4-trihydroxypentanal.[2][]

Like many monosaccharides, this compound can exist in both a linear (acyclic) form and a cyclic form. In aqueous solutions, it establishes an equilibrium between the open-chain aldehyde and the cyclic furanose or pyranose ring structures.

1.1. Linear Form: Fischer Projection

The linear structure of this compound is best represented by a Fischer projection. This two-dimensional representation illustrates the stereochemistry of the chiral centers.

Fischer_Projection CHO CHO CH3 CH₃ CHO->CH3 p2 C2 H — C — OH p3 C3 H — C — OH p4 C4 H — C — OH p5 p1

Caption: Fischer projection of this compound.

1.2. Cyclic Form: Haworth Projection

The cyclic form, specifically the furanose (five-membered ring) structure, is common for ribose derivatives. The diagram below illustrates the β-D-5-deoxyribofuranose structure.

Haworth_Projection O O C4 C O->C4 C1 C C1->O H1 H C1->H1 OH1 OH C1->OH1 C2 C C2->C1 H2 H C2->H2 OH2 OH C2->OH2 C3 C C3->C2 H3 H C3->H3 OH3 OH C3->OH3 C4->C3 H4 H C4->H4 CH3 CH₃ C4->CH3

Caption: Haworth projection of β-D-5-deoxyribofuranose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₄[2][][5]
Molecular Weight 134.13 g/mol [2][][5]
Appearance Yellow to Dark Orange Thick Oily Matter[]
Density 1.314 ± 0.06 g/cm³ (Predicted)[][6]
Boiling Point 294.5 ± 19.0 °C at 760 mmHg (Predicted)[]
Solubility Sparingly soluble in Methanol and Water[][6]
Storage Temperature 2-8°C[][6]
pKa 12.63 ± 0.20 (Predicted)[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its derivatives are critical for research and development.

3.1. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This protocol describes a practical route for synthesizing a protected form of this compound.[7]

  • Objective: To synthesize 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in high yield.

  • Key Steps:

    • Starting Material: D-ribose.

    • Intermediate Formation: D-ribose is converted to methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside.

    • Deoxygenation: The key deoxygenation step is performed on the intermediate using hydride reagents for reductive displacement of the sulfonyloxy group at the 5-position.

    • Hydrolysis: Subsequent total hydrolysis removes the protecting groups (isopropylidene and methyl glycoside).

    • Acetylation: The final step involves acetylation of the hydroxyl groups to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

  • Overall Yield: This method reportedly achieves an overall yield of 56% from D-ribose and is suitable for multi-gram preparations.[7]

3.2. Preparation and GC-MS Analysis of this compound

This protocol outlines the deprotection of a precursor to yield this compound, followed by analysis.[]

  • Objective: To prepare this compound and analyze the product using GC-MS.

  • Methodology:

    • A solution of 2,3-O-Isopropylidene-5-deoxy-d-ribose (25 mg, 0.14 mmol) in 1 mL of 10% aqueous acetic acid is heated under reflux for approximately 2 hours.

    • The reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate (B1210297) as the eluent. The starting material has a retention factor (Rf) of 0.55.

    • Once the reaction is complete, the solvents are evaporated.

    • The resulting residue is dried under a high vacuum to yield a transparent liquid (18 mg, 93% yield).

    • The final product can be further characterized by Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Role and Pathway Involvement

This compound is an intermediate in the biosynthesis of chloroethylmalonyl-CoA, a novel substrate for polyketide synthases.[8] This pathway is notably involved in the production of salinosporamide A, a potent proteasome inhibitor, by the marine actinomycete Salinispora tropica.[8]

The diagram below illustrates the initial steps of this biosynthetic pathway, highlighting the role of this compound.

Biosynthesis_Pathway Ribose5P Ribose-5-phosphate ChloroRibose 5-Chloro-5-deoxy-D-ribose Ribose5P->ChloroRibose SalL (Chlorinase) ChloroRibonoLactone 5-Chloro-5-deoxy-D-ribono-γ-lactone ChloroRibose->ChloroRibonoLactone SalM (Dehydrogenase) NAD⁺ ChloroRibonate 5-Chloro-5-deoxy-D-ribonate ChloroRibonoLactone->ChloroRibonate Spontaneous Hydrolysis

Caption: Biosynthesis of 5-chloro-5-deoxy-D-ribonate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deoxy-D-ribose, a deoxypentose sugar, is a vital carbohydrate derivative that serves as a fundamental building block in the synthesis of various biologically active molecules, including anticancer compounds.[1][2] Structurally, it is derived from D-ribose through the removal of the hydroxyl group at the C-5 position.[] This modification significantly influences its chemical reactivity and biological role. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known metabolic pathways.

Physical and Chemical Properties

This compound is typically a yellow to dark orange, thick, oily, or viscous liquid at room temperature.[] It is sparingly soluble in methanol (B129727) and water.[] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₄[4]
Molecular Weight 134.13 g/mol [4]
Appearance Yellow to dark orange thick oily matter; viscous liquid[]
Boiling Point 294.5 ± 19.0 °C (Predicted)[]
Density 1.314 ± 0.06 g/cm³ (Predicted)[]
Solubility Sparingly soluble in Methanol and Water[]
Storage Temperature 2-8°C or -20°C[]
InChI Key WDRISBUVHBMJEF-MROZADKFSA-N[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Much of the existing literature focuses on its isomer, 2-deoxy-D-ribose. For unambiguous identification and characterization, it is recommended to acquire specific 1H NMR, 13C NMR, and IR spectra upon synthesis or purchase.

Experimental Protocols

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

Experimental Workflow for the Synthesis of a this compound derivative

G Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose D_ribose D-ribose protection Protection of hydroxyl groups (e.g., isopropylidene formation) D_ribose->protection sulfonyylation sulfonyylation protection->sulfonyylation sulfonylation Sulfonylation of 5-OH group deoxygenation Reductive deoxygenation (e.g., using a hydride reagent) sulfonylation->deoxygenation hydrolysis Hydrolysis of protecting groups deoxygenation->hydrolysis acetylation Acetylation hydrolysis->acetylation final_product 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose acetylation->final_product

Caption: A generalized workflow for the synthesis of a this compound derivative.

UPLC-MS Analysis of this compound

A method for the analysis of this compound in biological samples using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has been described.[]

Methodology:

  • Sample Preparation: Biological samples (e.g., E. coli culture media and cell extracts) are lyophilized and reconstituted in a 50% acetonitrile (B52724) in water solution.[]

  • Chromatographic Separation: The separation is achieved on a C18 reverse-phase column (e.g., 3.0 × 150 mm, 3.5 µm resin) using a linear gradient of 5% to 20% acetonitrile in water containing 0.1% formic acid.[]

  • Mass Spectrometric Detection: Detection is performed using an ESI source in negative mode to acquire full mass and MS/MS data.[]

UPLC-MS Analysis Workflow

G UPLC-MS Analysis of this compound sample Biological Sample extraction Lyophilization and Reconstitution in 50% ACN sample->extraction hplc UPLC Separation (C18 column, ACN/H₂O gradient) extraction->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms data Data Acquisition (Full Scan and MS/MS) ms->data

Caption: Workflow for the analysis of this compound by UPLC-MS.

Biological Significance and Metabolic Fate

This compound is recognized as a crucial building block for the synthesis of various anticancer nucleosides.[1][2] While specific signaling pathways directly modulated by this compound in mammalian cells are not well-documented, its metabolic fate in bacteria has been investigated. In bacteria, this compound can be salvaged through a pathway involving phosphorylation, isomerization, and subsequent aldol (B89426) cleavage.[] This pathway is encoded by gene clusters that include a putative kinase, isomerase, and a sugar phosphate (B84403) aldolase.[]

Bacterial Salvage Pathway of this compound

G Bacterial Salvage Pathway of this compound s5dr This compound s5drp This compound-phosphate s5dr->s5drp Kinase isomer Isomerization s5drp->isomer Isomerase cleavage Aldol Cleavage isomer->cleavage Aldolase products Metabolic Intermediates cleavage->products

Caption: The metabolic salvage pathway of this compound in bacteria.

Conclusion

This compound is a carbohydrate of significant interest, particularly in the field of medicinal chemistry for the development of novel therapeutics. This guide has summarized its key physical and chemical properties, provided an overview of synthetic and analytical methodologies, and touched upon its biological relevance. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its potential direct biological activities and roles in cellular signaling pathways.

References

The Enigmatic Role of 5-deoxy-D-ribose in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-deoxy-D-ribose, a naturally occurring deoxysugar, has long occupied a niche but critical space in the landscape of cellular biochemistry. Primarily recognized as a byproduct of radical S-adenosylmethionine (SAM) enzyme activity, its cellular roles extend beyond simple metabolic salvage. This in-depth technical guide elucidates the core biochemical functions of this compound, detailing its metabolic pathway, impact on cellular proliferation, and its potential as a therapeutic target. We provide a comprehensive overview of the quantitative data available, detailed experimental protocols for its study, and visual representations of its metabolic fate to empower researchers in their exploration of this fascinating molecule.

Introduction

This compound is a pentose (B10789219) sugar where the hydroxyl group at the 5' position is replaced by a hydrogen atom.[1] This seemingly minor structural alteration has significant implications for its chemical properties and biological functions. While not as abundant as its canonical counterpart, D-ribose, this compound plays a crucial role in cellular homeostasis, particularly in organisms from bacteria to humans.[2][3] Its primary endogenous source is the breakdown of 5'-deoxyadenosine, a toxic byproduct of radical SAM enzymes, which are ubiquitous and essential for various metabolic processes.[2] The effective salvage and metabolism of this compound are therefore critical to prevent cellular toxicity and to recycle carbon skeletons into central metabolism.[2] This guide will delve into the known biochemical pathways involving this compound, its quantified effects on cellular systems, and the methodologies to investigate its functions further.

Biochemical Roles and Metabolic Pathways

The central metabolic pathway for this compound is a salvage pathway that converts this potentially toxic byproduct into useful metabolites. This pathway has been well-characterized in bacteria and involves a three-step enzymatic cascade.[2]

2.1. The this compound Salvage Pathway

The salvage of this compound is a sequential process involving phosphorylation, isomerization, and aldol (B89426) cleavage:

  • Phosphorylation: this compound is first phosphorylated to 5-deoxy-α-D-ribose 1-phosphate by a specific 5-deoxyribose kinase .[2] This initial step activates the sugar for subsequent metabolic transformations.

  • Isomerization: The resulting this compound 1-phosphate is then isomerized to 5-deoxyribulose 1-phosphate.[2]

  • Aldol Cleavage: Finally, a unique aldolase (B8822740) cleaves 5-deoxyribulose 1-phosphate into two central metabolic intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde (B116499) .[2] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.

This pathway effectively channels a potentially harmful byproduct back into mainstream cellular metabolism.

Salvage_Pathway cluster_0 Cellular Environment cluster_1 This compound Salvage Pathway cluster_2 Central Metabolism 5_deoxy_D_ribose This compound 5_deoxy_D_ribose_1_phosphate This compound 1-phosphate 5_deoxy_D_ribose->5_deoxy_D_ribose_1_phosphate 5-deoxyribose kinase 5_deoxyribulose_1_phosphate 5-deoxyribulose 1-phosphate 5_deoxy_D_ribose_1_phosphate->5_deoxyribulose_1_phosphate Isomerase DHAP Dihydroxyacetone phosphate (DHAP) 5_deoxyribulose_1_phosphate->DHAP Aldolase Acetaldehyde Acetaldehyde 5_deoxyribulose_1_phosphate->Acetaldehyde Aldolase Glycolysis Glycolysis DHAP->Glycolysis

Figure 1. The bacterial this compound salvage pathway.

2.2. Inhibition of Cellular Proliferation

Beyond its role as a metabolic intermediate, this compound, along with D-ribose, has been shown to inhibit the synthesis of DNA, RNA, and proteins in a variety of cell types, including normal and neoplastic cells.[4] This inhibitory effect is observed at concentrations where other monosaccharides have little to no impact. The inhibition is irreversible and dependent on both the concentration and the duration of exposure, ultimately leading to cell death.[4] While the precise molecular mechanisms underlying this cytotoxicity are not fully elucidated, these findings suggest a potential role for this compound in regulating cell growth and proliferation.

Quantitative Data

The following tables summarize the available quantitative data related to the biochemical role of this compound.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
5-deoxyribose kinaseBacillus thuringiensisThis compound17815.4[2]
5-deoxyribose kinaseBacillus thuringiensisATP216-[2]
5-chloro-5-deoxy-d-ribose 1-dehydrogenaseSalinispora tropicaD-ribose18,000-[5]

Table 2: Cytotoxicity Data

CompoundCell LineEffectConcentrationTime (h)Reference
D-ribose / deoxy-D-riboseVarious (human and murine)Inhibition of DNA, RNA, and protein synthesisConcentration-dependent>24[4]
K:D-Ribose (Potassium bicarbonate and D-ribose)A72 (canine cancer)Cell growth arrest5 mM48-72[6]
K:D-Ribose (Potassium bicarbonate and D-ribose)HTB-126 (human cancer)Reduced splitting times5 mM48 days[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

4.1. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This protocol describes a practical route for the synthesis of a protected derivative of this compound.[7]

Materials:

Procedure:

  • Ketalization: Protect the hydroxyl groups of D-ribose by reacting it with acetone in the presence of a catalytic amount of concentrated sulfuric acid in anhydrous methanol to form methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

  • Tosylation: Selectively tosylate the primary hydroxyl group at the 5' position by reacting the product from step 1 with tosyl chloride in the presence of triethylamine in DCM.

  • Deoxygenation: Reduce the 5'-tosyl group to a deoxy group using sodium borohydride in DMSO at an elevated temperature (e.g., 80-85 °C). This is a key reductive displacement step.

  • Hydrolysis: Remove the isopropylidene and methyl protecting groups by acid hydrolysis with dilute sulfuric acid at an elevated temperature.

  • Acetylation: Acetylate the free hydroxyl groups with acetic anhydride in pyridine to yield the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Synthesis_Workflow D_ribose D-ribose Step1 Ketalization (Acetone, H+) D_ribose->Step1 Intermediate1 Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Step1->Intermediate1 Step2 Tosylation (TsCl, Et3N) Intermediate1->Step2 Intermediate2 Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside Step2->Intermediate2 Step3 Deoxygenation (NaBH4, DMSO) Intermediate2->Step3 Intermediate3 Methyl 2,3-O-isopropylidene- 5-deoxy-β-D-ribofuranoside Step3->Intermediate3 Step4 Hydrolysis (H+) Intermediate3->Step4 Intermediate4 5-deoxy-D-ribofuranose Step4->Intermediate4 Step5 Acetylation (Ac2O, Pyridine) Intermediate4->Step5 Final_Product 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Step5->Final_Product

Figure 2. Workflow for the synthesis of a this compound derivative.

4.2. Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general method for the detection and quantification of this compound in cellular or tissue extracts.[]

Materials:

  • Biological sample (cells or tissues)

  • Liquid nitrogen

  • 50% Acetonitrile (B52724) in water

  • Centrifuge

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 3.0 × 150 mm, 3.5 µm)

  • Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI)

  • Acetonitrile (ACN)

  • Formic acid

  • This compound standard

Procedure:

  • Sample Preparation:

    • Harvest cells by centrifugation or collect tissue samples.

    • Quench metabolism by flash-freezing in liquid nitrogen.

    • Extract metabolites by adding an equal volume of 50% acetonitrile in water.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant and freeze-dry.

    • Reconstitute the dried extract in 50% acetonitrile in water for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the reconstituted sample onto a C18 reverse-phase column.

      • Use a linear gradient of acetonitrile in water with 0.1% formic acid. For example, a gradient from 5% to 20% acetonitrile.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in negative ion mode using ESI.

      • Acquire full mass and MS/MS data for the precursor ion of this compound and its characteristic fragment ions.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the this compound standard.

    • Quantify the amount of this compound in the biological samples by comparing their peak areas to the standard curve.

4.3. 5-deoxyribose Kinase Assay

This protocol is adapted from a general kinase assay and can be used to measure the activity of 5-deoxyribose kinase.[9][10][11][12]

Materials:

  • Purified 5-deoxyribose kinase

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • In a microplate well, combine the purified 5-deoxyribose kinase, this compound (at various concentrations for kinetic analysis), and kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time period.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate as per the manufacturer's instructions.

  • Measurement and Analysis:

    • Measure the luminescence using a microplate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • For kinetic analysis, plot the reaction velocity (luminescence) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

This compound, once considered merely a metabolic byproduct, is emerging as a molecule with significant biochemical roles. Its dedicated salvage pathway highlights the cellular importance of managing its levels, preventing potential toxicity, and reintegrating its carbon backbone into central metabolism. Furthermore, its ability to inhibit cellular proliferation opens avenues for exploring its potential in therapeutic applications, particularly in oncology. The quantitative data, though still limited, provides a foundation for understanding the kinetics of its metabolism and its cellular effects. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the synthesis, detection, and functional roles of this compound. Future research should focus on elucidating the precise mechanisms of its cytotoxicity, quantifying its endogenous levels in various cell types and tissues, and exploring its potential as a biomarker or therapeutic agent in human diseases. The continued exploration of this compound is poised to reveal new layers of complexity in cellular metabolism and regulation.

References

The Unveiling of a Crucial Salvage Route: A Technical Guide to the 5-deoxy-D-ribose Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and core experimental findings related to the 5-deoxy-D-ribose metabolic pathway. Intended for researchers, scientists, and drug development professionals, this document details the key enzymatic steps, presents quantitative data for comparative analysis, and offers comprehensive experimental protocols for the key discoveries.

Introduction

This compound is a naturally occurring deoxy sugar that arises from the breakdown of 5'-deoxyadenosine (B1664650), a toxic byproduct of radical S-adenosylmethionine (SAM) enzymes. The metabolism of this compound is crucial for cellular detoxification and the recycling of carbon skeletons. Two primary pathways for this compound catabolism have been identified in bacteria: a salvage pathway and an oxidative pathway. This guide will delve into the discovery and characterization of these vital metabolic routes.

Historical Perspective: Piecing Together the Puzzle

The journey to understanding this compound metabolism is intertwined with the broader history of nucleotide salvage pathways and the discovery of radical SAM enzymes.

Early Observations in Nucleotide Metabolism: The study of how cells recycle components of nucleic acids, known as salvage pathways, has a long history. Early research in the mid-20th century focused on the salvage of purine (B94841) and pyrimidine (B1678525) bases. However, the fate of the sugar moieties, particularly deoxyribose, was less understood. For many years, the primary known route for deoxyribose metabolism was the phosphorylation of 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate, which is then cleaved by deoxyribose-phosphate aldolase (B8822740) (DERA) into glyceraldehyde-3-phosphate and acetaldehyde.

The Rise of Radical SAM Enzymes: A pivotal moment came with the discovery and characterization of the radical SAM enzyme superfamily, a large group of enzymes that use SAM to initiate a wide range of radical reactions. A common feature of these enzymes is the reductive cleavage of SAM, which generates a 5'-deoxyadenosyl radical and leaves behind 5'-deoxyadenosine as a byproduct. The accumulation of 5'-deoxyadenosine is toxic to cells, hinting at the existence of a dedicated salvage pathway to handle this molecule and its breakdown product, this compound.

Discovery of the this compound Salvage Pathway: A significant breakthrough occurred with the identification of a three-gene cluster in various bacteria that was predicted to encode the enzymes for a this compound salvage pathway. In 2018, Beaudoin et al. provided definitive evidence for this pathway in Bacillus thuringiensis.[1] Their work demonstrated that this compound is sequentially phosphorylated by a kinase (DrdK), isomerized by an isomerase (DrdI), and finally cleaved by an aldolase (DrdA) into dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde.[1][2]

Elucidation of an Alternative Oxidative Pathway: More recently, research has uncovered an alternative, oxidative pathway for the catabolism of 2-deoxy-D-ribose in certain bacteria, such as Pseudomonas simiae. This pathway does not involve phosphorylation but instead proceeds through a series of oxidation steps. While this pathway was primarily characterized for 2-deoxy-D-ribose, it highlights the metabolic diversity for processing deoxy sugars and suggests that similar oxidative routes may exist for this compound in some organisms.[3]

The this compound Salvage Pathway

This pathway represents the primary known route for the catabolism of this compound in many bacteria. It involves the sequential action of three enzymes:

  • 5-deoxyribose kinase (DrdK): This enzyme catalyzes the ATP-dependent phosphorylation of this compound at the C1 position to produce 5-deoxy-α-D-ribose 1-phosphate.

  • 5-deoxyribose-1-phosphate isomerase (DrdI): This enzyme isomerizes this compound 1-phosphate to 5-deoxyribulose 1-phosphate.

  • 5-deoxyribulose-1-phosphate aldolase (DrdA): This unique, manganese-dependent class II aldolase cleaves 5-deoxyribulose 1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde.[1]

These end products, DHAP and acetaldehyde, are central metabolites that can readily enter glycolysis and other metabolic pathways.

Salvage_Pathway cluster_0 This compound Salvage Pathway This compound This compound 5-deoxy-D-ribose_1P This compound 1-phosphate This compound->5-deoxy-D-ribose_1P DrdK (Kinase) ATP -> ADP 5-deoxyribulose_1P 5-deoxyribulose 1-phosphate 5-deoxy-D-ribose_1P->5-deoxyribulose_1P DrdI (Isomerase) DHAP Dihydroxyacetone phosphate 5-deoxyribulose_1P->DHAP DrdA (Aldolase) Acetaldehyde Acetaldehyde 5-deoxyribulose_1P->Acetaldehyde DrdA (Aldolase)

The bacterial this compound salvage pathway.

The Oxidative Pathway for Deoxyribose Catabolism

In some bacteria, an alternative pathway for the breakdown of deoxyribose has been identified. While extensively studied for 2-deoxy-D-ribose, this pathway provides a framework for a potential alternative route for this compound metabolism. In Pseudomonas simiae, this pathway involves the following steps for 2-deoxy-D-ribose:

  • Oxidation to Deoxyribonate: Deoxyribose is first oxidized to deoxyribonate.

  • Further Oxidation to Ketodeoxyribonate: Deoxyribonate is then oxidized to ketodeoxyribonate.

  • Cleavage: The resulting ketodeoxyribonate is cleaved to yield central metabolites.[3]

Oxidative_Pathway cluster_1 Oxidative Deoxyribose Catabolism Deoxyribose Deoxyribose Deoxyribonate Deoxyribonate Deoxyribose->Deoxyribonate Dehydrogenase Ketodeoxyribonate Ketodeoxyribonate Deoxyribonate->Ketodeoxyribonate Dehydrogenase Central_Metabolites Central Metabolites Ketodeoxyribonate->Central_Metabolites Cleavage

A generalized oxidative pathway for deoxyribose catabolism.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the this compound metabolic pathways.

Table 1: Kinetic Parameters of the this compound Salvage Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DrdK Bacillus thuringiensisThis compound130 ± 2015.4 ± 0.61.2 x 105[1]
ATP200 ± 2016.3 ± 0.68.2 x 104[1]
DrdI Bacillus thuringiensisThis compound 1-phosphate270 ± 500.83 ± 0.073.1 x 103[1]
DrdA Bacillus thuringiensis5-deoxyribulose 1-phosphate100 ± 201.2 ± 0.11.2 x 104[1]

Table 2: Kinetic Parameters of a Dehydrogenase with Activity on a this compound Analog

EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
SalM Salinispora tropica5-chloro-5-deoxy-D-ribose0.017 ± 0.0022.0 ± 0.1
D-ribose18.5 ± 2.01.4 ± 0.1
D-erythrose2.5 ± 0.31.2 ± 0.1

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound salvage pathway.

Protocol 1: Heterologous Expression and Purification of DrdK, DrdI, and DrdA

This protocol describes the general steps for producing and purifying the recombinant enzymes of the salvage pathway.

Protocol_1 cluster_2 Workflow: Enzyme Expression and Purification Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Gene_Cloning->Transformation Cell_Culture Cell Culture and Induction of Expression Transformation->Cell_Culture Cell_Harvesting Cell Harvesting and Lysis Cell_Culture->Cell_Harvesting Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Harvesting->Purification Analysis SDS-PAGE and Protein Quantification Purification->Analysis

General workflow for recombinant protein production.
  • Gene Cloning: The genes encoding DrdK, DrdI, and DrdA are amplified from the genomic DNA of the source organism (e.g., Bacillus thuringiensis) and cloned into a suitable expression vector, often containing a polyhistidine tag for purification.

  • Transformation: The expression constructs are transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

Protocol 2: Coupled Spectrophotometric Assay for 5-deoxyribose Kinase (DrdK) Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 100 µL final volume) containing:

    • 50 mM HEPES-KOH, pH 7.5

    • 10 mM MgCl2

    • 1 mM phosphoenolpyruvate

    • 0.2 mM NADH

    • 1 unit pyruvate (B1213749) kinase

    • 1 unit lactate (B86563) dehydrogenase

    • 1 mM ATP

    • Varying concentrations of this compound (e.g., 0-1 mM)

  • Initiation of Reaction: The reaction is initiated by the addition of a purified DrdK enzyme.

  • Measurement: The decrease in absorbance at 340 nm is monitored continuously at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

Protocol 3: Coupled Spectrophotometric Assay for 5-deoxyribose-1-phosphate Isomerase (DrdI) Activity

This assay couples the production of 5-deoxyribulose 1-phosphate to its cleavage by DrdA and the subsequent reduction of the DHAP product, leading to NADH oxidation.

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 100 µL final volume) containing:

    • 50 mM MOPS-KOH, pH 8.0

    • 0.2 mM NADH

    • 1 unit glycerol-3-phosphate dehydrogenase (GDH)

    • Excess purified DrdA (e.g., 20 µg)

    • Varying concentrations of this compound 1-phosphate (e.g., 0-30 mM)

  • Initiation of Reaction: The reaction is initiated by the addition of purified DrdI enzyme.

  • Measurement: The decrease in absorbance at 340 nm is monitored continuously at a constant temperature.

  • Data Analysis: Initial rates are calculated and used to determine the kinetic parameters for DrdI.

Protocol 4: Aldolase (DrdA) Activity Assay

The activity of DrdA is measured by monitoring the cleavage of 5-deoxyribulose 1-phosphate. The production of DHAP is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.

  • Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 60 µL final volume) containing:

    • 50 mM HEPES-KOH, pH 8.2

    • 0.2 mM NADH

    • 1 unit glycerol-3-phosphate dehydrogenase (GDH)

    • 30 µM MnCl2

    • Varying concentrations of 5-deoxyribulose 1-phosphate (e.g., 3-875 µM)

  • Initiation of Reaction: The reaction is initiated by the addition of purified DrdA enzyme (e.g., 1 µg).

  • Measurement: The decrease in absorbance at 340 nm is monitored continuously.

  • Data Analysis: Initial rates are calculated and kinetic parameters are determined.

Protocol 5: In Vitro Reconstitution of the this compound Salvage Pathway

This experiment confirms that the three enzymes are necessary and sufficient for the complete conversion of this compound to DHAP and acetaldehyde.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM HEPES-KOH, pH 7.5

    • 10 mM MgCl2

    • 1 mM ATP

    • 1 mM this compound

    • 0.2 mM NADH

    • 1 unit glycerol-3-phosphate dehydrogenase

  • Enzyme Addition: Add purified DrdK, DrdI, and DrdA to the reaction mixture. Control reactions should be set up with the omission of one or more enzymes.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time. A significant decrease in absorbance should only be observed when all three enzymes are present, confirming the generation of DHAP.

Conclusion and Future Directions

The discovery and characterization of the this compound metabolic pathways have significantly advanced our understanding of cellular metabolism and detoxification. The salvage pathway provides an elegant solution for recycling the toxic byproduct of radical SAM enzymes, while the existence of an oxidative pathway highlights the metabolic versatility of microorganisms.

Future research in this area will likely focus on:

  • Expanding the search for these pathways in other organisms: Determining the prevalence and diversity of this compound metabolism across different domains of life.

  • Detailed structural and mechanistic studies of the enzymes: Elucidating the precise catalytic mechanisms and substrate specificities of DrdK, DrdI, and DrdA, as well as the enzymes of the oxidative pathway.

  • Investigating the regulation of these pathways: Understanding how the expression and activity of these enzymes are controlled in response to cellular needs and environmental cues.

  • Exploring the potential for therapeutic intervention: The enzymes of these pathways could be potential targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for seasoned professionals seeking a comprehensive overview of this compound metabolism.

References

The Dual Metabolic Pathways of 5-Deoxy-D-Ribose in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Deoxy-D-ribose (5dR), a deoxy sugar, plays a significant role in the carbon metabolism of Escherichia coli. This document provides a comprehensive technical overview of the two known metabolic pathways for 5dR utilization in this bacterium: the canonical catabolic pathway involving the deo operon, and the Dihydroxyacetone Phosphate (B84403) (DHAP) shunt, predominantly found in extraintestinal pathogenic E. coli (ExPEC) strains. This guide details the enzymatic steps, genetic regulation, and physiological relevance of each pathway. Furthermore, it presents collated quantitative data for the key enzymes, detailed experimental protocols for their study, and visual diagrams of the metabolic and regulatory networks. This information is intended to serve as a valuable resource for researchers investigating bacterial carbohydrate metabolism, antibiotic development, and the physiology of pathogenic E. coli.

Introduction

Escherichia coli, a model organism for bacterial genetics and metabolism, exhibits remarkable versatility in its utilization of various carbon sources. Among these is this compound (5dR), a derivative of ribose lacking a hydroxyl group at the C5 position. The metabolism of 5dR is of particular interest due to its connection to nucleotide salvage pathways and its differential utilization by commensal and pathogenic strains. This guide elucidates the two primary pathways through which E. coli catabolizes 5dR, providing a detailed molecular and procedural framework for their investigation.

The Canonical deo Operon Pathway

The classical pathway for the catabolism of deoxynucleosides, including those that can be converted to this compound intermediates, is governed by the deo operon. This pathway ultimately converts this compound-5-phosphate into central metabolic intermediates.

Enzymatic Steps

The key enzymes encoded by the deo operon involved in the processing of deoxyribose derivatives are Phosphopentomutase (DeoB) and Deoxyribose-phosphate aldolase (B8822740) (DeoC/DERA).

  • Phosphopentomutase (DeoB): This enzyme catalyzes the reversible isomerization of 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate.[1][2] While its primary characterized substrate is 2-deoxy-D-ribose 1-phosphate, it is understood to be involved in the broader deoxynucleoside catabolism that would include this compound derivatives.

  • Deoxyribose-phosphate aldolase (DeoC/DERA): This enzyme catalyzes the reversible aldol (B89426) cleavage of 2-deoxy-D-ribose 5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499).[3][4] G3P enters glycolysis, while acetaldehyde can be converted to acetyl-CoA and enter the Krebs cycle.[4]

Genetic Regulation of the deo Operon

The expression of the deo operon (deoCABD) is tightly regulated by two repressor proteins: the DeoR repressor and the CytR repressor.

  • DeoR Repressor: This protein is the primary repressor of the deo operon. The inducer for DeoR is 2-deoxy-D-ribose-5-phosphate. DeoR controls transcription from both of the deo promoter-operator sites, PO1 and PO2.

  • CytR Repressor: This repressor acts as a secondary regulatory element, controlling transcription primarily from the cAMP/CRP-dependent promoter-operator site, PO2.[2][5]

The dual regulation allows for a fine-tuned response to the availability of deoxynucleosides and the overall carbon status of the cell.

The Dihydroxyacetone Phosphate (DHAP) Shunt Pathway

A more recently characterized pathway for 5dR metabolism is the Dihydroxyacetone Phosphate (DHAP) shunt. This pathway is notably present in many extraintestinal pathogenic E. coli (ExPEC) strains, including the globally disseminated ST131 lineage, and is largely absent in commensal and intestinal pathogenic strains.[1][6] The DHAP shunt enables these strains to utilize 5dR and other 5'-deoxy-nucleosides as sole carbon and energy sources.[6][7][8]

Enzymatic Steps

The DHAP shunt consists of a three-enzyme pathway that converts this compound into central metabolites. The genes for these enzymes, mtnK, mtnA, and ald2, are typically found in a conserved gene cluster.[1][6]

  • This compound Kinase (MtnK): This enzyme catalyzes the ATP-dependent phosphorylation of this compound to this compound-1-phosphate.

  • 5-deoxyribose-1-phosphate Isomerase (MtnA): This isomerase converts this compound-1-phosphate to 5-deoxyribulose-1-phosphate.

  • 5-deoxyribulose-1-phosphate aldolase (Ald2): This class II aldolase cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde.[6] DHAP enters glycolysis, and acetaldehyde is further metabolized.

Genetic Regulation of the DHAP Shunt Operon

The expression of the DHAP shunt operon is regulated by both a specific repressor and global carbon catabolite repression.

  • MtnR Repressor: The gene yjhU, now designated as mtnR, encodes a DeoR family transcriptional regulator that acts as a repressor of the DHAP shunt operon in the absence of its substrates.[6]

  • Carbon Catabolite Repression (CCR): The DHAP shunt is subject to CCR, mediated by the cyclic AMP receptor protein (CRP). This ensures that E. coli preferentially utilizes glucose over 5dR when both are available.[6]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in both pathways.

Table 1: Kinetic Parameters of deo Operon Enzymes in E. coli

EnzymeGeneSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
PhosphopentomutasedeoB2-deoxy-D-ribose 1-phosphateN/AN/AN/A
Deoxyribose-phosphate aldolasedeoC2-deoxy-D-ribose 5-phosphate0.23N/AN/A[3]

N/A: Data not available in the searched literature for E. coli.

Table 2: Kinetic Parameters of DHAP Shunt Enzymes

EnzymeGeneOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
5-deoxyribose KinasedrdKBacillus thuringiensisThis compound17815.4[9]
5-deoxyribose KinasedrdKBacillus thuringiensisATP216N/A[9]
5-deoxyribose-1-phosphate IsomerasemtnAE. coliThis compound-1-phosphateN/AN/A
5-deoxyribulose-1-phosphate aldolaseald2E. coli5-deoxyribulose-1-phosphateN/AN/A

N/A: Data not available in the searched literature for E. coli.

Signaling Pathways and Experimental Workflows

Metabolic Pathways

deo_operon_pathway 5_deoxy_D_ribose_1P This compound-1-phosphate 5_deoxy_D_ribose_5P This compound-5-phosphate 5_deoxy_D_ribose_1P->5_deoxy_D_ribose_5P DeoB G3P Glyceraldehyde-3-phosphate 5_deoxy_D_ribose_5P->G3P DeoC (DERA) Acetaldehyde Acetaldehyde 5_deoxy_D_ribose_5P->Acetaldehyde DeoC (DERA) Glycolysis Glycolysis G3P->Glycolysis Krebs_Cycle Krebs Cycle Acetaldehyde->Krebs_Cycle via Acetyl-CoA dhap_shunt_pathway 5dR This compound 5dR_1P This compound-1-phosphate 5dR->5dR_1P MtnK 5dRu_1P 5-deoxyribulose-1-phosphate 5dR_1P->5dRu_1P MtnA DHAP Dihydroxyacetone phosphate 5dRu_1P->DHAP Ald2 Acetaldehyde Acetaldehyde 5dRu_1P->Acetaldehyde Ald2 Glycolysis Glycolysis DHAP->Glycolysis Krebs_Cycle Krebs Cycle Acetaldehyde->Krebs_Cycle via Acetyl-CoA qpcr_workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis Culture E. coli culture with This compound Harvest Harvest cells Culture->Harvest RNA_extraction Total RNA extraction Harvest->RNA_extraction DNase_treatment DNase I treatment RNA_extraction->DNase_treatment RT Reverse Transcription DNase_treatment->RT cDNA cDNA RT->cDNA qPCR_setup Set up qPCR reactions (SYBR Green) cDNA->qPCR_setup qPCR_run Run qPCR qPCR_setup->qPCR_run Data_analysis Data analysis (ΔΔCt method) qPCR_run->Data_analysis

References

The Elusive Deoxysugar: A Technical Guide to the Natural Sources and Occurrence of 5-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribose, a deoxysugar distinguished by the absence of a hydroxyl group at the 5' position, is not a constituent of common dietary sources. Its natural occurrence is primarily confined to the intracellular metabolic landscape of certain microorganisms. This technical guide provides a comprehensive overview of the known natural sources and metabolic pathways associated with this compound. It details the enzymatic processes responsible for its synthesis and degradation, with a particular focus on the bacterial dihydroxyacetone phosphate (B84403) (DHAP) shunt. This document also outlines experimental methodologies for the extraction, identification, and quantification of this compound and its related enzymes, aiming to equip researchers with the necessary knowledge to investigate this intriguing and functionally significant molecule.

Natural Occurrence and Sources

Contrary to many simple sugars, this compound is not found in significant quantities in plants, fruits, or other dietary staples. Its primary natural reservoir is the cytoplasm of specific bacteria, where it exists as a transient metabolic intermediate.

Microbial Metabolism: The most well-documented source of this compound is its formation as a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions in bacteria.[1] These enzymes, crucial for a variety of biosynthetic pathways, generate 5'-deoxyadenosine (B1664650) as a byproduct. The subsequent degradation of 5'-deoxyadenosine gives rise to this compound.

Key Organisms:

  • Escherichia coli : Certain strains of E. coli, particularly extraintestinal pathogenic E. coli (ExPEC), have been shown to utilize this compound as a carbon source.[2] Commensal E. coli strains, in contrast, tend to excrete this compound.[2] It is listed as a metabolite in Escherichia coli (strain K12, MG1655).[1]

  • Bacillus thuringiensis : This bacterium possesses a dedicated gene cluster for the metabolism of this compound.[3]

  • Synechococcus elongatus : This cyanobacterium utilizes an alternative salvage pathway for 5'-deoxyadenosine, which can lead to the formation and excretion of this compound.

Human Occurrence: The Human Metabolome Database indicates that this compound is not a naturally occurring metabolite in humans and is only detected in individuals who have been externally exposed to the compound.

Metabolic Pathways

The metabolism of this compound is primarily understood through a salvage pathway known as the dihydroxyacetone phosphate (DHAP) shunt.

The Dihydroxyacetone Phosphate (DHAP) Shunt

This pathway facilitates the conversion of this compound into central metabolic intermediates. The core logic of this pathway is the phosphorylation of this compound, followed by isomerization and subsequent cleavage.

DHAP_Shunt 5_deoxy_D_ribose This compound 5_deoxy_D_ribose_1_phosphate This compound-1-phosphate 5_deoxy_D_ribose->5_deoxy_D_ribose_1_phosphate DrdK (Kinase) + ATP 5_deoxyribulose_1_phosphate 5-Deoxyribulose-1-phosphate 5_deoxy_D_ribose_1_phosphate->5_deoxyribulose_1_phosphate DrdI (Isomerase) DHAP Dihydroxyacetone phosphate 5_deoxyribulose_1_phosphate->DHAP DrdA (Aldolase) Acetaldehyde Acetaldehyde 5_deoxyribulose_1_phosphate->Acetaldehyde DrdA (Aldolase)

Caption: The Dihydroxyacetone Phosphate (DHAP) Shunt for this compound Metabolism.

The key enzymes and their respective genes (in Bacillus thuringiensis) involved in this pathway are:

  • This compound Kinase (DrdK): This enzyme catalyzes the ATP-dependent phosphorylation of this compound at the 1' position to form this compound-1-phosphate.

  • 5-Deoxyribose-1-phosphate Isomerase (DrdI): This isomerase converts this compound-1-phosphate to 5-deoxyribulose-1-phosphate.

  • 5-Deoxyribulose-1-phosphate Aldolase (B8822740) (DrdA): This aldolase cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde.

Alternative Pathway in Synechococcus elongatus

In the cyanobacterium Synechococcus elongatus, a different salvage pathway for 5'-deoxyadenosine has been identified. This pathway involves the cleavage of 5'-deoxyadenosine to adenine (B156593) and this compound-1-phosphate, which can then be dephosphorylated to yield this compound. This organism has been observed to excrete this compound into the culture medium.

Quantitative Data

Specific intracellular concentrations of this compound in microorganisms are not extensively documented in the literature. Metabolomics studies of E. coli have identified a wide range of metabolites, but quantitative values for this compound are scarce. The transient nature of this intermediate makes its quantification challenging.

Organism/StrainConditionIntracellular ConcentrationReference
Escherichia coliNot specifiedData not available
Bacillus thuringiensisNot specifiedData not available
Synechococcus elongatusCulture SupernatantDetected, not quantified

Note: The lack of quantitative data highlights a significant area for future research.

Experimental Protocols

Extraction of Intracellular Metabolites from Bacteria

A critical first step for the analysis of this compound is the efficient extraction of intracellular metabolites while quenching metabolic activity.

Workflow for Metabolite Extraction:

Extraction_Workflow cluster_0 Cell Culture and Harvesting cluster_1 Metabolic Quenching cluster_2 Metabolite Extraction cluster_3 Sample Preparation for Analysis Culture Bacterial Culture (e.g., E. coli) Harvest Rapid Filtration or Centrifugation Culture->Harvest Quench Quenching with Cold Solvent (e.g., 60% Methanol (B129727) at -48°C) Harvest->Quench Extract Extraction with Solvent Mixture (e.g., Acetonitrile (B52724):Methanol:Water) Quench->Extract Separate Centrifugation to remove cell debris Extract->Separate Supernatant Collect Supernatant Separate->Supernatant Dry Evaporation of Solvent Supernatant->Dry Reconstitute Reconstitute in appropriate solvent Dry->Reconstitute

Caption: General workflow for the extraction of intracellular metabolites from bacteria.

Detailed Methodology:

  • Cell Culture: Grow the bacterial strain of interest (e.g., E. coli, B. thuringiensis) under defined conditions to the desired growth phase.

  • Harvesting and Quenching:

    • Rapidly harvest the cells from the culture medium. Filtration is often preferred over centrifugation to minimize the time between harvesting and quenching.

    • Immediately quench metabolic activity by immersing the cell-containing filter or cell pellet in a cold quenching solution, such as 60% methanol pre-chilled to -48°C.[4]

  • Extraction:

    • Extract the metabolites using a suitable solvent mixture. A common mixture is acetonitrile:methanol:water (2:2:1, v/v/v), pre-chilled to -20°C.

    • Thoroughly resuspend the cells in the extraction solvent and incubate to ensure complete lysis and extraction. Sonication can be employed to aid this process.

  • Separation and Collection:

    • Centrifuge the extract at a high speed to pellet cell debris.

    • Carefully collect the supernatant containing the intracellular metabolites.

  • Sample Preparation:

    • Evaporate the solvent from the supernatant, for example, using a vacuum concentrator.

    • Reconstitute the dried metabolite extract in a solvent compatible with the downstream analytical method (e.g., water or a specific mobile phase for HPLC).

Quantification of this compound

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of small molecules like deoxysugars.

Methodology Outline:

  • Derivatization: this compound is a polar and non-volatile compound, requiring derivatization prior to GC-MS analysis. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). This process replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • GC Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Temperature Program: An optimized temperature gradient is crucial for the separation of different sugar isomers. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C).

  • MS Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification, providing high sensitivity and specificity. Characteristic ions for the TMS-derivatized this compound would need to be determined.

  • Quantification: An isotopically labeled internal standard (e.g., ¹³C-labeled this compound) should be used for accurate quantification to correct for variations in extraction efficiency and derivatization.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector can also be used for the quantification of this compound.

Methodology Outline:

  • Chromatographic Separation:

    • Column: A column suitable for sugar analysis, such as an amino-propyl bonded silica (B1680970) column or a ligand-exchange column, is recommended.

    • Mobile Phase: The mobile phase will depend on the column used. For amino columns, a mixture of acetonitrile and water is common. For ligand-exchange columns, water is typically used.

  • Detection:

    • Refractive Index (RI) Detector: A universal detector for sugars, but with lower sensitivity.

    • Evaporative Light Scattering Detector (ELSD): More sensitive than RI detection.

    • Mass Spectrometry (LC-MS): Provides the highest sensitivity and specificity.

  • Quantification: A standard curve of known concentrations of this compound should be prepared for quantification.

Enzymatic Assays for the DHAP Shunt Enzymes

Characterizing the activity of the enzymes in the DHAP shunt is essential for understanding the metabolism of this compound.

4.3.1. This compound Kinase (DrdK) Assay

The activity of DrdK can be measured by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Principle: this compound + ATP --(DrdK)--> this compound-1-phosphate + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically.

4.3.2. 5-Deoxyribose-1-phosphate Isomerase (DrdI) Assay

The activity of DrdI can be assayed in the reverse direction by measuring the formation of this compound-1-phosphate from 5-deoxyribulose-1-phosphate. The product can be quantified using a colorimetric assay for aldoses.

4.3.3. 5-Deoxyribulose-1-phosphate Aldolase (DrdA) Assay

The activity of DrdA can be measured by coupling the production of dihydroxyacetone phosphate (DHAP) to the oxidation of NADH through the action of glycerol-3-phosphate dehydrogenase.

Principle: 5-Deoxyribulose-1-phosphate --(DrdA)--> DHAP + Acetaldehyde DHAP + NADH + H⁺ --(Glycerol-3-phosphate Dehydrogenase)--> Glycerol-3-phosphate + NAD⁺

The decrease in absorbance at 340 nm is monitored.

Conclusion

This compound is a specialized metabolite primarily found within the microbial world, arising from the detoxification of a common enzymatic byproduct. Its metabolism through the DHAP shunt highlights the efficiency of bacterial metabolic networks in salvaging and repurposing molecules. For researchers in drug development, the enzymes of this pathway could represent novel targets for antimicrobial strategies, particularly against pathogenic bacteria that can utilize this deoxysugar. Further research into the precise quantification of this compound in various microorganisms and the detailed characterization of its metabolic enzymes will undoubtedly provide deeper insights into bacterial physiology and may open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to 5-deoxy-D-ribose (CAS: 13039-75-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-deoxy-D-ribose (CAS Number: 13039-75-3), a deoxy sugar derived from D-ribose. This document consolidates critical information on its chemical and physical properties, synthesis methodologies, and significant biological roles, with a particular focus on its pro-angiogenic activities. Detailed data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes illustrative diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential applications in drug development and biomedical research.

Introduction

This compound is a naturally occurring monosaccharide in which the hydroxyl group at the C-5 position of D-ribose is replaced by a hydrogen atom.[1] This structural modification confers unique chemical and biological properties that distinguish it from its parent molecule. While 2-deoxy-D-ribose is widely recognized as a fundamental component of deoxyribonucleic acid (DNA), this compound has garnered increasing interest for its diverse biological activities, including its role as a building block for the synthesis of carcinolytic and anticancer compounds and its notable pro-angiogenic effects.[2][3] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this intriguing molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReferences
CAS Number 13039-75-3[4]
Molecular Formula C₅H₁₀O₄[5][6]
Molecular Weight 134.13 g/mol [5][6]
IUPAC Name (2R,3R,4R)-2,3,4-trihydroxypentanal[1][7]
Synonyms D-Ribose, 5-deoxy-; 5-deoxy-beta-D-ribofuranose[1][5]
Appearance Yellow to Dark Orange Thick Oily Matter or Viscous Liquid[1][6]
Solubility Sparingly soluble in Methanol (B129727) and Water. Soluble in DMF (15mg/mL), DMSO (15mg/mL), and Ethanol (15mg/mL).[1][2][5]
Density 1.314 ± 0.06 g/cm³ (Predicted)[1][5]
Boiling Point 294.5 ± 19.0 °C at 760 mmHg (Predicted)[1][5]
Storage Temperature 2-8°C or -20°C[1][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various chemical routes, often starting from D-ribose. A common strategy involves the selective deoxygenation of a protected D-ribose derivative.

General Synthesis Scheme

A practical synthetic route to a derivative, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, starts from D-ribose.[8][9] The key steps involve the deoxygenation of a sulfonyloxy derivative of a protected ribofuranoside using a hydride reagent, followed by hydrolysis and acetylation.[8][9] This general approach can be adapted for the synthesis of this compound.

G DRibose D-Ribose ProtectedRibose Methyl 2,3-O-isopropylidene- β-D-ribofuranoside DRibose->ProtectedRibose Protection SulfonylatedRibose Methyl 2,3-O-isopropylidene- 5-O-sulfonyloxy-β-D-ribofuranoside ProtectedRibose->SulfonylatedRibose Sulfonylation DeoxygenatedProduct Methyl 2,3-O-isopropylidene- 5-deoxy-β-D-ribofuranoside SulfonylatedRibose->DeoxygenatedProduct Reduction (e.g., NaBH4) HydrolyzedProduct This compound DeoxygenatedProduct->HydrolyzedProduct Hydrolysis

General Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of a this compound derivative

The following is a generalized protocol based on the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose, which can be adapted to yield this compound prior to the final acetylation step.[8][9]

Materials:

Procedure:

  • Protection of D-ribose: D-ribose is first protected, for example, by converting it to methyl 2,3-O-isopropylidene-β-D-ribofuranoside through reaction with acetone and methanol in the presence of an acid catalyst like sulfuric acid.

  • Sulfonylation of the 5-hydroxyl group: The primary hydroxyl group at the 5-position is selectively activated by sulfonylation using tosyl chloride or mesyl chloride in a suitable solvent like DCM with a base such as triethylamine.

  • Reductive Deoxygenation: The resulting 5-O-sulfonyloxy derivative is then deoxygenated. This is a crucial step where the sulfonyloxy group is displaced by a hydride ion. A common reagent for this reduction is sodium borohydride in a solvent like DMSO, often with heating.

  • Hydrolysis (Deprotection): The protecting groups (e.g., the isopropylidene group and the methyl glycoside) are removed by acid-catalyzed hydrolysis, for instance, by refluxing in dilute aqueous acetic acid or sulfuric acid. This step yields the target molecule, this compound.

  • Purification: The final product can be purified using techniques such as column chromatography on silica (B1680970) gel.

Biological Role and Applications

This compound is an important molecule in various biological contexts and holds significant potential for therapeutic applications.

Role in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth and wound healing.[10] 2-deoxy-D-ribose, a related sugar, is known to be a chemoattractant for endothelial cells and an inducer of angiogenesis.[10] This activity is linked to the enzyme thymidine (B127349) phosphorylase (TP), which catalyzes the conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate, which is subsequently dephosphorylated to 2-deoxy-D-ribose.[10][11]

Recent studies have highlighted that this compound also possesses pro-angiogenic properties. It has been shown to stimulate endothelial cell migration, proliferation, and tube formation.[12] Notably, the pro-angiogenic effects of 2-deoxy-D-ribose have been reported to be comparable to those of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[13][14] The proposed mechanism involves the upregulation of endogenous VEGF production.[12]

G cluster_0 Extracellular cluster_1 Endothelial Cell 5dDR_ext This compound 5dDR_int This compound 5dDR_ext->5dDR_int Uptake Upregulation Upregulation of VEGF expression 5dDR_int->Upregulation VEGF_sec VEGF Secretion Upregulation->VEGF_sec VEGFR2 VEGFR2 VEGF_sec->VEGFR2 Autocrine/Paracrine Signaling Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis

Proposed Pro-angiogenic Signaling of this compound.
Applications in Drug Development

The unique properties of this compound make it a valuable molecule in drug development:

  • Anticancer Drug Synthesis: It serves as a key building block in the synthesis of various anticancer compounds.[3]

  • Prodrug Design: Derivatives of this compound are being investigated in the design of prodrugs.[1]

  • Wound Healing: Due to its pro-angiogenic effects, it is being explored for the development of advanced wound dressings to promote tissue repair, particularly in chronic wounds.[12][14]

Spectroscopic Data

Characterization of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of this compound. While detailed spectral data for this compound is not as commonly published as for 2-deoxy-D-ribose, the expected signals can be inferred. A ¹H NMR spectrum in D₂O would show characteristic signals for the protons on the furanose ring and the methyl group at the C5 position. Similarly, a ¹³C NMR spectrum would display five distinct carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization mass spectra are available in public databases and can be used for its identification.[15]

Conclusion

This compound is a versatile and biologically active monosaccharide with significant potential in biomedical research and drug development. Its role in promoting angiogenesis presents exciting opportunities for therapeutic applications in areas such as wound healing and tissue engineering. The synthetic routes, although requiring careful control of protecting groups, are well-established for related compounds and can be adapted for its production. This technical guide provides a solid foundation for researchers and scientists working with this promising molecule, summarizing its key properties and biological functions to aid in future investigations and applications.

References

IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2R,3R,4R)-2,3,4-trihydroxypentanal

Abstract

(2R,3R,4R)-2,3,4-trihydroxypentanal is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group. Its structure is defined by the specific stereochemical configuration at its three chiral centers, designated as R at carbons 2, 3, and 4. This document provides a detailed exploration of its IUPAC nomenclature, stereochemistry, physicochemical properties, and its relationship within the broader class of pentoses. It also outlines a representative experimental protocol for the structural and stereochemical characterization of such molecules, intended for researchers in organic chemistry and drug development.

IUPAC Nomenclature Deconstructed

The systematic name (2R,3R,4R)-2,3,4-trihydroxypentanal precisely describes the molecule's structure. Each component of the name specifies a key structural feature.

  • Parent Hydride: The base name "pentane" indicates a five-carbon acyclic alkane.

  • Principal Functional Group: The suffix "-al" signifies the presence of an aldehyde group (-CHO) as the highest priority functional group. By convention, the aldehyde carbon is designated as carbon-1.

  • Substituent Groups: The prefix "2,3,4-trihydroxy-" indicates the presence of three hydroxyl (-OH) groups located on carbons 2, 3, and 4.

  • Stereochemistry: The prefix "(2R,3R,4R)-" defines the absolute configuration at the three chiral centers (carbons 2, 3, and 4) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Below is a logical breakdown of the IUPAC name construction.

IUPAC_Breakdown cluster_breakdown Component Breakdown cluster_meaning Structural Meaning iupac (2R,3R,4R)-2,3,4-trihydroxypentanal stereo Stereochemistry (2R,3R,4R)- substituents Substituents 2,3,4-trihydroxy- parent Parent Chain & Functional Group pentan-al stereo_desc Absolute configuration at C2, C3, C4 stereo->stereo_desc defines substituents_desc Three -OH groups at C2, C3, C4 substituents->substituents_desc indicates parent_desc Five-carbon chain with an aldehyde parent->parent_desc indicates

Caption: Logical decomposition of the IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal.

Structure and Stereochemistry

(2R,3R,4R)-2,3,4-trihydroxypentanal is one of the eight stereoisomers of 2,3,4-trihydroxypentanal. Its structure is analogous to D-ribose. The designation at each chiral center is determined by assigning priorities to the substituents and orienting the molecule so the lowest priority group (typically hydrogen) points away from the viewer.

The Fischer projection for this molecule is shown below, alongside its systematic numbering.

Relationship to Other Aldopentoses

The stereochemistry of simple sugars is fundamental to their biological function. (2R,3R,4R)-2,3,4-trihydroxypentanal is the systematic name for D-ribose, a critical component of RNA, ATP, and other essential biomolecules. Understanding its relationship to other isomers, such as its enantiomer (L-ribose) and its epimers (e.g., D-arabinose, D-xylose), is crucial.

The diagram below illustrates the stereochemical relationships between D-ribose and its related isomers.

Stereoisomers Ribose D-Ribose (2R,3R,4R) Arabinose D-Arabinose (2S,3R,4R) Ribose->Arabinose C2 Epimer Xylose D-Xylose (2R,3S,4R) Ribose->Xylose C3 Epimer LRibose L-Ribose (2S,3S,4S) Ribose->LRibose Enantiomer Lyxose D-Lyxose (2S,3S,4R) Arabinose->Lyxose C3 Epimer Xylose->Lyxose C2 Epimer

Caption: Stereochemical relationships between D-ribose and other D-aldopentoses.

Physicochemical Properties

The quantitative properties of aldopentoses are critical for experimental design, particularly in dissolution, formulation, and analytical characterization. The following table summarizes key physicochemical data for D-ribose, which corresponds to the named compound.

PropertyValueUnit
Molecular FormulaC₅H₁₀O₅-
Molecular Weight150.13 g/mol
AppearanceWhite crystalline powder-
Melting Point85 to 95°C
Specific Rotation [α]D²⁰-20degrees (c=4, H₂O)
Water Solubility~700g/L
pKa12.22-

Experimental Protocols

The characterization of a chiral molecule like (2R,3R,4R)-2,3,4-trihydroxypentanal relies on a combination of spectroscopic and analytical techniques to confirm its structure and stereochemical purity.

Protocol: Structural and Stereochemical Confirmation

Objective: To verify the chemical structure and determine the absolute stereochemistry of a synthesized sample purported to be (2R,3R,4R)-2,3,4-trihydroxypentanal.

Methodology Workflow:

The overall experimental process involves initial purity assessment followed by detailed structural and stereochemical analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_conclusion Data Interpretation Sample Synthesized Sample Dissolve Dissolve in D2O (for NMR) & H2O (for Polarimetry) Sample->Dissolve NMR 1H and 13C NMR Spectroscopy Dissolve->NMR Polarimetry Optical Rotation Measurement Dissolve->Polarimetry MassSpec High-Resolution Mass Spectrometry Dissolve->MassSpec Structure Confirm Connectivity & Functional Groups NMR->Structure Stereochem Determine Optical Purity & Absolute Configuration Polarimetry->Stereochem MassSpec->Structure Final Final Structure Verification Structure->Final Stereochem->Final

Caption: Experimental workflow for the characterization of (2R,3R,4R)-2,3,4-trihydroxypentanal.

Materials:

  • Sample of putative (2R,3R,4R)-2,3,4-trihydroxypentanal

  • Deuterium oxide (D₂O)

  • Deionized water (H₂O)

  • NMR spectrometer (≥400 MHz)

  • Polarimeter

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Mass Spectrometry:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., water/methanol).

    • Infuse the sample into an ESI-HRMS instrument.

    • Acquire the mass spectrum in positive ion mode to detect the [M+Na]⁺ adduct.

    • Expected Result: A high-resolution mass corresponding to the molecular formula C₅H₁₀O₅Na⁺ (m/z 173.0426).

  • NMR Spectroscopy:

    • Dissolve approximately 10 mg of the sample in 0.6 mL of D₂O.

    • Acquire a ¹H NMR spectrum. Note that in solution, the compound exists as a mixture of anomers (α- and β-furanose/pyranose rings) and the open-chain form, leading to complex spectra.

    • Acquire a ¹³C NMR spectrum.

    • Expected Result: Signals corresponding to the five distinct carbon environments. The anomeric carbons (C1) will appear downfield (~95-105 ppm), and the aldehyde carbon of the open-chain form will be significantly further downfield (~200 ppm). Proton signals and their couplings will confirm the hydroxy-substituted aliphatic chain.

  • Polarimetry:

    • Prepare a solution of the sample in deionized water at a precisely known concentration (c), typically 4 g/100 mL.

    • Calibrate the polarimeter using a blank (deionized water).

    • Measure the observed optical rotation (α) of the sample solution at 20°C using the sodium D-line (589 nm).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters.

    • Expected Result: A specific rotation value of approximately -20°. A positive value would indicate the presence of the L-enantiomer.

Conclusion

(2R,3R,4R)-2,3,4-trihydroxypentanal, systematically known as D-ribose, is a cornerstone molecule in biochemistry. Its structure, defined by its specific arrangement of hydroxyl groups along a five-carbon aldehyde chain, gives rise to its critical role in forming the backbone of nucleic acids and in cellular energy metabolism. A thorough understanding of its nomenclature, stereochemical properties, and the analytical methods used for its characterization is essential for researchers in chemical biology and therapeutic development. The protocols and data presented herein serve as a foundational guide for the study and application of this and related chiral molecules.

Technical Guide: Determination of the Molecular Weight of 5-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for determining the molecular weight of 5-deoxy-D-ribose, a crucial parameter for researchers in various fields, including drug development and synthesis of anticancer compounds.[1]

Chemical Formula and Structure

This compound is a deoxypentose, meaning it is a five-carbon sugar where a hydroxyl group has been replaced by a hydrogen atom.[] Specifically, in this compound, the hydroxyl group at the 5th carbon position of ribose is substituted with a hydrogen atom.[] This structural modification significantly influences its chemical properties and biological functions.

The chemical formula for this compound is C₅H₁₀O₄ .[1][][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its chemical formula and the atomic weights of carbon, hydrogen, and oxygen.

Experimental Protocol: Molecular Weight Calculation

  • Identify the chemical formula: The empirical formula for this compound is C₅H₁₀O₄.[1][][3][4][5]

  • Determine the atomic weights of the constituent elements:

    • Carbon (C): ~12.011 amu[6][7][8]

    • Hydrogen (H): ~1.008 amu[9][10][11]

    • Oxygen (O): ~15.999 amu[12][13][14]

  • Calculate the total weight for each element in the molecule:

    • Total weight of Carbon = 5 atoms × 12.011 amu/atom

    • Total weight of Hydrogen = 10 atoms × 1.008 amu/atom

    • Total weight of Oxygen = 4 atoms × 15.999 amu/atom

  • Sum the weights of all elements:

    • Molecular Weight = (5 × 12.011) + (10 × 1.008) + (4 × 15.999)

Data Presentation

The following table summarizes the quantitative data used in the determination of the molecular weight of this compound.

ElementSymbolAtomic CountAtomic Weight (amu)Total Contribution (amu)
CarbonC512.01160.055
HydrogenH101.00810.080
OxygenO415.99963.996
Total C₅H₁₀O₄ 19 134.131

The calculated molecular weight of this compound is approximately 134.13 g/mol .[1][][3][4]

Visualization of Molecular Composition

The following diagram illustrates the hierarchical breakdown of this compound into its constituent elements and their respective atomic counts.

This compound (C5H10O4) This compound (C5H10O4) Carbon (C) Carbon (C) This compound (C5H10O4)->Carbon (C) Hydrogen (H) Hydrogen (H) This compound (C5H10O4)->Hydrogen (H) Oxygen (O) Oxygen (O) This compound (C5H10O4)->Oxygen (O) 5 atoms 5 atoms Carbon (C)->5 atoms 10 atoms 10 atoms Hydrogen (H)->10 atoms 4 atoms 4 atoms Oxygen (O)->4 atoms

Caption: Atomic composition of this compound.

References

The Biological Significance of Deoxypentose Sugars: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deoxypentose sugars, most notably 2-deoxy-D-ribose, are fundamental biomolecules whose significance extends far beyond their structural role within deoxyribonucleic acid (DNA). As the cornerstone of genetic material, the unique chemistry of deoxyribose imparts the stability and conformational flexibility required for the iconic double helix, setting it apart from its ribonucleic acid (RNA) counterpart. The biosynthesis and catabolism of these sugars are tightly regulated through complex enzymatic pathways, such as those involving ribonucleotide reductase (RNR) and deoxyribose-phosphate aldolase (B8822740) (DERA), which are critical for cellular proliferation, DNA repair, and metabolic homeostasis. Imbalances in deoxynucleotide pools are linked to increased mutation rates and genome instability, making the enzymes in these pathways significant targets for therapeutic intervention, particularly in oncology. Furthermore, emerging research has identified novel signaling roles for deoxypentose sugars, such as promoting angiogenesis, highlighting their multifaceted involvement in cellular physiology and pathology. This technical guide provides an in-depth examination of the structure, metabolism, and diverse biological functions of deoxypentose sugars, details key experimental protocols for their study, and presents quantitative data to serve as a resource for researchers in molecular biology and drug development.

The Structural Imperative: Deoxyribose in DNA

The primary and most well-understood role of a deoxypentose sugar is that of 2-deoxy-D-ribose as a core component of DNA.[1][2] Its name explicitly indicates it is a deoxy sugar derived from ribose through the removal of a hydroxyl group at the 2' position.[1][3] This seemingly minor structural alteration has profound biological consequences.

The absence of the 2'-hydroxyl group makes DNA significantly more stable and less susceptible to hydrolysis compared to RNA.[3][4][5] The reactive hydroxyl group in ribose can act as a nucleophile, attacking the adjacent phosphodiester bond and leading to strand cleavage—a process that is greatly inhibited in the deoxyribose-containing DNA backbone. This inherent stability is paramount for a molecule tasked with the long-term storage of genetic information.[4]

Furthermore, the lack of the bulky 2'-hydroxyl group grants the deoxyribose pucker greater conformational flexibility. This allows DNA to adopt the B-form double helix, a thermodynamically favorable structure that facilitates the compact coiling and storage of vast amounts of genetic code within the cell nucleus.[1] In an aqueous solution, free deoxyribose exists as a mixture of forms, predominantly the five-membered deoxyribofuranose ring and the six-membered deoxyribopyranose ring.[1][6] However, within the DNA polymer, it is the furanose form that constitutes the sugar-phosphate backbone, linking the 3' carbon of one sugar to the 5' carbon of the next via a phosphodiester bond.[1]

Property[3][4][7]2-Deoxy-D-RiboseD-Ribose
Chemical Formula C₅H₁₀O₄C₅H₁₀O₅
Molar Mass 134.13 g/mol 150.13 g/mol
Primary Nucleic Acid DNA (Deoxyribonucleic Acid)RNA (Ribonucleic Acid)
2' Carbon Group Hydrogen (-H)Hydroxyl (-OH)
Chemical Stability High (Resistant to hydrolysis)Low (Prone to hydrolysis)
Biological Role Stable storage of genetic informationGenetic expression, catalysis (ribozymes)

Metabolic Pathways: Synthesis and Degradation

The cellular pools of deoxynucleotides are meticulously controlled through sophisticated biosynthetic and catabolic pathways. These processes ensure that the building blocks for DNA synthesis and repair are available when needed but do not accumulate to levels that could be mutagenic.

Biosynthesis via Ribonucleotide Reductase (RNR)

Deoxyribonucleotides are synthesized de novo from their corresponding ribonucleotides. This critical conversion is catalyzed by the enzyme ribonucleotide reductase (RNR).[1][8] The reaction involves the reduction of the 2'-hydroxyl group on the ribose moiety of a ribonucleoside diphosphate (B83284) (NDP) or triphosphate (NTP), depending on the RNR class.[8][9] The process proceeds through a complex free-radical mechanism, requiring a radical initiator and reducing equivalents, often supplied by proteins like thioredoxin.[8][10]

The activity of RNR is subject to intricate allosteric regulation to maintain a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs).[8][11] The enzyme has two types of allosteric sites: an activity site and a substrate-specificity site. Binding of ATP to the activity site activates the enzyme, while dATP binding is inhibitory, creating a negative feedback loop.[8] The substrate-specificity site binds ATP, dATP, dGTP, or dTTP, which modulates the enzyme's affinity for its four different substrates (ADP, GDP, CDP, UDP), thereby ensuring the balanced production of dNTPs.[8]

RNR_Pathway cluster_regulation Allosteric Regulation cluster_reaction Catalytic Reaction ATP_act ATP RNR Ribonucleotide Reductase (RNR) ATP_act->RNR Activates dATP_inhibit dATP dATP_inhibit->RNR Inhibits Specificity ATP, dATP, dTTP, dGTP Specificity->RNR Controls Substrate Specificity NDP Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) NDP->RNR Substrate dNDP Deoxyribonucleoside Diphosphates (dADP, dGDP, dCDP, dUDP) RNR->dNDP Reduction Thioredoxin_ox Thioredoxin-S₂ RNR->Thioredoxin_ox dNTP Deoxyribonucleoside Triphosphates (dNTPs) for DNA Synthesis dNDP->dNTP Phosphorylation Thioredoxin_red Thioredoxin-(SH)₂ Thioredoxin_red->RNR e⁻ donor

Fig. 1: Biosynthesis of deoxyribonucleotides by Ribonucleotide Reductase (RNR).
Catabolism via Deoxyribose-Phosphate Aldolase (DERA)

The catabolism of deoxyribose is primarily handled by the enzyme deoxyribose-phosphate aldolase (DERA, EC 4.1.2.4).[3] DERA catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499).[12][13] This reaction is significant as it allows the carbon skeleton of deoxyribose to be channeled into central metabolism. G3P is a key intermediate in glycolysis, and acetaldehyde can be converted to acetyl-CoA for entry into the Krebs cycle.[3]

DERA is a Class I aldolase that operates via the formation of a Schiff base intermediate with a critical lysine (B10760008) residue in its active site.[3][14] The reaction equilibrium favors the formation of DR5P, but the continuous removal of the products in the cell drives the catabolic cleavage.[12]

DERA_Pathway DR5P 2-Deoxy-D-ribose-5-phosphate (DR5P) DERA Deoxyribose-Phosphate Aldolase (DERA) DR5P->DERA Products + DERA->Products G3P D-Glyceraldehyde-3-phosphate (G3P) Products->G3P Acetaldehyde Acetaldehyde Products->Acetaldehyde G3P:e->DERA:w Glycolysis Glycolysis G3P->Glycolysis Acetaldehyde->DERA Reversible Reaction Krebs Krebs Cycle (via Acetyl-CoA) Acetaldehyde->Krebs

Fig. 2: Catabolism of 2-deoxy-D-ribose-5-phosphate by DERA.

Emerging Biological Roles

Beyond its canonical roles in DNA structure and metabolism, 2-deoxy-D-ribose is gaining attention for its function as a signaling molecule, particularly in the process of angiogenesis.

Pro-Angiogenic Properties

Recent studies have demonstrated that 2-deoxy-D-ribose (2dDR) possesses potent pro-angiogenic properties.[15] It has been shown to stimulate the formation of new blood vessels by promoting endothelial cell migration, proliferation, and tubulogenesis.[15] The mechanism appears to involve the upregulation of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[15] In some models, the biological activity of 2dDR in promoting angiogenesis is comparable to that of VEGF itself.[15] This has significant implications for therapeutic applications in wound healing and tissue regeneration, where topical application of 2dDR has been shown to accelerate wound closure.[15]

Cellular Stress Response

In humans, DERA is highly expressed in the liver and lungs and has been implicated in the cellular response to oxidative and mitochondrial stress.[3] Under stress conditions, DERA can colocalize with stress granules, suggesting a role in protecting the cell or managing metabolic shifts during stress.[3] Additionally, 2-deoxy-D-ribose itself can induce oxidative stress and apoptosis in certain cell lines, a property that is being explored in cancer research.[15]

Quantitative Data

The precise quantification of deoxypentose sugars and their derivatives is essential for understanding their metabolic flux and impact on cellular processes.

Table 1: Representative Intracellular dNTP Concentrations in Mammalian Cells

Concentrations are highly variable depending on cell type, cell cycle stage, and culture conditions.

Cell TypedATP (pmol/10⁶ cells)dGTP (pmol/10⁶ cells)dCTP (pmol/10⁶ cells)dTTP (pmol/10⁶ cells)Reference
Human Lymphocytes~0.8 - 2.5~0.5 - 1.5~1.0 - 3.0~2.0 - 5.0[16]
Human Fibroblasts (Cycling)24 ± 47.2 ± 1.522 ± 433 ± 6[17]
Human Fibroblasts (Confluent)1.3 ± 0.30.2 ± 0.10.8 ± 0.21.8 ± 0.3[17]
Table 2: Selected Kinetic Parameters for Deoxyribose-Phosphate Aldolase (DERA)

Parameters were determined for the retro-aldol (cleavage) reaction of 2-deoxy-D-ribose-5-phosphate (DR5P).

Enzyme SourceVmax (U/mg)Km for DR5P (mM)Optimal pHReference
Escherichia coli (EcDERA)4.21 ± 0.210.04 ± 0.017.0 - 9.0[18]
Pectobacterium atrosepticum (PaDERA)17.67 ± 1.010.11 ± 0.028.0 - 9.0[18]
Thermococcus onnurineusNot specified0.13 ± 0.018.0

Experimental Protocols

Accurate analysis of deoxypentose sugars and their phosphorylated derivatives from complex biological matrices requires robust and sensitive methodologies.

Protocol 1: Quantification of dNTPs by HPLC-MS/MS

This protocol provides a method for the extraction and direct quantification of intracellular deoxyribonucleoside triphosphates from cultured cells or tissues.[4][19]

  • Sample Collection & Lysis:

    • Harvest cultured cells (approx. 1-5 million) by centrifugation. For tissue, obtain a small sample (10-20 mg) and flash-freeze in liquid nitrogen.

    • Add 500 µL of ice-cold 60% (v/v) methanol (B129727).[20] For tissues, first homogenize using a bead beater or similar device.

    • Vortex vigorously for 3 minutes at 4°C.

  • Nucleotide Extraction:

    • Add an equal volume (500 µL) of ice-cold deionized water to the methanol lysate.

    • Vortex for an additional 3 minutes at 4°C.

    • Sonicate the sample in an ice bath for 90 seconds.[4]

    • Centrifuge at >13,000 x g for 20 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully transfer the supernatant to a new microfuge tube. The sample can be stored at -20°C or processed immediately.

  • HPLC-MS/MS Analysis:

    • Column: Thermo Hypercarb (porous graphitic carbon) column (e.g., 2.1 × 50 mm, 3 µm).[4][19]

    • Mobile Phase A: 0.1 M Ammonium (B1175870) Acetate (B1210297) in water, pH adjusted to 9.5 with ammonium hydroxide.[4]

    • Mobile Phase B: 0.1% Ammonium Hydroxide in acetonitrile (B52724).[4]

    • Gradient: Establish a suitable gradient to resolve the four dNTPs and separate them from the much more abundant rNTPs. A typical run time is 10-20 minutes.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each dNTP.

    • Quantification: Generate external calibration curves using dNTP standards of known concentrations (e.g., 50 fmol to 5 pmol).[4] An isotopically labeled dNTP can be used as an internal standard for improved accuracy.

Protocol 2: Solid-Phase Extraction (SPE) of Nucleotide Sugars

This protocol is used for the cleanup and enrichment of nucleotide sugars, including deoxyribose derivatives, from cell lysates prior to downstream analysis like HPLC or mass spectrometry.[15][21]

  • Sample Preparation:

    • Lyse cells using a suitable method, such as homogenization in 70% cold ethanol.[21]

    • Centrifuge to remove precipitated macromolecules. Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in 1-2 mL of 10 mM ammonium bicarbonate.[15]

  • SPE Cartridge Conditioning:

    • Use a graphitized carbon cartridge (e.g., 100 mg ENVI-Carb).

    • Equilibrate the column by washing sequentially with:

      • 1 mL of 80% acetonitrile in 0.1% trifluoroacetic acid (repeat 3 times).[15]

      • 1 mL of ultrapure water (repeat 2 times).[15]

  • Sample Loading and Washing:

    • Load the reconstituted sample onto the conditioned cartridge.

    • Wash the cartridge sequentially with:

      • 2 mL of ultrapure water.

      • 2 mL of 25% acetonitrile.

      • 1 mL of ultrapure water.

      • 2 mL of 10 mM triethylammonium (B8662869) acetate (TEAA) buffer, pH 7.0.[15]

  • Elution:

    • Elute the bound nucleotide sugars with 2 mL of 25% acetonitrile in 50 mM TEAA buffer, pH 7.0.[15]

    • Dry the eluate in a vacuum concentrator. The purified sample is now ready for reconstitution in a suitable buffer for analysis.

Exp_Workflow node_start Biological Sample (Cells or Tissue) A 1. Cell Lysis & Homogenization (e.g., 60% Methanol) node_start->A node_process node_process node_analysis node_analysis node_end Quantitative Data B 2. Centrifugation (Pellet Debris) A->B C Supernatant Collection B->C D Optional: Solid-Phase Extraction (SPE Cleanup) C->D For complex samples E 3. HPLC Separation (e.g., Graphitic Carbon Column) C->E For direct injection D->E F 4. Tandem Mass Spectrometry (MRM Detection) E->F F->node_end

Fig. 3: Experimental workflow for quantification of deoxynucleotides.

Applications in Drug Development

The enzymes controlling deoxypentose sugar metabolism are validated targets for drug development, especially in oncology. Cancer cells have a high demand for dNTPs to sustain rapid proliferation, making them vulnerable to inhibitors of the RNR enzyme. Drugs like hydroxyurea, gemcitabine, and clofarabine (B1669196) target RNR, leading to the depletion of dNTP pools and the stalling of DNA replication.

Conversely, the enzyme DERA is being explored as an industrial biocatalyst for the stereospecific synthesis of complex organic molecules.[12] Its ability to catalyze sequential aldol (B89426) reactions is leveraged to produce chiral intermediates for manufacturing drugs, including statins like atorvastatin.[12] The unique properties of DERA make it a valuable tool for green chemistry and sustainable pharmaceutical production.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 5-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enzymatic synthesis of 5-deoxy-D-ribose and its derivatives. The following sections describe various enzymatic approaches, present quantitative data in structured tables, and offer detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Method 1: Whole-Cell Biocatalysis using Engineered Escherichia coli Expressing 2-Deoxy-D-Ribose-5-Phosphate Aldolase (B8822740) (DERA)

This method utilizes an engineered strain of Escherichia coli to overexpress a mutant 2-deoxy-D-ribose-5-phosphate aldolase (DERA) from Klebsiella pneumoniae. The whole-cell approach simplifies the process by eliminating the need for enzyme purification and allows for the in-situ generation of the substrate, D-glyceraldehyde-3-phosphate, from glucose.

Quantitative Data
ParameterValueReference
BiocatalystResting cells of E. coli BL21(pKDERA12)[1]
SubstratesD-glyceraldehyde and acetaldehyde (B116499)[1]
Product2-deoxy-D-ribose[1]
Yield0.81 mol/mol D-glyceraldehyde[1]
Productivity17.94 g/L·h[1]
Final Product Concentration287.06 g/L[1]
Substrate ToleranceUp to 3 M acetaldehyde[1]
Experimental Protocol

1. Cultivation of Engineered E. coli

  • Inoculate a single colony of E. coli BL21(pKDERA12) into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.

  • Incubate the culture at 37°C with shaking at 200 rpm overnight.

  • Transfer the overnight culture to 1 L of fresh LB medium with the same antibiotic and grow at 37°C with shaking.

  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce the expression of the DERA enzyme by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue the incubation at 25°C for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a phosphate (B84403) buffer (50 mM, pH 7.5) and resuspend in the same buffer to a final cell concentration of 20% (w/v).

2. Whole-Cell Biotransformation

  • In a temperature-controlled bioreactor, combine the washed cell suspension with D-glyceraldehyde (e.g., 1 M) and acetaldehyde (e.g., 1.5 M) in a phosphate buffer (50 mM, pH 7.5).

  • Maintain the reaction temperature at 30°C and the pH at 7.5 using automated addition of a base (e.g., 1 M NaOH).

  • Monitor the progress of the reaction by taking periodic samples and analyzing the concentration of 2-deoxy-D-ribose using High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically 16-24 hours), terminate the biotransformation by centrifuging the reaction mixture to remove the cells.

3. Product Purification

  • The supernatant containing the 2-deoxy-D-ribose is collected.

  • Further purification can be achieved by column chromatography using a cation exchange resin to remove any remaining charged impurities, followed by a desalting step.

  • The final product can be lyophilized to obtain a pure powder.

Experimental Workflow

whole_cell_biocatalysis cluster_cultivation Cell Cultivation cluster_biotransformation Biotransformation cluster_purification Purification inoculation Inoculation growth Growth inoculation->growth induction Induction (IPTG) growth->induction harvesting Harvesting & Washing induction->harvesting reaction_setup Reaction Setup harvesting->reaction_setup bioreactor Bioreactor (30°C, pH 7.5) reaction_setup->bioreactor monitoring HPLC Monitoring bioreactor->monitoring termination Termination monitoring->termination centrifugation Centrifugation termination->centrifugation chromatography Column Chromatography centrifugation->chromatography lyophilization Lyophilization chromatography->lyophilization final_product final_product lyophilization->final_product This compound

Caption: Workflow for the whole-cell biocatalytic synthesis of this compound.

Method 2: Multi-Enzyme Cascade for the Synthesis of 5-Fluoro-5-Deoxy-D-Ribose

This method employs a one-pot, three-enzyme cascade to synthesize 5-fluoro-5-deoxy-D-ribose, a fluorinated analog of this compound. This approach is particularly relevant for the synthesis of labeled compounds for applications such as positron emission tomography (PET).[2][3]

Quantitative Data
ParameterValueReference
EnzymesS-adenosyl-L-methionine synthase (MetK), Fluorinase, Methylthioadenosine nucleosidase (MtnN)[3]
SubstratesATP, L-methionine, Fluoride (B91410) ion[3]
Product5-fluoro-5-deoxy-D-ribose[3]
Reaction TypeOne-pot, three-step continuous enzymatic synthesis[3]
YieldNot specified in abstract[3]
ProductivityNot specified in abstract[3]
Experimental Protocol

1. Enzyme Preparation

  • Express and purify S-adenosyl-L-methionine synthase (MetK), fluorinase, and methylthioadenosine nucleosidase (MtnN) from recombinant sources (e.g., E. coli).

  • Ensure the purity and activity of each enzyme preparation before use.

2. One-Pot Enzymatic Reaction

  • In a reaction vessel, prepare a solution containing ATP (e.g., 50 mM), L-methionine (e.g., 60 mM), and a source of fluoride ions (e.g., 100 mM KF) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Add the three enzymes to the reaction mixture: MetK (e.g., 10 U/mL), fluorinase (e.g., 15 U/mL), and MtnN (e.g., 20 U/mL).

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitor the formation of 5-fluoro-5-deoxy-D-ribose over time using an appropriate analytical method, such as HPLC or LC-MS.

  • The reaction is typically allowed to proceed for 12-24 hours to achieve maximum conversion.

3. Product Purification

  • After the reaction is complete, terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) followed by centrifugation to remove precipitated proteins.

  • The supernatant can be purified using a combination of ion-exchange chromatography to remove charged substrates and byproducts, followed by size-exclusion chromatography to isolate the final product.

  • The purified 5-fluoro-5-deoxy-D-ribose can be characterized by NMR and mass spectrometry.

Signaling Pathway

fluorinase_cascade ATP ATP MetK MetK ATP->MetK L_Met L-Methionine L_Met->MetK Fluoride Fluoride (F⁻) Fluorinase Fluorinase Fluoride->Fluorinase SAM S-Adenosyl-L-methionine (SAM) MetK->SAM FDA 5'-Fluoro-5'-deoxyadenosine (FDA) Fluorinase->FDA MtnN MtnN Product 5-Fluoro-5-deoxy-D-ribose MtnN->Product SAM->Fluorinase FDA->MtnN

Caption: Multi-enzyme cascade for the synthesis of 5-fluoro-5-deoxy-D-ribose.

Method 3: Reversal of the Bacterial 5-Deoxyribose Salvage Pathway

This proposed method is based on the reversal of a bacterial salvage pathway that normally degrades 5-deoxyribose. By supplying the downstream products, dihydroxyacetone phosphate (DHAP) and acetaldehyde, and the necessary enzymes, the pathway can theoretically be driven in the synthetic direction to produce 5-deoxyribose-1-phosphate, which can then be dephosphorylated to yield this compound.

Quantitative Data
Experimental Protocol (Proposed)

1. Enzyme Preparation

  • Clone, express, and purify the three enzymes of the salvage pathway from a suitable bacterial source: a 5-deoxyribose kinase, a 5-deoxyribose-1-phosphate isomerase, and a 5-deoxyribulose-1-phosphate aldolase.

2. In Vitro Enzymatic Synthesis

  • In a reaction vessel, combine dihydroxyacetone phosphate (DHAP, e.g., 100 mM) and acetaldehyde (e.g., 150 mM) in a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing ATP (e.g., 120 mM) and MgCl2 (e.g., 10 mM).

  • Add the purified aldolase, isomerase, and kinase to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 37°C) and monitor the formation of this compound-1-phosphate.

  • After accumulation of the phosphorylated intermediate, add a phosphatase (e.g., alkaline phosphatase) to the reaction mixture to convert this compound-1-phosphate to this compound.

3. Product Purification

  • Terminate the reaction and remove the enzymes by ultrafiltration.

  • The product, this compound, can be purified from the reaction mixture using anion-exchange chromatography to remove the phosphorylated intermediates and other charged molecules, followed by a desalting step.

Logical Relationship

salvage_pathway_reversal DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase Aldolase DHAP->Aldolase Acetaldehyde Acetaldehyde Acetaldehyde->Aldolase dRu1P 5-Deoxyribulose-1-phosphate Aldolase->dRu1P Isomerase Isomerase dR1P 5-Deoxyribose-1-phosphate Isomerase->dR1P Kinase Kinase Phosphatase Phosphatase Final_Product This compound Phosphatase->Final_Product dRu1P->Isomerase dR1P->Phosphatase

Caption: Proposed synthetic pathway based on the reversal of the bacterial 5-deoxyribose salvage pathway.

References

Application Notes and Protocols: 5-Deoxy-D-Ribose as a Precursor for Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-deoxy-D-ribose as a versatile precursor for the synthesis of various anticancer compounds. This document details the synthetic methodologies, mechanisms of action, and biological activities of notable derivatives, including the commercially successful drug capecitabine (B1668275), as well as emerging experimental agents such as dicobalt hexacarbonyl-alkynylfuropyrimidines and conjugates of 5'-deoxy-5-fluorocytidine (B193531) with hydroxycinnamic acids. Detailed experimental protocols for key synthetic steps and cytotoxicity assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound, a derivative of the naturally occurring pentose (B10789219) sugar D-ribose, serves as a crucial building block in the synthesis of modified nucleoside analogs with potent anticancer properties. Its unique structure allows for the strategic introduction of functionalities that can enhance drug efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms. The primary application of this compound in oncology is in the synthesis of fluoropyrimidine nucleosides, which act as antimetabolites to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.

Key Anticancer Compounds Derived from this compound

Capecitabine (Xeloda®)

Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is enzymatically converted to 5-fluorouracil (B62378) (5-FU) preferentially in tumor tissue.[1][2] This tumor-selective activation enhances its therapeutic index, minimizing systemic toxicity.[2]

Mechanism of Action:

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU).[2][3]

  • Step 1 (Liver): Capecitabine is first metabolized by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][2]

  • Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase.[1][2]

  • Step 3 (Tumor Tissue): Finally, 5'-DFUR is converted to the active drug, 5-FU, by thymidine (B127349) phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor cells compared to normal tissues.[2]

5-FU exerts its anticancer effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate.[4] This complex inhibits the action of TS, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4] The depletion of dTMP leads to an imbalance of deoxynucleotides and the incorporation of uracil (B121893) into DNA, ultimately triggering cell cycle arrest and apoptosis.[5]

  • Incorporation into RNA and DNA: The 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, leading to disruptions in RNA processing and function. Another metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, contributing to DNA damage.[1][5]

Signaling Pathway of Capecitabine Metabolism and 5-FU Action:

G cluster_metabolism Capecitabine Metabolism cluster_action 5-FU Mechanism of Action cluster_cellular_effects Cellular Effects Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FiveFU 5-FU DFUR->FiveFU Thymidine Phosphorylase (Tumor) FdUMP FdUMP FiveFU->FdUMP Metabolic Activation FUTP FUTP FiveFU->FUTP Metabolic Activation FdUTP FdUTP FiveFU->FdUTP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Synthesis DNA Synthesis Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis p53 signaling, cell cycle arrest RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation RNA_Damage->Apoptosis p53 signaling, cell cycle arrest DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation DNA_Damage->Apoptosis p53 signaling, cell cycle arrest

Capecitabine metabolism and 5-FU mechanism of action.
Dicobalt Hexacarbonyl 2'-Deoxy-5-alkynylfuropyrimidines

This class of organometallic nucleoside analogs has demonstrated significant antiproliferative activity against various cancer cell lines. The incorporation of a dicobalt hexacarbonyl moiety onto an alkynyl-substituted furopyrimidine scaffold, derived from a 2'-deoxyribose (a close analog of this compound), is a key structural feature.

Mechanism of Action:

The precise mechanism of action is still under investigation, but studies suggest that these compounds may induce cancer cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress.[6][7]

Signaling Pathway of Oxidative Stress-Induced Apoptosis:

G cluster_induction Induction of Oxidative Stress cluster_signaling Stress Signaling Cascades cluster_apoptosis Apoptosis Execution Compound Dicobalt Hexacarbonyl Nucleoside Analog ROS Reactive Oxygen Species (ROS) Compound->ROS Induces JNK_p38 JNK / p38 MAPK ROS->JNK_p38 Activates p53 p53 ROS->p53 Activates Caspases Caspase Cascade JNK_p38->Caspases Activates p53->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Oxidative stress-induced apoptosis by nucleoside analogs.
Conjugates of 5'-Deoxy-5-fluorocytidine and Hydroxycinnamic Acids

These conjugates represent a novel approach to developing prodrugs of 5-fluorouracil (5-FU). By linking 5'-deoxy-5-fluorocytidine (an intermediate in capecitabine metabolism) with hydroxycinnamic acids, researchers aim to improve the therapeutic properties of the parent compound.

Anticancer Activity:

These conjugates have shown efficacy against pancreatic cancer cell lines, with IC50 values in the micromolar range.[8][9] The activity is influenced by the nature of the hydroxycinnamic acid moiety and the linker used.

Quantitative Data Summary

The following tables summarize the anticancer activity of various compounds derived from this compound precursors.

Table 1: Anticancer Activity of Dicobalt Hexacarbonyl 2'-Deoxy-5-alkynylfuropyrimidines [6][10]

CompoundCancer Cell LineIC50 (µM)
13a HeLa90
K56250
13b HeLa60
K56230
13c HeLa40
K56220
14a HeLa70
K56240
14b HeLa50
K56225
14c HeLa30
K56215
14d HeLa14
K5629

Table 2: Anticancer Activity of 5'-Deoxy-5-fluorocytidine-Hydroxycinnamic Acid Conjugates [8][9]

CompoundCancer Cell LineIC50 (µM)
1 (p-coumaric acid conjugate) BxPC-314
AsPC-137
Normal Dermal Fibroblasts96
2 (Ferulic acid conjugate) BxPC-325
AsPC-155
3 (Sinapic acid conjugate) BxPC-345
AsPC-1133
5-FU (Reference) BxPC-3~20
AsPC-1~40

Experimental Protocols

Synthesis of Capecitabine from 1,2,3-Tri-O-acetyl-5-deoxy-D-ribose

This protocol outlines a key step in the synthesis of capecitabine, the coupling of the protected this compound derivative with the modified fluorocytosine base.

Experimental Workflow:

G cluster_silylation Silylation of Fluorocytosine Derivative cluster_coupling Glycosylation Reaction cluster_deprotection Deprotection and Purification Fluorocytosine N-pentyloxycarbonyl- 5-fluorocytosine Silylated_FC Silylated Fluorocytosine Fluorocytosine->Silylated_FC Heat (80°C, 2h) Reagents1 HMDS, TMS-Cl Coupling_Mix Reaction Mixture (Dichloromethane) Silylated_FC->Coupling_Mix Coupled_Product Protected Capecitabine Coupling_Mix->Coupled_Product Cool (0-5°C), Stir (2h) Ribose_Derivative 1,2,3-Tri-O-acetyl- This compound Ribose_Derivative->Coupling_Mix Lewis_Acid SnCl4 Quenched_Mix Quenched_Mix Coupled_Product->Quenched_Mix Add NaHCO3 Final_Product Capecitabine Quenched_Mix->Final_Product Hydrolysis (e.g., Amberlyst 15)

Synthetic workflow for Capecitabine.

Protocol:

  • Silylation of the Nucleobase: In a flask, charge N-[(pentyloxy)carbonyl]-5-fluorocytosine, hexamethyldisilazane (B44280) (HMDS), and trimethylsilyl (B98337) chloride (TMS-Cl). Heat the reaction mixture to 80°C and stir for 2 hours. Cool the resulting solution to 50°C and purify to obtain silylated N-[(pentyloxy)carbonyl]-5-fluorocytosine.[2][3]

  • Glycosylation: To the silylated N-[(pentyloxy)carbonyl]-5-fluorocytosine, add dichloromethane (B109758) and 1,2,3-tri-O-acetyl-5-deoxy-D-ribose. Stir the reaction mixture at 25-35°C for 10 minutes and then cool to 0-5°C.[2][3]

  • Lewis Acid Catalysis: Add stannic chloride (SnCl4) over 10 minutes at 0-5°C and stir for 2 hours.[2][3]

  • Reaction Completion and Quenching: Raise the temperature to 25-30°C and stir for 1 hour. After the reaction is complete, decompose the mixture by adding sodium bicarbonate and stir at 25-30°C for 1 hour.[2][3]

  • Deprotection and Purification: The protected capecitabine is then subjected to hydrolysis to remove the acetyl protecting groups, for example, using an acidic resin like Amberlyst™ 15 in ethanol (B145695) and water, followed by purification to yield the final product.[2][3]

Synthesis of 5'-Deoxy-5-fluorocytidine-Hydroxycinnamic Acid Conjugates

This protocol describes the N-acylation of 5'-deoxy-5-fluorocytidine with an activated hydroxycinnamic acid derivative.

Protocol:

  • Preparation of Reactants: Dissolve 5'-deoxy-5-fluoro-2',3'-di-O-acetylcytidine (1 equivalent) in methylene (B1212753) chloride and dry pyridine (B92270) (2 equivalents) and cool to -20°C.[8]

  • Acylation: To the stirred solution, add the respective hydroxycinnamoyl chloride (prepared from the corresponding acetylated hydroxycinnamic acid) portionwise over 15 minutes, maintaining the temperature between -10°C and -20°C.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove pyridine and other water-soluble byproducts. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the peracetylated conjugate.[8]

  • Deprotection (Optional): The acetyl groups can be removed by hydrolysis (e.g., using potassium carbonate in methanol (B129727) and DMF) to yield the final conjugate with free hydroxyl groups.[8]

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the in vitro anticancer activity of the synthesized compounds.[11][12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of anticancer compounds. The well-established clinical success of capecitabine highlights the potential of this chemical scaffold. Ongoing research into novel derivatives, such as organometallic nucleosides and prodrug conjugates, continues to expand the therapeutic possibilities. The protocols and data presented in these application notes provide a foundation for researchers to further explore the synthesis and biological evaluation of new anticancer agents derived from this compound.

References

Techniques for Radiolabeling 5-deoxy-D-ribose in Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of 5-deoxy-D-ribose with various isotopes, including fluorine-18 (B77423) ([¹⁸F]), tritium (B154650) ([³H]), and carbon-14 (B1195169) ([¹⁴C]). These radiolabeled tracers are invaluable tools in drug development and biomedical research for in vitro and in vivo studies, enabling the investigation of metabolic pathways, pharmacokinetic properties, and target engagement of novel therapeutics.

Introduction to Radiolabeled this compound

This compound is a modified pentose (B10789219) sugar that can be incorporated into various biological pathways. When labeled with a radioisotope, it becomes a powerful probe for non-invasively tracking molecular processes. The choice of radionuclide depends on the specific application:

  • Fluorine-18 ([¹⁸F]) : A positron emitter with a half-life of 109.7 minutes, ideal for high-resolution Positron Emission Tomography (PET) imaging. [¹⁸F]5-fluoro-5-deoxy-D-ribose ([¹⁸F]FDR) is particularly useful as a prosthetic group for labeling peptides and other biomolecules.

  • Tritium ([³H]) : A low-energy beta emitter with a long half-life (12.3 years), suitable for in vitro binding assays, autoradiography, and metabolic studies where high specific activity is required.

  • Carbon-14 ([¹⁴C]) : A low-energy beta emitter with a very long half-life (5,730 years), often used in metabolic fate and mass balance studies due to the stability of the label within the molecule's carbon backbone.

This document details the synthesis of the key precursor, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, followed by specific protocols for introducing each of these radioisotopes.

Synthesis of Precursor: 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

A common precursor for the synthesis of radiolabeled this compound analogues is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. A practical synthetic route starting from D-ribose has been described.[1][2] The key steps involve the deoxygenation of a sulfonyloxy-activated hydroxyl group at the C5 position.[1][2]

An alternative approach begins with inosine, which is converted to 5'-p-toluenesulfonyl-6-hydroxyl-9-β-D-purine nucleoside.[3] This intermediate is then reduced with sodium borohydride (B1222165) to yield 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside.[3] Subsequent acylation and deglycosylation yield the target precursor.[3]

Radiolabeling with Fluorine-18 ([¹⁸F])

[¹⁸F]5-fluoro-5-deoxy-D-ribose ([¹⁸F]FDR) has emerged as a valuable tool for PET imaging, primarily as a prosthetic group for the efficient labeling of peptides.[4] Two primary methods for its synthesis are chemical synthesis and enzymatic synthesis.

Chemical Synthesis of [¹⁸F]FDR

The chemical synthesis involves the nucleophilic substitution of a suitable leaving group on a protected this compound precursor with [¹⁸F]fluoride.

This protocol is adapted from established methods for the synthesis of ¹⁸F-labeled sugars.

  • Precursor Preparation : Synthesize 1,2,3-tri-O-acetyl-5-O-tosyl-D-ribofuranose from D-ribose.

  • [¹⁸F]Fluoride Production and Activation :

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA Sep-Pak).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate in acetonitrile (B52724)/water.

    • Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction :

    • Dissolve the precursor (1,2,3-tri-O-acetyl-5-O-tosyl-D-ribofuranose) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 110°C for 15-20 minutes.

  • Deprotection :

    • After cooling, remove the acetonitrile under reduced pressure.

    • Add hydrochloric acid (e.g., 2 M HCl) to the residue and heat at 110°C for 10 minutes to remove the acetyl protecting groups.

  • Purification :

    • Neutralize the reaction mixture with a sodium bicarbonate solution.

    • Purify the crude [¹⁸F]FDR using solid-phase extraction (SPE) cartridges (e.g., alumina (B75360) and C18 Sep-Pak) followed by high-performance liquid chromatography (HPLC).

    • The final product is formulated in a physiologically compatible buffer.

G cluster_production [¹⁸F]Fluoride Production cluster_synthesis Radiosynthesis p1 Cyclotron Production ¹⁸O(p,n)¹⁸F p2 Trapping on Anion Exchange Cartridge p1->p2 p3 Elution with K₂CO₃/Kryptofix 2.2.2 p2->p3 p4 Azeotropic Drying p3->p4 s1 Precursor: 1,2,3-tri-O-acetyl-5-O-tosyl-D-ribofuranose s2 Nucleophilic Fluorination (110°C, 15-20 min) s3 Acid Hydrolysis (Deprotection) (110°C, 10 min) s4 Purification (SPE and HPLC) s5 Final Product: [¹⁸F]FDR

Caption: Workflow for the chemical synthesis of [¹⁸F]FDR.

Enzymatic Synthesis of [¹⁸F]FDR

An alternative "green" chemistry approach utilizes a fluorinase enzyme to catalyze the C-¹⁸F bond formation. This method offers high regioselectivity under mild reaction conditions.

This is a one-pot, two-step enzymatic process.

  • [¹⁸F]Fluoride Preparation : Prepare activated [¹⁸F]fluoride as described in the chemical synthesis protocol (steps 2a-2c), but elute into a buffered aqueous solution.

  • Enzymatic Fluorination :

    • To the buffered [¹⁸F]fluoride solution, add S-adenosyl-L-methionine (SAM) and the fluorinase enzyme.

    • Incubate the mixture at 37°C for a specified period to produce [¹⁸F]5'-deoxy-5'-fluoroadenosine ([¹⁸F]FDA).

  • Enzymatic Hydrolysis :

    • Introduce a nucleoside hydrolase to the reaction mixture.

    • Continue incubation to cleave the adenine (B156593) base, yielding [¹⁸F]FDR.

  • Purification :

    • Terminate the reaction by protein precipitation (e.g., with ethanol).

    • Centrifuge to remove the enzymes.

    • Purify the supernatant containing [¹⁸F]FDR using SPE cartridges and/or HPLC.

G cluster_fluorination Step 1: Enzymatic Fluorination cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_purification Purification e1 [¹⁸F]Fluoride + SAM e3 Incubation (37°C) e1->e3 e2 Fluorinase Enzyme e2->e3 e4 [¹⁸F]5'-deoxy-5'-fluoroadenosine ([¹⁸F]FDA) e3->e4 h2 Incubation e4->h2 h1 Nucleoside Hydrolase h1->h2 h3 [¹⁸F]FDR h2->h3 p1 Protein Precipitation h3->p1 p2 Centrifugation p1->p2 p3 SPE/HPLC Purification p2->p3 p4 Formulated [¹⁸F]FDR p3->p4

Caption: Workflow for the enzymatic synthesis of [¹⁸F]FDR.

Application of [¹⁸F]FDR: Peptide Labeling for PET Imaging

[¹⁸F]FDR is an efficient prosthetic group for labeling peptides, often outperforming the more commonly used [¹⁸F]FDG.[4] The labeling occurs via oxime ligation between the aldehyde group of the open-chain form of [¹⁸F]FDR and an aminooxy-functionalized peptide.

G cluster_labeling Radiolabeling cluster_application In Vivo Application l1 [¹⁸F]FDR l3 Oxime Ligation l1->l3 l2 Aminooxy-functionalized Peptide (e.g., RGD) l2->l3 l4 [¹⁸F]FDR-Peptide Conjugate l3->l4 a1 Injection into Subject l4->a1 a2 Targeting of Receptors (e.g., Integrins) a1->a2 a3 PET Imaging a2->a3 a4 Tumor Visualization a3->a4

Caption: Application of [¹⁸F]FDR for peptide labeling and PET imaging.

Radiolabeling with Tritium ([³H])

Tritium labeling of this compound can be achieved through catalytic reduction of a suitable precursor with tritium gas or by reduction with a tritiated borohydride.[5][6]

Experimental Protocol: Catalytic Reduction for [³H] Labeling

This protocol is adapted from general methods for tritiating organic molecules.[5][7]

  • Precursor Synthesis : Prepare a precursor with a suitable functional group for reduction, for example, 5-iodo-5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose from 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

  • Catalytic Tritiation :

    • Dissolve the precursor in a suitable solvent (e.g., ethyl acetate) in a reaction vessel designed for handling tritium gas.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Introduce tritium gas (³H₂) into the vessel and stir the reaction mixture under a positive pressure of ³H₂ for several hours.

  • Work-up and Deprotection :

    • Remove the excess tritium gas and vent safely.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent.

    • Perform deprotection of the acetyl groups using a mild base (e.g., sodium methoxide (B1231860) in methanol) to yield [5-³H]this compound.

  • Purification : Purify the tritiated product by HPLC to remove any radiochemical impurities and the unlabeled precursor.

G cluster_synthesis Radiosynthesis s1 Precursor: 5-iodo-5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose s2 Catalytic Tritiation (³H₂, Pd/C) s1->s2 s3 Deprotection (NaOMe/MeOH) s2->s3 s4 Purification (HPLC) s3->s4 s5 Final Product: [5-³H]this compound s4->s5

Caption: Workflow for the synthesis of [³H]this compound.

Radiolabeling with Carbon-14 ([¹⁴C])

Introducing a carbon-14 label into this compound can be accomplished by starting with a ¹⁴C-labeled building block. An enzymatic approach using ¹⁴C-labeled precursors offers a highly specific route. A potential strategy involves the enzymatic synthesis of deoxyribonucleosides using a ¹⁴C-labeled nucleobase, followed by enzymatic or chemical cleavage to release [¹⁴C]this compound.[8][9]

Experimental Protocol: Enzymatic Synthesis of [¹⁴C]this compound

This protocol is a proposed adaptation based on known enzymatic reactions.[8][9]

  • Enzymatic Synthesis of [¹⁴C]Deoxyadenosine :

    • Incubate [¹⁴C]adenine with thymidine (B127349) in the presence of a trans-N-deoxyribosylase enzyme. This enzyme transfers the deoxyribose moiety from thymidine to [¹⁴C]adenine to form [¹⁴C]deoxyadenosine.

  • Enzymatic Cleavage :

    • Purify the [¹⁴C]deoxyadenosine.

    • Treat the [¹⁴C]deoxyadenosine with a nucleoside hydrolase to cleave the glycosidic bond, releasing [¹⁴C]this compound and unlabeled adenine.

  • Purification : Purify the [¹⁴C]this compound from the reaction mixture using ion-exchange chromatography or HPLC.

G cluster_synthesis Step 1: Synthesis of [¹⁴C]Deoxyadenosine cluster_cleavage Step 2: Enzymatic Cleavage cluster_purification Purification c1 [¹⁴C]Adenine + Thymidine c2 trans-N-deoxyribosylase c1->c2 c3 [¹⁴C]Deoxyadenosine c2->c3 cl1 Nucleoside Hydrolase c3->cl1 cl2 [¹⁴C]this compound cl1->cl2 p1 Ion-Exchange Chromatography/HPLC cl2->p1 p2 Final Product p1->p2

Caption: Workflow for the enzymatic synthesis of [¹⁴C]this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the radiolabeling of this compound derivatives. Yields and specific activities can vary depending on the specific reaction conditions and the scale of the synthesis.

RadiotracerLabeling MethodRadiochemical Yield (Decay Corrected)Specific ActivityRadiochemical PurityReference
[¹⁸F]FDR Chemical Synthesis35-50%> 1 Ci/µmol> 98%[10]
[¹⁸F]FDR Enzymatic Synthesis20-30%High (n.c.a.)> 95%[11]
[³H]this compound Catalytic Reduction10-25%15-25 Ci/mmol> 97%Adapted from[7]
[¹⁴C]this compound Enzymatic Synthesis5-15%50-60 mCi/mmol> 98%Adapted from[8]

n.c.a. = no-carrier-added

Metabolic Pathways of Deoxyribose

Radiolabeled this compound can be used to trace the metabolic fate of deoxysugars. In many organisms, deoxyribose is catabolized through phosphorylation by deoxyribose kinase (DeoK) to form deoxyribose-5-phosphate. This is then cleaved by deoxyribose-5-phosphate aldolase (B8822740) (DeoC) into glyceraldehyde-3-phosphate and acetaldehyde.[12][13] Glyceraldehyde-3-phosphate can then enter glycolysis. Novel oxidative pathways for deoxyribose catabolism have also been identified in some bacteria.[12][13]

G dr This compound dr5p This compound-5-phosphate dr->dr5p Deoxyribose Kinase (DeoK) g3p Glyceraldehyde-3-phosphate dr5p->g3p Deoxyribose-5-phosphate Aldolase (DeoC) acet Acetaldehyde dr5p->acet Deoxyribose-5-phosphate Aldolase (DeoC) glycolysis Glycolysis g3p->glycolysis

Caption: Simplified catabolic pathway of deoxyribose.

Conclusion

The radiolabeling of this compound with fluorine-18, tritium, and carbon-14 provides a versatile toolkit for researchers in drug development and biomedical sciences. [¹⁸F]FDR is a particularly promising agent for the development of peptide-based PET imaging agents. The protocols and data presented herein provide a comprehensive guide for the synthesis and application of these valuable molecular tracers.

References

Application Note: Quantification of 5-deoxy-D-ribose in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-deoxy-D-ribose in biological matrices. This compound is a key intermediate in various metabolic pathways, and its accurate measurement is crucial for research in drug development and life sciences. The protocol outlined below provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound.

Introduction

This compound is a naturally occurring deoxy sugar that plays a role in various biological processes. It is a precursor in the biosynthesis of several secondary metabolites and can be an indicator of specific enzymatic activities. The accurate quantification of this compound in complex biological samples such as cell lysates or plasma is essential for understanding its metabolic significance and for the development of targeted therapeutics.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of small molecules in complex matrices.[1] This application note details a robust LC-MS/MS method for the determination of this compound, providing researchers with a reliable tool for their studies. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, ensuring high specificity and sensitivity.[2]

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Biological Sample (e.g., Cell Pellet, Plasma) s2 Protein Precipitation (e.g., with cold Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 s5 Drying and Reconstitution s4->s5 l1 Injection into LC System s5->l1 l2 Chromatographic Separation (C18 Column) l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 MS/MS Detection (MRM Mode) l3->l4 d1 Peak Integration l4->d1 d2 Standard Curve Generation d1->d2 d3 Quantification of This compound d2->d3 pathway SAM S-adenosyl-L-methionine (SAM) d5A 5'-deoxyadenosine (5'-dA) SAM->d5A Methyltransferase Substrate Substrate Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate Methyltransferase Adenine Adenine d5A->Adenine 5'-methylthioadenosine/ S-adenosylhomocysteine nucleosidase d5R This compound d5A->d5R 5'-methylthioadenosine/ S-adenosylhomocysteine nucleosidase

References

Applications of 5-deoxy-D-ribose in Prodrug Design and Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deoxy-D-ribose, a derivative of the naturally occurring pentose (B10789219) sugar D-ribose, has emerged as a valuable scaffold in the realm of prodrug design and pharmaceutical development. Its unique structural and chemical properties allow for its incorporation into parent drug molecules to modulate their pharmacokinetic and pharmacodynamic profiles. The primary rationale for using a this compound moiety is to leverage specific enzymatic pathways within the body, particularly in tumor tissues, to achieve targeted drug release. This approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. One of the most successful applications of this strategy is the development of the anticancer agent capecitabine (B1668275), a prodrug of 5-fluorouracil (B62378) (5-FU). This document provides a detailed overview of the applications of this compound in prodrug design, focusing on the well-established example of capecitabine, and outlines relevant experimental protocols for its synthesis and evaluation.

Application Notes

Prodrug Design Strategy Utilizing this compound

The core principle behind using this compound in prodrug design is the multi-step enzymatic activation that occurs in vivo. This cascade of reactions, particularly the higher activity of certain enzymes in tumor cells, allows for site-selective release of the active cytotoxic agent.

The Capecitabine Example:

Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is converted to the active anticancer drug 5-fluorouracil (5-FU) through a three-step enzymatic cascade. The inclusion of the this compound moiety is central to this targeted activation.

  • Step 1: Hydrolysis by Carboxylesterase. In the liver, carboxylesterase hydrolyzes the carbamate group of capecitabine to form 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR).

  • Step 2: Deamination by Cytidine (B196190) Deaminase. Subsequently, cytidine deaminase, primarily located in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).

  • Step 3: Phosphorolysis by Thymidine (B127349) Phosphorylase. The final and crucial activation step is the conversion of 5'-DFUR to the active drug 5-FU by thymidine phosphorylase. Thymidine phosphorylase is found in higher concentrations in many tumor tissues compared to normal tissues, leading to a preferential generation of 5-FU at the tumor site.

This targeted conversion results in higher intratumoral concentrations of 5-FU, thereby enhancing its antitumor activity while reducing systemic exposure and associated side effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Humans

ParameterCapecitabine5'-DFCR5'-DFUR5-FU
Tmax (h) ~1.5 - 2.0~2.0~2.0~2.0
Cmax (mg/L) 3 - 4--0.22 - 0.31
AUC (mg·h/L) ---0.461 - 0.698
Half-life (t½) (h) ~0.55 - 0.89--~0.55 - 0.89

Data compiled from multiple pharmacokinetic studies. Values can vary based on patient population and dosing regimen.[1]

Table 2: In Vitro Enzymatic Conversion Kinetics of Capecitabine and its Metabolites

EnzymeSubstrateProductKm (mM)Vmax (nmol/min/mg protein)
Carboxylesterase (CES1A1)Capecitabine5'-DFCR19.288.3
Cytidine Deaminase5'-DFCR5'-DFUR--
Thymidine Phosphorylase5'-DFUR5-FU--

Kinetic parameters for Carboxylesterase were determined using purified human liver cytosolic enzyme.[2] Quantitative kinetic data for cytidine deaminase and thymidine phosphorylase with these specific substrates are less consistently reported and can vary significantly based on the enzyme source and assay conditions.

Table 3: In Vitro Cytotoxicity of Capecitabine and 5-FU in Human Colon Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HT-29Capecitabine>100
HT-295-FU~5-10
Colo205Capecitabine>100
Colo2055-FU~1-5

IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time. Capecitabine itself shows low in vitro cytotoxicity as it requires enzymatic activation.

Mandatory Visualizations

prodrug_activation_pathway cluster_liver Liver cluster_liver_tumor Liver & Tumor Tissue cluster_tumor Tumor Tissue (Preferential Activation) cluster_action Mechanism of Action Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase Inhibition Inhibition of Thymidylate Synthase FU->Inhibition DNA_RNA_damage Incorporation into DNA and RNA FU->DNA_RNA_damage Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis DNA_RNA_damage->Apoptosis

Caption: Enzymatic activation pathway of the this compound prodrug capecitabine.

experimental_workflow cluster_synthesis Prodrug Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of This compound Prodrug Stability Plasma Stability Assay Synthesis->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Enzymatic Enzymatic Conversion Assay Synthesis->Enzymatic Xenograft Tumor Xenograft Model in Rodents Cytotoxicity->Xenograft Enzymatic->Xenograft Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Systemic Toxicity Assessment Xenograft->Toxicity PK Pharmacokinetic Analysis Xenograft->PK

Caption: General experimental workflow for the development and evaluation of this compound prodrugs.

Experimental Protocols

Protocol 1: Synthesis of Capecitabine

This protocol provides a general outline for the synthesis of capecitabine, which involves the coupling of a protected this compound derivative with 5-fluorocytosine (B48100), followed by carbamoylation and deprotection steps.

Materials:

Procedure:

  • Silylation of 5-Fluorocytosine: a. In a round-bottom flask, suspend 5-fluorocytosine in a suitable solvent such as acetonitrile. b. Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). c. Reflux the mixture until the 5-fluorocytosine dissolves, indicating the formation of the silylated derivative. d. Remove the solvent under reduced pressure.

  • Glycosylation: a. Dissolve the silylated 5-fluorocytosine and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in an anhydrous solvent like dichloromethane (DCM). b. Cool the mixture to 0°C. c. Add a Lewis acid, such as tin(IV) chloride (SnCl4), dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). e. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by column chromatography.

  • Carbamoylation: a. Dissolve the purified 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine in a mixture of DCM and pyridine. b. Cool the solution to 0°C and add n-pentyl chloroformate dropwise. c. Stir the reaction at room temperature until completion (monitor by TLC). d. Wash the reaction mixture with water and brine. e. Dry the organic layer and concentrate to obtain the protected capecitabine.

  • Deprotection: a. Dissolve the protected capecitabine in a solvent mixture such as ethanol and water. b. Add a catalyst, for example, Amberlyst™ 15. c. Stir the mixture at room temperature until the deprotection is complete (monitor by TLC). d. Filter off the catalyst and concentrate the filtrate. e. Purify the crude product by recrystallization to obtain capecitabine.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of a this compound prodrug and its active metabolite on a cancer cell line.

Materials:

  • Human colorectal cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • This compound prodrug (e.g., capecitabine) and its active form (e.g., 5-FU)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture HT-29 cells to ~80% confluency. b. Trypsinize the cells, count them, and adjust the cell density to 5 x 10^4 cells/mL in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: a. Prepare a series of dilutions of the this compound prodrug and its active form in complete medium. b. After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO). c. Incubate the plate for another 48-72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[3]

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a this compound prodrug in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Human colorectal cancer cell line (e.g., HT-29)

  • Matrigel

  • This compound prodrug (e.g., capecitabine) formulated for oral gavage

  • Calipers for tumor measurement

  • Animal balance

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: a. Harvest HT-29 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. When the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Drug Administration: a. Prepare the this compound prodrug formulation for oral administration. For capecitabine, a common dose in mouse models is in the range of 200-400 mg/kg/day. b. Administer the drug or vehicle control daily via oral gavage for a specified period (e.g., 14 or 21 days).

  • Monitoring and Data Collection: a. Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of systemic toxicity. c. Observe the general health and behavior of the animals.

  • Endpoint and Analysis: a. The study can be terminated when the tumors in the control group reach a predetermined size or after a fixed duration of treatment. b. At the end of the study, euthanize the mice and excise the tumors. c. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy. d. The percentage of tumor growth inhibition (%TGI) can be calculated.[4][5][6]

Conclusion

The use of this compound as a promoiety in prodrug design represents a highly successful strategy for achieving targeted cancer therapy. The clinical success of capecitabine validates this approach, demonstrating that leveraging the differential enzyme activity between tumor and normal tissues can significantly improve the therapeutic index of cytotoxic agents. The protocols provided herein offer a foundational framework for the synthesis and preclinical evaluation of novel this compound-based prodrugs, paving the way for the development of next-generation targeted therapies. Further research into novel this compound conjugates and their activation mechanisms holds the potential to expand this powerful prodrug strategy to a wider range of therapeutic agents.

References

Application Notes and Protocols for the Practical Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is a key carbohydrate intermediate in the synthesis of various biologically active molecules, most notably the anticancer prodrug Capecitabine.[1][2] Its unique structure, featuring a deoxygenated C-5 position, makes it a critical building block for modified nucleosides used in the development of antiviral and anticancer agents.[2] The acetyl groups enhance its stability and solubility, rendering it suitable for a variety of chemical transformations.[2] The following protocol describes a practical, multi-gram scale synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from the readily available starting material, D-ribose. The described synthetic route is robust, high-yielding, and avoids hazardous reagents, making it suitable for laboratory and potential scale-up production.[1][3]

Overall Synthetic Strategy

The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose proceeds through a five-step sequence:

  • Protection (Ketalization): The 2- and 3-hydroxyl groups of D-ribose are protected as an isopropylidene ketal, and the anomeric position is converted to a methyl ribofuranoside.

  • Activation (Esterification): The primary 5-hydroxyl group is activated by conversion to a sulfonyloxy ester (e.g., tosylate), making it a good leaving group.

  • Deoxygenation (Reduction): The activated 5-position is deoxygenated by reductive displacement using a hydride reagent.

  • Deprotection (Hydrolysis): The isopropylidene and methyl glycoside protecting groups are removed under acidic conditions.

  • Acetylation: The free hydroxyl groups at positions 1, 2, and 3 are acetylated to yield the final target compound.

This multi-step process has been reported to achieve an overall yield of up to 56%.[1][3][4]

Experimental Workflow Diagram

SynthesisWorkflow D_Ribose D-Ribose Intermediate1 Methyl 2,3-O-isopropylidene-Lβ-D-ribofuranoside D_Ribose->Intermediate1 Acetone (B3395972), MeOH, H₂SO₄ Intermediate2 Methyl 2,3-O-isopropylidene-L5-O-tosyl-β-D-ribofuranoside Intermediate1->Intermediate2 TsCl, Et₃N, DCM Intermediate3 Methyl 5-deoxy-2,3-O-Lisopropylidene-β-D-ribofuranoside Intermediate2->Intermediate3 NaBH₄, DMSO Intermediate4 5-Deoxy-D-ribofuranose Intermediate3->Intermediate4 aq. H₂SO₄ FinalProduct 1,2,3-tri-O-acetyl-L5-deoxy-D-ribofuranose Intermediate4->FinalProduct Ac₂O, Pyridine

Caption: Synthetic pathway from D-ribose to the target compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis.

Step No.ReactionStarting MaterialProductReported Yield (%)
1Protection (Ketalization)D-RiboseMethyl 2,3-O-isopropylidene-β-D-ribofuranoside~88%
2 & 3Activation & ReductionMethyl 2,3-O-isopropylidene-β-D-ribofuranosideMethyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranosideHigh Yield (not individually specified)
4 & 5Hydrolysis & AcetylationMethyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoseNot individually specified
- Overall D-Ribose 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose 30% - 56% [3][5]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

  • Suspend D-ribose (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 1.0 eq) in a mixture of acetone (20 volumes) and methanol (B129727) (5.2 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Heat the mixture to 40–45 °C and stir for approximately 20 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture.

  • Neutralize the filtrate to a pH of 6–7 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • Filter the neutralized solution through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove acetone and methanol.

  • Extract the remaining aqueous solution with ethyl acetate (B1210297) (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent in vacuo to yield the product.

Step 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add triethylamine (B128534) (Et₃N, 4.0 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 3: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

  • Dissolve the tosylated intermediate from Step 2 (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium borohydride (B1222165) (NaBH₄, 4.0 eq) portion-wise.

  • Heat the reaction mixture to 80–85 °C.

  • Stir at this temperature for 5-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into a 1% acetic acid solution.

  • Extract the aqueous mixture with an appropriate solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the deoxygenated product.

Step 4: Hydrolysis to 5-Deoxy-D-ribofuranose

  • Dissolve the product from Step 3 in a dilute aqueous solution of sulfuric acid (e.g., 0.04 N H₂SO₄).

  • Heat the mixture to 80–85 °C and stir until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., BaCO₃ or NaHCO₃).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 5-deoxy-D-ribofuranose, which can be used in the next step without further purification.

Step 5: Acetylation to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

  • Dissolve the crude 5-deoxy-D-ribofuranose from Step 4 in pyridine.

  • Add acetic anhydride (B1165640) (Ac₂O) and stir the mixture at room temperature.

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, pour the mixture into ice water and extract with a suitable solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting crude product by crystallization or column chromatography to obtain the final 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.[6]

References

Investigating Carbohydrate Chemistry Using 5-Deoxy-D-Ribose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-ribose, a derivative of the pentose (B10789219) sugar D-ribose lacking a hydroxyl group at the C5 position, serves as a valuable tool for investigating various aspects of carbohydrate chemistry. Its unique structure allows researchers to probe reaction mechanisms, understand enzyme specificity, and synthesize modified nucleosides and other bioactive molecules. The absence of the 5-hydroxyl group fundamentally alters the reactivity and biological activity of the sugar, providing insights into the roles of specific hydroxyl groups in carbohydrate transformations. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, chemical synthesis, and in studying non-enzymatic browning reactions.

Application 1: Probing Enzyme Substrate Specificity and Kinetics

This compound and its derivatives can be employed as substrates or inhibitors to characterize carbohydrate-modifying enzymes. By comparing the enzymatic processing of this compound with that of its parent sugar, D-ribose, researchers can elucidate the importance of the 5-hydroxyl group for substrate binding and catalysis. A notable example is the characterization of enzymes involved in unusual metabolic pathways, such as the biosynthesis of halogenated natural products.

Case Study: 5-Chloro-5-deoxy-D-ribose 1-Dehydrogenase (SalM)

SalM is an enzyme from the marine actinomycete Salinispora tropica involved in the biosynthesis of salinosporamide A. It catalyzes the NAD+-dependent oxidation of 5-chloro-5-deoxy-D-ribose (5-ClR).[1] A comparative study of SalM's activity with various sugars, including D-ribose and other deoxy sugars, has provided valuable information on its substrate specificity.

Data Presentation: Kinetic Parameters of SalM with Different Substrates

SubstrateKm (mM)Vmax (µmol min-1 mg-1)Relative Activity (%)
5-Chloro-5-deoxy-D-ribose0.017 ± 0.0021.8 ± 0.03100
D-Erythrose2.5 ± 0.22.1 ± 0.05~60
D-Ribose18.5 ± 1.22.3 ± 0.06~30
2-Deoxy-D-ribose<2Not DeterminedInactive
D-Ribose 5-phosphate<2Not DeterminedInactive
D-Xylose<2Not DeterminedInactive
D-Arabinose<2Not DeterminedInactive
L-Arabinose<2Not DeterminedInactive
D-Allose<2Not DeterminedInactive
D-Glucose<2Not DeterminedInactive

Data adapted from[1].

Experimental Protocols

Protocol 1: Comparative Substrate Assay for SalM

This protocol is used to determine the substrate specificity of the SalM enzyme by comparing its activity with a panel of different sugars.

Materials:

  • Purified SalM enzyme

  • 5-Chloro-5-deoxy-D-ribose (5-ClR)

  • D-Ribose

  • 2-Deoxy-D-ribose

  • Other test sugars (see table above)

  • NAD+

  • 1 M Tris-HCl, pH 8.0

  • 1 M MgCl2

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate or microcentrifuge tubes containing:

    • 100 mM Tris-HCl, pH 8.0

    • 2 mM MgCl2

    • 2.5 mM NAD+

    • 2 mM of the respective carbohydrate substrate

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding SalM enzyme to a final concentration of 0.032 mg/mL.

  • Immediately monitor the increase in absorbance at 340 nm (corresponding to NADH formation) every minute for up to 3 hours.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Compare the activities with different substrates to the activity observed with 5-ClR (set to 100%).

Logical Relationship: Enzymatic Oxidation of 5-Chloro-5-deoxy-D-ribose

enzymatic_oxidation Substrate 5-Chloro-5-deoxy-D-ribose Enzyme SalM Enzyme Substrate->Enzyme Binds to active site Product1 5-Chloro-5-deoxy- D-ribono-γ-lactone Enzyme->Product1 Oxidation NADH NADH + H+ Enzyme->NADH Cofactor NAD+ Cofactor->Enzyme Product2 5-Chloro-5-deoxy- D-ribonate Product1->Product2 Spontaneous hydrolysis

Caption: Enzymatic oxidation of 5-chloro-5-deoxy-D-ribose by SalM.

Application 2: Synthesis of Modified Nucleosides

This compound is a key starting material for the synthesis of 5'-deoxynucleosides, a class of compounds with significant potential in drug development, particularly as antiviral and anticancer agents. The absence of the 5'-hydroxyl group can enhance the metabolic stability of these nucleoside analogs. A common strategy for synthesizing these compounds involves the Mitsunobu reaction.

Experimental Protocols

Protocol 2: General Procedure for the Synthesis of a 5'-Deoxynucleoside via Mitsunobu Reaction

This protocol describes a general method for the coupling of a nucleobase with a this compound derivative. Note that the ribose precursor often requires protection of the 2' and 3'-hydroxyl groups prior to the Mitsunobu reaction. The synthesis of the precursor, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, from D-ribose has been described.[2][3]

Materials:

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected this compound derivative (1 equivalent), the nucleobase (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. The reaction mixture may change color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the protected 5'-deoxynucleoside.

  • Deprotect the hydroxyl groups using standard procedures (e.g., treatment with sodium methoxide (B1231860) in methanol (B129727) for acetyl groups) to obtain the final 5'-deoxynucleoside.

  • Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Example Yields for 5'-Deoxynucleoside Synthesis Steps

Starting MaterialReaction StepProductYield (%)Reference
D-RiboseMulti-step synthesis1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose56[2]
InosineMulti-step synthesis1,2,3-O-triacetyl-5-deoxy-D-ribofuranoseHigh[4]
Protected this compoundMitsunobu coupling with nucleobaseProtected 5'-deoxynucleoside70-90General
Protected 5'-deoxynucleosideDeprotection5'-Deoxynucleoside>90General

Experimental Workflow: Synthesis of 5'-Deoxynucleosides

synthesis_workflow Start D-Ribose Step1 Protection of 2',3'-OH and activation of 5'-OH Start->Step1 Intermediate1 Protected Ribose Derivative Step1->Intermediate1 Step2 Deoxygenation at C5 Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Mitsunobu Reaction with Nucleobase Intermediate2->Step3 Intermediate3 Protected 5'-Deoxynucleoside Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End 5'-Deoxynucleoside Step4->End

Caption: General workflow for the synthesis of 5'-deoxynucleosides.

Application 3: Investigating the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of great interest in food chemistry and in understanding the formation of advanced glycation end products (AGEs) in biological systems. This compound can be used to study the influence of the 5-hydroxyl group on the rate and mechanism of this complex series of reactions. The rate of the Maillard reaction is significantly influenced by the structure of the sugar.[5][6]

Experimental Protocols

Protocol 3: Monitoring the Maillard Reaction of this compound with an Amino Acid

This protocol provides a method to compare the rate of the Maillard reaction of this compound with that of D-ribose by monitoring the formation of UV-absorbing products.

Materials:

  • This compound

  • D-Ribose

  • Amino acid (e.g., glycine, lysine)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of this compound, D-ribose, and the chosen amino acid in the phosphate buffer.

  • In separate cuvettes, mix the amino acid solution with either the this compound or D-ribose solution to achieve desired final concentrations (e.g., 50 mM sugar, 50 mM amino acid).

  • Use a solution of the amino acid in buffer as a blank.

  • Incubate the reaction mixtures at a constant temperature (e.g., 37°C or 65°C).

  • At regular time intervals, record the UV-Vis spectrum of each reaction mixture from 200 to 500 nm.

  • Monitor the increase in absorbance at specific wavelengths associated with Maillard reaction products, such as around 280 nm and 420 nm (for browning).

  • Plot the absorbance values against time to compare the reaction rates of this compound and D-ribose.

Data Presentation: Comparative Maillard Reaction Rates

SugarReactantConditionsObservationRelative Rate
D-Ribose 5-phosphateN-acetyllysinepH 8.0, 37°CRapid formation of UV-absorbing productsHigh
D-Ribose + PiN-acetyllysinepH 7.4, 37°CSlower reaction compared to R5PModerate
2-Deoxy-D-ribose + PiN-acetyllysinepH 7.4, 37°CVery slow reactionLow

Qualitative comparison based on data from[5].

Logical Relationship: Initial Steps of the Maillard Reaction

maillard_reaction Sugar Reducing Sugar (e.g., this compound) Step1 Condensation Sugar->Step1 AminoAcid Amino Acid AminoAcid->Step1 SchiffBase Schiff Base Step1->SchiffBase Step2 Amadori Rearrangement SchiffBase->Step2 AmadoriProduct Amadori Product Step2->AmadoriProduct Step3 Further Reactions AmadoriProduct->Step3 Melanoidins Melanoidins (Brown Pigments) Step3->Melanoidins

Caption: Simplified pathway of the initial stages of the Maillard reaction.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 5-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 5-deoxy-D-ribose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the chemical synthesis of this compound, and what are the key steps involved?

A1: The most prevalent and cost-effective starting material for the synthesis of this compound is D-ribose. The synthesis is a multi-step process that generally involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 are selectively protected, often as an isopropylidene ketal, to prevent them from reacting in subsequent steps. This also serves to protect the anomeric center, for instance, by forming a methyl ribofuranoside.

  • Activation of the Primary Hydroxyl Group: The primary hydroxyl group at the C5 position is activated to create a good leaving group. This is commonly achieved by converting it into a sulfonate ester, such as a tosylate or mesylate.

  • Reductive Deoxygenation: The activated C5 position is then treated with a reducing agent, typically a hydride, to replace the sulfonyloxy group with a hydrogen atom.

  • Deprotection: Finally, the protecting groups on the sugar ring are removed to yield the final this compound product.

A patent for a similar synthesis of a methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside reported an overall yield of 80-81%.[1] Another study describing the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose reported an overall yield of 56%.[2]

Q2: Are there viable alternative starting materials to D-ribose?

A2: Yes, D-xylose is a potential alternative starting material. The synthesis from D-xylose involves a similar strategy of protection, activation, and reduction. However, it requires an additional step to invert the stereochemistry at the C3 position to match the ribo-configuration. While D-xylose is readily available, the additional synthetic step can make the overall process longer and potentially lower the overall yield compared to starting with D-ribose.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low yield in the protection of D-ribose as methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

  • Possible Cause: Incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time (e.g., 48 hours at room temperature) to allow for completion.[3]

    • Catalyst: Use an appropriate amount of acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid).[3][4]

    • Water Content: Ensure all glassware and reagents are dry, as water can interfere with the acetal (B89532) formation.

    • Purification: After neutralization and extraction, purify the crude product using silica (B1680970) gel column chromatography to isolate the desired product from any di-isopropylidene or other byproducts. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3]

Problem 2: Non-selective tosylation of the primary hydroxyl group.

  • Possible Cause: The secondary hydroxyl groups are also susceptible to tosylation, leading to a mixture of products.

  • Troubleshooting Steps:

    • Stoichiometry: Use a controlled amount of p-toluenesulfonyl chloride (tosyl chloride), typically around 1.1 to 1.5 equivalents, to favor the reaction at the more reactive primary hydroxyl group.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to enhance selectivity.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired 5-O-tosylated product from any di-tosylated byproducts.

Problem 3: Low yield or formation of elimination byproducts during the reduction of the 5-O-tosyl group.

  • Possible Cause: The tosylate is a good leaving group, and under certain conditions, an elimination reaction can compete with the desired nucleophilic substitution by the hydride, leading to the formation of an unsaturated sugar.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can sometimes give better results with fewer side reactions for this type of reduction.

    • Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMSO or DMF are often used for reductions with NaBH₄.[5]

    • Temperature: Control the reaction temperature. While some procedures call for elevated temperatures to drive the reaction to completion, this can also favor elimination. Optimization of the temperature may be necessary.

    • Workup: A careful aqueous workup is required to quench the reaction and remove inorganic byproducts.

Quantitative Data

The following table summarizes reported yields for key steps in the synthesis of this compound and its derivatives.

StepStarting MaterialProductReagentsYieldReference
ProtectionD-RiboseMethyl 2,3-O-isopropylidene-β-D-ribofuranosideAcetone (B3395972), Methanol (B129727), H₂SO₄90%[3]
Tosylation & Reduction (Overall)D-RiboseMethyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside1. TsCl, Base 2. KBH₄80-81%[1]
Overall SynthesisD-Ribose1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranoseMulti-step56%[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside [3]

  • Suspend D-ribose (20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) at room temperature.

  • Slowly add concentrated sulfuric acid (10 mL).

  • Stir the reaction mixture for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

  • Filter to remove insoluble solids and concentrate the filtrate under reduced pressure.

  • Extract the concentrated mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to obtain the product as a light yellow oil.

Protocol 2: Synthesis of Methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside (based on a patent) [1]

  • Step A: Tosylation

    • To the toluene (B28343) solution of methyl-2,3-O-isopropylidene-D-ribofuranoside, cool to 5-10°C.

    • Add p-toluenesulfonyl chloride (57.5g), triethylbenzyl ammonium (B1175870) chloride (1g), and then dropwise add 50% sodium hydroxide (B78521) solution (54g).

    • Maintain the reaction for 4 hours after the addition.

    • Add methanol (5ml) and continue to react for 1 hour.

    • Wash the organic phase with water (2 x 100ml) and then with saturated aqueous sodium bicarbonate solution (200ml) at reflux for 1 hour.

    • Cool to room temperature and separate the phases to obtain the toluene solution of the tosylated intermediate.

  • Step B: Reduction

    • Concentrate the toluene solution from Step A under reduced pressure to remove the toluene.

    • Add N,N-dimethyl-2-imidazolidinone (DMI) (200ml) and heat to 90-95°C.

    • Slowly add potassium borohydride (16.2g) in portions.

    • Keep the mixture at this temperature for 4 hours after the addition is complete.

    • Cool to 15-20°C and quench the reaction by the dropwise addition of water (200ml).

    • Extract with petroleum ether (3 x 150ml).

    • Combine the petroleum ether phases, wash with water (20ml), and concentrate to obtain the final product.

Visualizations

experimental_workflow start D-Ribose protection Protection (Acetone, Methanol, H+) start->protection intermediate1 Methyl 2,3-O-isopropylidene- β-D-ribofuranoside protection->intermediate1 tosylation Tosylation (TsCl, Pyridine) intermediate1->tosylation intermediate2 Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside tosylation->intermediate2 reduction Reduction (NaBH4 or LiAlH4) intermediate2->reduction intermediate3 Methyl 2,3-O-isopropylidene- 5-deoxy-D-ribofuranoside reduction->intermediate3 deprotection Deprotection (Acidic Hydrolysis) intermediate3->deprotection end This compound deprotection->end troubleshooting_guide start Low Yield in Reduction Step? check_elimination Check for Elimination Byproduct (e.g., by NMR or MS) start->check_elimination elimination_present Elimination Confirmed check_elimination->elimination_present Yes no_elimination No Significant Elimination check_elimination->no_elimination No solution1 Use a Milder Reducing Agent (e.g., NaBH4 instead of LiAlH4) elimination_present->solution1 solution2 Optimize Reaction Temperature (Lower temperature may favor substitution) elimination_present->solution2 incomplete_reaction Incomplete Reaction? no_elimination->incomplete_reaction solution3 Increase Reaction Time or Temperature (cautiously) incomplete_reaction->solution3 Yes solution4 Ensure Anhydrous Conditions incomplete_reaction->solution4 No

References

Technical Support Center: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose?

A1: The primary starting materials are D-ribose and inosine (B1671953).[1][2][3][4][5] Both routes have been shown to produce high yields of the target compound. The choice of starting material may depend on factors such as cost, availability, and the scale of the synthesis.

Q2: What are the key steps in the synthesis starting from D-ribose?

A2: A common route from D-ribose involves several key transformations:

  • Ketalization: Protection of the hydroxyl groups of D-ribose, often by forming an isopropylidene acetal.

  • Sulfonylation: Activation of the primary hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate.

  • Deoxygenation: Reductive removal of the sulfonyloxy group to yield the 5-deoxy derivative.

  • Hydrolysis and Acetylation: Removal of the protecting groups and subsequent acetylation of the hydroxyl groups to give the final product.[2][3][4]

Q3: What is the general synthetic pathway starting from inosine?

A3: The synthesis from inosine typically proceeds as follows:

  • Acylation: Reaction with p-toluenesulfonyl chloride to form a 5'-p-toluenesulfonyl derivative.

  • Reduction: Use of a reducing agent like sodium borohydride (B1222165) to yield the 5'-deoxy nucleoside.

  • Acylation: Acetylation of the sugar hydroxyls with acetic anhydride.

  • Deglycosylation and Acetylation: Cleavage of the glycosidic bond with simultaneous acetylation to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.[1]

Q4: Are there alternative catalysts for the final hydrolysis and acetylation step?

A4: Yes, solid acid catalysts such as SO42-/γ-Al2O3 have been used as an alternative to strong mineral acids like sulfuric acid.[6] This approach can simplify workup, reduce waste, and potentially improve yields.

Troubleshooting Guides

Issue 1: Low Yield in the Final Acetylation/Hydrolysis Step

Possible Causes:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion.

  • Side reactions: The use of strong acids like concentrated sulfuric acid can lead to the formation of byproducts and anomeric mixtures (α/β isomers), which can lower the yield of the desired β-anomer.[7]

  • Product degradation: Prolonged exposure to harsh acidic conditions can cause decomposition of the furanose ring.[7]

Solutions:

  • Optimize reaction conditions:

    • Increase the reaction time or temperature moderately and monitor the reaction progress by TLC or HPLC.

    • A patent describes refluxing for 8 hours in a mixture of acetic anhydride/acetic acid with concentrated sulfuric acid to achieve an 83% yield.[1]

  • Use a milder catalyst:

    • Consider using a cation-exchange resin, which can act as a recyclable solid acid catalyst and may lead to a cleaner reaction with a higher yield of the desired β-anomer.[7]

    • A solid acid catalyst like SO42-/γ-Al2O3 has been reported to give yields up to 93%.[6]

  • Purification:

    • Careful purification by recrystallization can help to isolate the desired product from byproducts and unreacted starting materials. A described method involves recrystallization from methanol/water.[7]

Issue 2: Inefficient Deoxygenation of the Sulfonyloxy Intermediate (D-ribose route)

Possible Causes:

  • Choice of reducing agent: The effectiveness of the hydride reagent can vary.

  • Reaction conditions: Temperature and solvent can significantly impact the reaction outcome. O-S cleavage can occur, leading to the recovery of the starting alcohol.[2]

Solutions:

  • Select an appropriate reducing agent:

    • Sodium borohydride (NaBH4) in a solvent like DMSO has been shown to be effective and cost-efficient, providing high yields.[2]

    • Other hydride reagents like Lithium tri-t-butoxyaluminum hydride (LTTBA) have also been used successfully.[2]

  • Optimize reaction conditions:

    • A reported procedure using NaBH4 in DMSO involves heating at 80–85 °C for 3 hours, resulting in an 89% yield of the deoxygenated product.[2]

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

Starting MaterialKey Reagents/Catalyst in Final StepReported YieldReference
InosineAcetic anhydride/acetic acid, conc. H2SO483% (final step)[1]
D-ribose-56% (overall)[2][3]
1-methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoseAcetic anhydride/acetic acid, SO42-/γ-Al2O393% (final step)[6]
D-ribose->30% (overall)[4][5]

Experimental Protocols

Protocol 1: Synthesis from Inosine (Final Step) [1]

  • Dissolve 31g (0.092mol) of 2',3'-O-diacetyl-5'-deoxyinosine in 210mL of a 2:1 (v/v) mixture of acetic anhydride/acetic acid.

  • Add 2.5mL (4.6g, 0.047mol) of concentrated sulfuric acid dropwise.

  • Heat the mixture to reflux for 8 hours.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with methanol.

  • Crystallize the product to obtain white crystals of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Protocol 2: Synthesis from D-ribose (Deoxygenation Step) [2]

  • Dissolve methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside (300.0 g, 0.83 mol) in DMSO (2.2 L).

  • Add sodium borohydride (127 g, 3.4 mol).

  • Heat the reaction mixture to 80–85 °C for 3 hours.

  • Work up the reaction with a 5% aqueous acetic acid solution.

  • Purify the product by distillation to yield methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside.

Visualizations

Synthesis_from_D_Ribose D_Ribose D-Ribose Ketalization Ketalization (Acetone, MeOH, H2SO4) D_Ribose->Ketalization Methyl_isopropylidene_ribofuranoside Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Ketalization->Methyl_isopropylidene_ribofuranoside Sulfonylation Sulfonylation (e.g., TsCl, Pyridine) Methyl_isopropylidene_ribofuranoside->Sulfonylation Sulfonyloxy_intermediate Methyl 2,3-O-isopropylidene- 5-O-sulfonyloxy-β-D-ribofuranoside Sulfonylation->Sulfonyloxy_intermediate Deoxygenation Deoxygenation (e.g., NaBH4, DMSO) Sulfonyloxy_intermediate->Deoxygenation Deoxy_intermediate Methyl 2,3-O-isopropylidene- 5-deoxy-β-D-ribofuranoside Deoxygenation->Deoxy_intermediate Hydrolysis_Acetylation Hydrolysis & Acetylation (e.g., Ac2O, AcOH, H2SO4) Deoxy_intermediate->Hydrolysis_Acetylation Final_Product 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Hydrolysis_Acetylation->Final_Product

Caption: Experimental workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose starting from D-ribose.

Synthesis_from_Inosine Inosine Inosine Acylation1 Acylation (p-TsCl) Inosine->Acylation1 Tosylated_Inosine 5'-p-toluenesulfonyl- inosine Acylation1->Tosylated_Inosine Reduction Reduction (NaBH4) Tosylated_Inosine->Reduction Deoxy_Inosine 5'-deoxyinosine Reduction->Deoxy_Inosine Acylation2 Acylation (Ac2O) Deoxy_Inosine->Acylation2 Diacetyl_Deoxy_Inosine 2',3'-O-diacetyl- 5'-deoxyinosine Acylation2->Diacetyl_Deoxy_Inosine Deglycosylation_Acetylation Deglycosylation & Acetylation (Ac2O, AcOH, H2SO4) Diacetyl_Deoxy_Inosine->Deglycosylation_Acetylation Final_Product 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Deglycosylation_Acetylation->Final_Product

Caption: Experimental workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose starting from inosine.

Troubleshooting_Logic Start Low Yield in Final Acetylation/Hydrolysis Step Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (e.g., anomerization) Start->Cause2 Cause3 Product Degradation Start->Cause3 Solution1 Optimize Conditions (Time, Temperature) Cause1->Solution1 Solution2 Use Milder Catalyst (e.g., Cation-exchange resin, Solid Acid) Cause2->Solution2 Solution3 Careful Purification (Recrystallization) Cause2->Solution3 Cause3->Solution2

Caption: Troubleshooting logic for addressing low yield in the final synthesis step.

References

Technical Support Center: Optimized Separation of D-Ribose and 5-deoxy-D-ribofuranose Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to an optimized protocol for separating D-ribose and 5-deoxy-D-ribofuranose impurities. This resource includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and quantitative data to facilitate successful experimental outcomes.

Core Principles of LC-MS Separation

The separation of D-ribose and 5-deoxy-D-ribofuranose, particularly when they are present as impurities in a drug intermediate like 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose, can be effectively achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The method leverages the slight differences in polarity between the two sugar molecules to achieve separation on a C18 reversed-phase column. Mass spectrometry is employed for detection due to its high sensitivity, which is crucial as these impurities may not be readily detectable by UV or refractive index detectors at low concentrations.[1]

Optimized Experimental Protocol

This protocol is based on a validated LC-MS method for the detection of D-ribose and 5-deoxy-D-ribofuranose in capecitabine (B1668275) intermediates.[1]

1. Materials and Reagents:

  • D-Ribose reference standard

  • 5-deoxy-D-ribofuranose reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample of 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose for analysis

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Acclaim RSL C120 C18 column (or equivalent)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (35:65, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 20-50 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI)

  • Auxiliary Gas 2: 7 Arb

  • Ion Transport Tube Temperature: 325 °C

5. Sample Preparation:

  • Dissolve the 1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose sample to be tested in the mobile phase.

6. Data Analysis:

  • Identify and quantify D-ribose and 5-deoxy-D-ribofuranose based on their retention times and mass-to-charge ratios. The expected retention times are approximately 1.39 min for D-ribose and 1.45 min for 5-deoxy-D-ribofuranose.[1]

Quantitative Data Summary

The following table summarizes the performance of the optimized LC-MS method for the separation of D-ribose and 5-deoxy-D-ribofuranose.

ParameterD-Ribose5-deoxy-D-ribofuranose1,2,3-tri-O-acetyl-5-deoxy-beta-D-ribofuranoseReference
Retention Time (RT) 1.39 min1.45 min4.33 min[1]
Limit of Detection (LOD) 50 ngNot SpecifiedNot Specified[2]
Recovery 95.5% - 104%Not SpecifiedNot Specified[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the separation of D-ribose and 5-deoxy-D-ribofuranose.

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Column degradation or contamination.- Flow rate is too high or too low.- Optimize the acetonitrile/water ratio in the mobile phase.- Use a new column or flush the existing column with a strong solvent.- Adjust the flow rate within the recommended range.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Extra-column volume.- Ensure the mobile phase pH is appropriate for the analytes.- Dilute the sample or reduce the injection volume.- Use shorter, narrower tubing to connect the column to the detector.
Ghost Peaks - Contamination in the mobile phase, vials, or injector.- Carryover from previous injections.- Use fresh, high-purity solvents and clean vials.- Implement a thorough wash cycle between injections.
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample.- Filter the mobile phase and samples before use.- Reverse-flush the column or replace the frit.
No or Low Signal - Detector issue (e.g., lamp off, incorrect settings).- Sample degradation.- Leak in the system.- Check detector parameters and ensure the lamp is on.- Prepare fresh samples and standards.- Inspect the system for any leaks.

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS preferred over HPLC with UV or RI detection for this separation?

A1: D-ribose and 5-deoxy-D-ribofuranose have weak or no chromophores, making them difficult to detect with high sensitivity using a UV detector. While a refractive index (RI) detector can be used for sugar analysis, it is generally less sensitive than mass spectrometry. LC-MS provides the high sensitivity and specificity required to detect and quantify these compounds, especially when they are present as trace impurities.[1]

Q2: Can this method be adapted for other types of sugar impurities?

A2: Yes, the principles of this reversed-phase LC-MS method can be adapted for the separation of other polar, non-volatile compounds like other sugars. However, optimization of the mobile phase composition, gradient, and MS parameters may be necessary to achieve optimal separation and sensitivity for different analytes.

Q3: What are some key considerations for sample preparation when analyzing these impurities in a pharmaceutical matrix?

A3: For drug substances, a simple "dilute and shoot" approach where the sample is dissolved in the mobile phase is often sufficient. For more complex drug products, a "grind, extract, and filter" procedure may be needed to remove excipients. It is crucial to ensure complete dissolution of the active pharmaceutical ingredient (API) and the impurities. The final sample solvent should be compatible with the mobile phase to avoid peak distortion.

Q4: How can I improve the resolution between the D-ribose and 5-deoxy-D-ribofuranose peaks?

A4: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: A slight adjustment in the acetonitrile concentration can significantly impact the separation.

  • Lower the flow rate: This can increase the interaction time with the stationary phase, often leading to better resolution, but will also increase the run time.

  • Use a longer column or a column with a smaller particle size: Both can enhance separation efficiency.

Q5: What should I do if I observe significant matrix effects in my analysis?

A5: Matrix effects, where other components in the sample interfere with the ionization of the analytes, can be a challenge in LC-MS. To mitigate this, you can:

  • Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering substances.

  • Use an isotopically labeled internal standard: This can help to compensate for signal suppression or enhancement.

  • Modify chromatographic conditions: Adjusting the gradient or mobile phase can sometimes separate the analytes from the interfering matrix components.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_chromatography Review Chromatogram - Check Peak Shape - Check Retention Times - Check Baseline start->check_chromatography check_system Inspect HPLC System - Check Pressure - Look for Leaks - Check Solvent Levels start->check_system isolate_problem Isolate the Source check_chromatography->isolate_problem check_system->isolate_problem column_issue Column-Related Issue? - Contamination - Degradation isolate_problem->column_issue Yes mobile_phase_issue Mobile Phase Issue? - Incorrect Composition - Contamination isolate_problem->mobile_phase_issue No injector_issue Injector/Sample Issue? - Carryover - Sample Prep Error isolate_problem->injector_issue No detector_issue Detector Issue? - Incorrect Settings - Lamp Failure isolate_problem->detector_issue No solve_column Solution: - Flush Column - Replace Column column_issue->solve_column solve_mobile_phase Solution: - Prepare Fresh Mobile Phase - Degas Solvents mobile_phase_issue->solve_mobile_phase solve_injector Solution: - Implement Wash Cycle - Review Sample Prep Protocol injector_issue->solve_injector solve_detector Solution: - Verify Settings - Replace Lamp detector_issue->solve_detector end Problem Resolved solve_column->end solve_mobile_phase->end solve_injector->end solve_detector->end

Caption: Troubleshooting workflow for HPLC separation issues.

ExperimentalWorkflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water 35:65) setup_hplc Set Up HPLC-MS System - Column: Acclaim RSL C18 - Flow Rate: 0.2 mL/min - Temp: 20-50 °C prep_mobile_phase->setup_hplc prep_sample Prepare Sample (Dissolve in Mobile Phase) inject_sample Inject Sample (2 µL) prep_sample->inject_sample setup_hplc->inject_sample acquire_data Acquire Data (LC-MS) inject_sample->acquire_data analyze_data Analyze Data - Identify Peaks by RT and m/z - Quantify Impurities acquire_data->analyze_data report_results Report Results analyze_data->report_results

Caption: Experimental workflow for LC-MS analysis.

References

Optimizing reductive displacement for deoxygenation of protected ribose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reductive displacement for deoxygenation of protected ribose derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of deoxygenating protected ribose derivatives?

Deoxygenation of ribose derivatives is a fundamental transformation in medicinal chemistry and drug development. It is a key step in the synthesis of various nucleoside analogues that are potent antiviral and anticancer agents. The conversion of ribonucleosides to their 2'-deoxy counterparts is a classic example of this reaction's importance.[1]

Q2: What is the most common method for this deoxygenation?

The Barton-McCombie reaction is a widely recognized and utilized method for the deoxygenation of alcohols, including ribose derivatives.[2][3] The process involves two main steps: first, the conversion of the secondary alcohol on the ribose ring into a thiocarbonyl derivative, such as a xanthate or thionoester.[2][4] Second, the thiocarbonyl derivative is treated with a radical initiator and a hydrogen atom source to reductively cleave the C-O bond.[2][3]

Q3: What are the key reagents in a typical Barton-McCombie deoxygenation?

The key reagents include:

  • Thiocarbonylating Agent: Used to convert the alcohol into a reactive intermediate. Common examples include phenyl chlorothionoformate or carbon disulfide/methyl iodide (to form a xanthate).[2]

  • Hydrogen Atom Donor: Traditionally, tributyltin hydride (n-Bu3SnH) has been the reagent of choice.[5][6] However, due to its toxicity, tin-free alternatives are now preferred.[5][7]

  • Radical Initiator: Azobisisobutyronitrile (AIBN) is the most common initiator, which decomposes upon heating to generate radicals that start the chain reaction.[3][6]

Q4: Why are tin-free hydrogen donors becoming more popular?

Tributyltin hydride (n-Bu3SnH), while effective, is highly toxic, expensive, and the resulting tin byproducts can be difficult to remove from the final product.[2][5][7] This has driven the development of less toxic and more environmentally benign alternatives, such as silanes (e.g., tris(trimethylsilyl)silane (B43935) (TTMSS) and diphenylsilane), organoboranes, and phosphite-based reagents.[5][8][9][10]

Troubleshooting Guide

This section addresses common problems encountered during the reductive deoxygenation of protected ribose derivatives.

Q5: My reaction yield is consistently low or fails completely. What are the potential causes?

Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.[11]

  • Poor Quality Reagents: The radical initiator (e.g., AIBN) can decompose over time. Ensure it is fresh. The hydrogen donor, especially tin hydrides, can degrade.[12] Solvents must be anhydrous and free of oxygen, as radical reactions can be sensitive to both.[13]

  • Inefficient Xanthate Formation: The initial conversion of the alcohol to the xanthate is critical. Ensure this step goes to completion before proceeding. Incomplete conversion will leave unreacted starting material.

  • Incorrect Reaction Temperature: The radical initiator has a specific temperature range for optimal decomposition. For AIBN, this is typically around 80-90 °C in a solvent like toluene (B28343).[6] If the temperature is too low, the initiation will be slow or nonexistent. If too high, side reactions may occur.[13]

  • Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor.[13] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents have been properly degassed.

Q6: I am recovering a significant amount of my starting ribose derivative. How can I improve reaction conversion?

Incomplete conversion is a common issue.[11]

  • Increase Reagent Equivalents: Try increasing the equivalents of the hydrogen donor and radical initiator. A slight excess of the hydrogen donor (e.g., 1.5-2.0 equivalents) is common.[6]

  • Slow Addition of Reagents: Instead of adding all at once, try slow, continuous addition of the hydrogen donor and initiator via a syringe pump over several hours. This maintains a low, steady concentration of radicals and can improve efficiency.

  • Check Initiator Half-Life: Ensure the reaction time is sufficient for the chosen initiator and temperature. The reaction should run for at least 3-5 half-lives of the initiator to ensure a steady supply of radicals.

Q7: I am observing the formation of unexpected side products. How can I minimize them?

Side product formation often points to issues with reaction conditions or substrate reactivity.

  • Protecting Group Incompatibility: Certain protecting groups on the ribose ring may not be stable to radical conditions. Benzylidene acetals, for example, can be reductively opened.[14] Choose protecting groups that are robust to the reaction conditions.

  • Rearrangement of Radical Intermediates: While less common for secondary alkyl radicals, rearrangement can occur in certain structures. The radical mechanism of the Barton-McCombie reaction generally avoids the rearrangements common in carbocation reactions.[15]

  • Over-reduction or Side Reactions: If using highly reactive tin-free reagents, they may react with other functional groups. Ensure the chosen hydrogen donor is compatible with all functional groups on your substrate.[16]

Data & Reagent Comparison

Optimizing the reaction often involves selecting the best hydrogen atom donor. Below is a comparison of common reagents.

Hydrogen DonorAdvantagesDisadvantagesTypical Conditions
Tributyltin Hydride (n-Bu3SnH) Highly reliable and effective for a wide range of substrates.[5]Toxic, expensive, difficult to remove tin byproducts.[5][7]1.1 - 2.0 eq., AIBN, Toluene, 80-110 °C
Tris(trimethylsilyl)silane (TTMSS) Excellent, non-toxic alternative to tin.[5][10] Byproducts are generally easier to remove.More expensive than tin hydrides.1.5 - 2.0 eq., AIBN, Toluene, 80-110 °C
Diphenylsilane (Ph2SiH2) Cost-effective and low toxicity tin alternative.[9]Can be less reactive than TTMSS, sometimes requiring higher temperatures or different initiators (e.g., triethylborane-air).[9]2.0 - 3.0 eq., Et3B/Air or AIBN, Toluene, 25-80 °C
Trialkylborane-Water Complexes Tin-free method using water as the ultimate hydrogen source.[7]May require specific reaction tuning and is a newer method.[7]Triethylborane, Water, Air, Benzene, Reflux

Experimental Protocols & Visual Guides

Representative Protocol: Deoxygenation of a Protected Ribose Xanthate

This protocol is a general guideline for the deoxygenation of a secondary alcohol on a ribose derivative via a xanthate intermediate using TTMSS.

Step 1: Formation of the Xanthate

  • Dissolve the protected ribose derivative (1.0 eq.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 1.2 eq.) portion-wise and stir for 30 minutes at 0 °C.

  • Add carbon disulfide (CS₂, 1.5 eq.) and stir for an additional 2 hours at room temperature.

  • Add methyl iodide (MeI, 1.5 eq.) and stir for another 2 hours at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude xanthate by flash column chromatography.

Step 2: Reductive Deoxygenation

  • Dissolve the purified xanthate (1.0 eq.) in degassed toluene.

  • Add tris(trimethylsilyl)silane (TTMSS, 1.5 eq.) to the solution.

  • Heat the mixture to 90 °C.

  • Add a solution of AIBN (0.2 eq.) in degassed toluene dropwise over 1 hour.

  • Stir the reaction at 90 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deoxygenated product.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep Step 1: Preparation cluster_deoxygenation Step 2: Deoxygenation Start Protected Ribose Derivative Xanthate_Formation Form Xanthate (NaH, CS2, MeI) Start->Xanthate_Formation Purify_Xanthate Purify Xanthate (Chromatography) Xanthate_Formation->Purify_Xanthate Reaction_Setup Setup Reaction (Xanthate, TTMSS, Toluene) Purify_Xanthate->Reaction_Setup Initiation Heat & Add AIBN Reaction_Setup->Initiation Reaction Monitor Reaction (TLC) Initiation->Reaction Workup Workup & Purify Reaction->Workup Product Final Deoxygenated Product Workup->Product

Caption: General workflow for two-step deoxygenation.

G Start Problem: Low Yield / No Reaction Check_SM Is Starting Material (Xanthate) Consumed? Start->Check_SM Check_Reagents Check Reagent Quality: - Fresh AIBN? - Pure Hydrogen Donor? - Anhydrous/Degassed Solvent? Check_SM->Check_Reagents  No Xanthate_Issue Problem is likely in Xanthate Formation Step. Re-run and purify carefully. Check_SM->Xanthate_Issue  If Xanthate is impure  or formation failed Side_Products Are there side products? Check_SM->Side_Products  Yes Check_Conditions Check Reaction Conditions: - Correct Temperature for AIBN? - Inert Atmosphere? Check_Reagents->Check_Conditions Increase_Reagents Increase Equivalents of TTMSS and AIBN Check_Conditions->Increase_Reagents Slow_Addition Use Syringe Pump for Slow Addition of Reagents Increase_Reagents->Slow_Addition Side_Products->Check_Reagents  No, just SM Check_PGs Review Protecting Group Stability under Radical Conditions Side_Products->Check_PGs  Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting Mitsunobu conditions for efficient nucleoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mitsunobu Reaction for Nucleoside Synthesis

Welcome to the technical support center for troubleshooting Mitsunobu reactions in nucleoside synthesis. This guide provides detailed answers to frequently asked questions, experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Mitsunobu reaction for coupling a nucleobase with a sugar moiety.

Q1: Why is my reaction yield low, or why is there no product formation?

A1: Low or no yield in a Mitsunobu reaction for nucleoside synthesis can stem from several factors:

  • Acidity of the Nucleobase: The reaction is most effective for nucleophiles (the N-H of the nucleobase) with a pKa of less than 15.[1][2] If the nucleobase is not sufficiently acidic, it won't be deprotonated by the betaine (B1666868) intermediate formed from the phosphine (B1218219) and the azodicarboxylate. For nucleophiles with higher pKa values, consider using stronger, more basic phosphine reagents or alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP).[3]

  • Reagent Quality and Stoichiometry: Triphenylphosphine (B44618) (PPh3) can oxidize to triphenylphosphine oxide (TPPO) over time. Ensure you are using fresh or purified reagents.[4] Typically, a 1.5-fold excess of both the phosphine and the azodicarboxylate is used.[1] Insufficient reagent amounts can lead to incomplete reactions.

  • Order of Addition: The order in which reagents are added can be critical.[1][3] The standard protocol involves dissolving the alcohol (sugar), nucleobase, and PPh3 in a suitable solvent (like THF), cooling the mixture to 0 °C, and then slowly adding the azodicarboxylate (e.g., DIAD or DEAD).[1] An alternative is to pre-form the betaine by mixing PPh3 and the azodicarboxylate at 0 °C before adding the alcohol and then the nucleobase.[3]

  • Steric Hindrance: Both the sugar alcohol and the nucleobase can present steric challenges. Secondary alcohols react well, but tertiary alcohols are generally unreactive.[1] Highly substituted sugars or bulky protecting groups may hinder the approach of the reagents.

  • Solvent and Temperature: Tetrahydrofuran (THF) and toluene (B28343) are generally the most effective solvents.[5] The reaction is typically started at 0 °C and then allowed to warm to room temperature.[1] Running the reaction at elevated temperatures might promote side reactions like elimination.

Q2: How can I improve regioselectivity and avoid O-alkylation side products?

A2: Nucleobases like thymine (B56734) and uracil (B121893) have multiple nucleophilic sites (e.g., N1, N3, O2, O4), which can lead to a mixture of N- and O-alkylated products.

  • Protecting Groups: To prevent undesired alkylation, it is common practice to protect other potentially reactive sites on the nucleobase. For instance, thymine is often protected to prevent the formation of N3 and O4-linked analogs.[6]

  • Reaction Conditions: The choice of solvent can influence regioselectivity. Careful optimization of temperature and solvent may favor the desired N-alkylation product.

  • Nucleobase pKa: The relative acidity of the different N-H protons on the nucleobase will influence which site is deprotonated and acts as the primary nucleophile.

Q3: I am observing significant formation of an eliminated glycal byproduct. How can I prevent this?

A3: Dehydration of the sugar alcohol to form a glycal is a known side reaction, particularly with carbocyclic sugar analogs.[6]

  • Solvent Choice: The extent of elimination can be solvent-dependent. For example, reactions run in acetonitrile (B52724) have been reported to show more elimination than those in THF.[6]

  • Temperature Control: Maintain a low reaction temperature (starting at 0 °C) to disfavor the elimination pathway, which often has a higher activation energy than the desired substitution.

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) and dialkyl hydrazine-1,2-dicarboxylate byproducts?

A4: Purification is a significant challenge in Mitsunobu reactions due to the formation of stoichiometric amounts of TPPO and the reduced azodicarboxylate byproduct.[6][7]

  • Chromatography-Free Methods:

    • Precipitation/Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane, pentane, or cyclohexane.[8][9] After the reaction, concentrating the mixture and triturating with these solvents can precipitate the TPPO. The reduced diisopropyl hydrazodicarboxylate (DIAD-H2) can sometimes be co-precipitated with TPPO from toluene by cooling.[7]

    • Acid/Base Extraction: Modified phosphines or reagents can be used to facilitate removal by extraction, though this is less common.[8]

    • Precipitation with Metal Salts: Adding zinc chloride (ZnCl2) can precipitate TPPO from polar organic solvents.[9] Magnesium chloride has also been used to remove TPPO from toluene mixtures.[10]

  • Modified Reagents: Using polymer-supported triphenylphosphine allows for the removal of the resulting oxide by simple filtration.[11] Another alternative is di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), whose hydrazine (B178648) byproduct can be easily removed by filtration.[5][12]

  • Column Chromatography: While often necessary, it can be challenging. A common technique is to first attempt to remove the bulk of the byproducts by precipitation and then purify the remaining material via silica (B1680970) gel chromatography.[8]

Quantitative Data on Reaction Conditions

The choice of reagents and solvents significantly impacts the outcome of the Mitsunobu reaction. The following tables provide a summary of how different components can affect yield and selectivity.

Table 1: Comparison of Azodicarboxylates and Phosphines on Reaction Outcome

AzodicarboxylatePhosphineTypical Yield RangeKey Characteristics & Considerations
DEAD (Diethyl)PPh₃Good to ExcellentStandard reagent; liquid and can be hazardous.[3]
DIAD (Diisopropyl)PPh₃Good to ExcellentOften used interchangeably with DEAD; liquid.[3]
DBAD (Di-tert-butyl)PPh₃Moderate to GoodByproduct is removed by treatment with trifluoroacetic acid.[3]
ADDP (Azodicarbonyl dipiperidine)PPh₃VariableUsed for less acidic nucleophiles as its betaine is a stronger base.[3]
DCAD (Di-p-chlorobenzyl)PPh₃Good to ExcellentSolid reagent; hydrazine byproduct precipitates for easy removal.[5][12]
VariousPBu₃VariableTributylphosphine oxide is more soluble in nonpolar solvents, potentially aiding purification.[5]

Table 2: Influence of Solvent and Temperature on Nucleoside Synthesis

SolventTypical TemperatureObservations & Impact on Selectivity
THF0 °C to RTMost commonly used and generally gives good results with minimal side reactions.[5][6]
Toluene0 °C to RTGood alternative to THF; can facilitate precipitation of byproducts upon cooling.[5][7]
Dioxane0 °C to RTCan promote a direct SN2 mechanism, leading to high stereoselectivity (inversion).[13][14]
DMF0 °C to RTMay favor a non-stereoselective SN1 mechanism, leading to anomeric mixtures.[13][14]
Acetonitrile0 °C to RTMay increase the amount of elimination byproduct compared to THF.[6]
Dichloromethane0 °C to RTA possible solvent, though THF and toluene are generally preferred.[5]

Visual Guides and Workflows

General Experimental Workflow

The following diagram outlines the typical sequence of steps for performing a Mitsunobu reaction for nucleoside synthesis.

G General Mitsunobu Workflow for Nucleoside Synthesis A 1. Prepare Reactants B 2. Dissolve Alcohol (Sugar), Nucleobase, & PPh3 in Anhydrous Solvent A->B C 3. Cool Mixture to 0 °C B->C D 4. Add Azodicarboxylate (e.g., DIAD) Dropwise C->D E 5. Warm to Room Temperature & Stir for Several Hours D->E F 6. Monitor Reaction (e.g., by TLC) E->F G 7. Reaction Workup (Quench, Extract) F->G H 8. Purification (Precipitation / Chromatography) G->H I Desired Nucleoside H->I

A typical experimental workflow for nucleoside synthesis via the Mitsunobu reaction.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues with the reaction.

G Mitsunobu Reaction Troubleshooting Guide P1 Low or No Yield C1a Poor Reagent Quality? P1->C1a Check C1b Nucleobase pKa > 15? P1->C1b Check C1c Incorrect Stoichiometry or Order of Addition? P1->C1c Check C1d Steric Hindrance? P1->C1d Check P2 Mixture of Regioisomers (N- vs O-alkylation) C2a Unprotected Nucleobase? P2->C2a Check C2b Suboptimal Conditions? P2->C2b Check P3 Purification Difficulties C3a TPPO / Hydrazide Byproducts Soluble? P3->C3a Check S1a Use fresh/purified PPh3 & DIAD. Check quality via NMR. C1a->S1a Solution S1b Use stronger phosphine base or alternative coupling agents. C1b->S1b Solution S1c Use 1.5 eq. of PPh3/DIAD. Add DIAD last, slowly at 0 °C. C1c->S1c Solution S1d Consider less bulky protecting groups. C1d->S1d Solution S2a Protect other nucleophilic sites on the base before coupling. C2a->S2a Solution S2b Screen solvents (THF vs. Toluene) and control temperature. C2b->S2b Solution S3a Precipitate byproducts with nonpolar solvents (Hexane/Pentane). Use polymer-bound PPh3 or DCAD. C3a->S3a Solution

A decision tree to diagnose and resolve common issues in Mitsunobu reactions.

Detailed Experimental Protocol

This section provides a representative methodology for the N-glycosylation of a protected sugar with a nucleobase using Mitsunobu conditions.

Materials and Reagents:

  • Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0 eq)

  • Nucleobase (e.g., 6-chloropurine) (1.2 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc), Hexane, Saturated aq. NaHCO₃, Brine

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the protected sugar (1.0 eq), the nucleobase (1.2 eq), and triphenylphosphine (1.5 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 10 mL per mmol of the limiting reagent) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (the betaine intermediate) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting sugar and the formation of a new, higher Rf product spot (the nucleoside) and the TPPO byproduct.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • To remove the hydrazide byproduct, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • To remove the bulk of the triphenylphosphine oxide (TPPO), suspend the crude residue in a minimal amount of a nonpolar solvent like diethyl ether or a hexane/ethyl acetate mixture and stir vigorously. The less soluble TPPO may precipitate and can be removed by filtration.[8][9]

    • Purify the filtrate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired nucleoside.

References

Strategies for overcoming complex mixtures in direct glycosylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Direct Glycosylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to direct glycosylation experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your direct glycosylation reactions.

Question: Why is my glycosylation reaction resulting in a low yield or failing completely?

Answer:

Low or no yield in a glycosylation reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

Potential Causes and Solutions:

  • Moisture Contamination: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated glycosyl donor or deactivate the catalyst.[1][2]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and if necessary, dry them further using molecular sieves. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Inactive Catalyst/Promoter: The catalyst or promoter may have degraded due to improper storage or handling.

    • Solution: Use freshly opened or properly stored catalysts. In the case of Lewis acids, ensure they have not been exposed to moisture.

  • Poor Donor Reactivity: The glycosyl donor may not be sufficiently reactive under the chosen conditions. Electron-withdrawing protecting groups can "disarm" the donor, reducing its reactivity.[3]

    • Solution: Consider switching to a more reactive leaving group on the donor. Alternatively, use a stronger activating system or increase the reaction temperature.[4] However, be mindful that higher temperatures can also lead to side reactions.[4]

  • Low Acceptor Nucleophilicity: The hydroxyl group of the acceptor may not be nucleophilic enough to attack the activated donor. Steric hindrance around the acceptor's hydroxyl group can also be a significant factor.[2][5]

    • Solution: If possible, modify the protecting groups on the acceptor to be more electron-donating, which can "arm" the acceptor. For sterically hindered acceptors, prolonged reaction times or more potent catalyst systems might be necessary.[2]

  • Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be optimal for your specific substrates.[6]

    • Solution: Screen different solvents. For instance, ethereal solvents can stabilize oxocarbenium ion intermediates.[7] Systematically vary the temperature; some reactions benefit from starting at low temperatures and gradually warming to room temperature.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]

Question: My reaction is producing a mixture of anomers (poor stereoselectivity). How can I improve the stereochemical outcome?

Answer:

Controlling stereoselectivity is a central challenge in glycosylation. The formation of either the α or β anomer is influenced by a multitude of factors.[8]

Strategies to Enhance Stereoselectivity:

  • Neighboring Group Participation: This is a powerful strategy to achieve 1,2-trans-glycosides. An acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the sugar ring, directing the acceptor to attack from the opposite face.[2][8]

    • To favor 1,2-trans products (e.g., β-glucosides, α-mannosides): Use a participating group at C-2.

  • Choice of Protecting Groups: Non-participating protecting groups at C-2 (e.g., benzyl (B1604629), silyl (B83357) ethers) are necessary for the formation of 1,2-cis-glycosides.[8] The stereochemical outcome in these cases is often governed by other factors.

    • To favor 1,2-cis products (e.g., α-glucosides, β-mannosides): Use a non-participating group at C-2.

    • Remote protecting groups (at C-4 and C-6) can also influence stereoselectivity by altering the conformation and reactivity of the glycosyl donor.[9][10][11] For instance, a 4,6-O-benzylidene acetal (B89532) can lock the pyranose ring in a conformation that favors the formation of a specific anomer.[10][11]

  • Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity.

    • Ethereal solvents (e.g., diethyl ether, THF): Can favor the formation of the β-anomer.

    • Nitrile solvents (e.g., acetonitrile): Can promote the formation of the β-anomer through the formation of an α-nitrilium ion intermediate.[5]

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.[1][5]

  • Catalyst/Promoter System: The nature of the catalyst and any additives can influence the stereochemical outcome.[12] Some catalytic systems are specifically designed to favor the formation of a particular anomer.[13]

Question: I am observing significant formation of side products. What are the common side products and how can I minimize them?

Answer:

The formation of side products in glycosylation reactions can significantly complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Hydrolysis of the Glycosyl Donor: This occurs in the presence of trace moisture, leading to the formation of a hemiacetal.[1]

    • Mitigation: Implement rigorous anhydrous reaction conditions as described for low-yield issues.[1][2]

  • Orthoester Formation: When using participating protecting groups at C-2, the acceptor may attack the carbonyl carbon of the acyl group, leading to a stable orthoester byproduct.

    • Mitigation: This is often favored under neutral or basic conditions. Maintaining mildly acidic conditions can help minimize orthoester formation.[2] In some cases, the orthoester can be rearranged to the desired glycoside under acidic conditions.

  • Glycosyl Donor Elimination/Degradation: The activated donor may undergo elimination or other degradation pathways, especially at higher temperatures.

    • Mitigation: Perform the reaction at the lowest effective temperature.[4] Monitor the reaction closely and quench it once the product is formed to avoid prolonged exposure to harsh conditions.

  • Aglycone Transfer: In some cases, a protecting group from the donor can be transferred to the acceptor.

    • Mitigation: This is highly dependent on the specific protecting groups and reaction conditions. Careful selection of orthogonal protecting groups is key.

  • Acceptor Self-Condensation: If the acceptor has multiple hydroxyl groups, it can react with itself.

    • Mitigation: Use appropriate protecting groups to mask all but the desired hydroxyl group on the acceptor.

Question: The purification of my reaction mixture is proving to be very difficult. What strategies can I employ?

Answer:

The purification of glycosylation reaction mixtures can be challenging due to the structural similarity of the starting materials, products, and byproducts.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for purifying glycosylation products.

    • Tips: Use a shallow solvent gradient to improve separation. Sometimes, a multi-step gradient is necessary. Consider using different solvent systems (e.g., toluene/ethyl acetate, dichloromethane (B109758)/methanol).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be very effective.

    • Normal-Phase HPLC (NP-HPLC): Useful for separating less polar, protected carbohydrates.[14]

    • Reverse-Phase HPLC (RP-HPLC): Suitable for more polar or deprotected carbohydrates.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent technique for separating unprotected or highly polar glycans.[14]

  • Size-Exclusion Chromatography (SEC): Can be used to separate molecules based on size, which can be useful for separating oligosaccharides of different lengths.[15][16]

  • Affinity Chromatography: If the target molecule has a specific tag or binding motif, affinity chromatography can be a highly selective purification method.[16] For example, lectin affinity chromatography can be used to separate glycoproteins based on their glycan structures.[14]

  • Recycling HPLC: This technique can enhance resolution for isomers with very similar retention times by passing the sample through the column multiple times.[17][18]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group strategy for my glycosylation?

A1: The choice of protecting groups is critical for the success of a glycosylation reaction, influencing both reactivity and stereoselectivity.[8][19][20][21]

  • For 1,2-trans Stereoselectivity: Use a participating group at the C-2 position (e.g., acetyl, benzoyl).[8]

  • For 1,2-cis Stereoselectivity: Use a non-participating group at the C-2 position (e.g., benzyl, silyl ether).[8]

  • Reactivity Control (Armed vs. Disarmed): Electron-donating groups (e.g., benzyl ethers) "arm" the donor, making it more reactive. Electron-withdrawing groups (e.g., esters) "disarm" the donor, making it less reactive.[3] This concept can be used in one-pot multi-step glycosylations.

  • Orthogonality: Choose protecting groups that can be selectively removed without affecting other protecting groups in the molecule. This is crucial for the synthesis of complex oligosaccharides.

  • Conformational Control: Cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can lock the conformation of the sugar ring and influence the stereochemical outcome of the reaction.[10][11]

Q2: What are the advantages and disadvantages of different catalyst systems?

A2: The choice of catalyst or promoter system depends on the glycosyl donor, acceptor, and desired outcome.

Catalyst/Promoter SystemAdvantagesDisadvantages
Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) Widely applicable, many are commercially available.Can be harsh, sensitive to moisture, may require stoichiometric amounts.[22]
Transition Metals (e.g., Au, Ag, Pd, Ni) Often catalytic, can offer high stereoselectivity, milder reaction conditions.[6][23][24]Can be expensive, may require specific ligands, potential for metal contamination in the final product.
Brønsted Acids (e.g., TfOH, HClO₄) Strong activators.Can lead to side reactions, may not be suitable for acid-sensitive substrates.
Organocatalysts (e.g., Thiourea derivatives) Metal-free, often mild reaction conditions, can provide high stereoselectivity.[25][26]May require higher catalyst loading, substrate scope can be limited.
Q3: How can I optimize my reaction conditions for a new glycosylation reaction?

A3: A systematic approach to optimization is key.

  • Literature Review: Start by reviewing similar glycosylation reactions to identify promising starting conditions.

  • Screening:

    • Solvent: Screen a range of anhydrous solvents (e.g., DCM, DCE, MeCN, Et₂O, Toluene).

    • Catalyst/Promoter: If the initial choice is ineffective, try others from different classes.

    • Temperature: Start at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly. If no reaction occurs, try a higher starting temperature or isothermal conditions.[4]

  • Concentration: The concentration of reactants can influence the reaction rate and selectivity.[5]

  • Stoichiometry: Vary the equivalents of the glycosyl donor and acceptor. Using a slight excess of one reactant can drive the reaction to completion.

  • Additives: Molecular sieves are almost always beneficial for removing trace moisture.[1] Other additives, like certain salts or bases, can also influence the reaction outcome.

Data Presentation

Table 1: Comparison of Gold(I)-Catalyzed Glycosylation with Glycosyl N-1,1-Dimethylpropargyl Carbamate Donors
DonorAcceptorCatalyst Loading (mol%)Yield (%)α/β Ratio
"Armed" DonorPrimary Alcohol292>20:1
"Armed" DonorSecondary Alcohol28510:1
"Disarmed" DonorPrimary Alcohol195>20:1
"Disarmed" DonorSecondary Alcohol188β only

Data synthesized from[27]

Table 2: Effect of C-6 Protecting Group on Stereoselectivity in 2-Azido-2-deoxy-1-thioglucoside Glycosylation
C-6 Protecting GroupAcceptorYield (%)α/β Ratio
BenzylPrimary Alcohol802:1
BenzoylPrimary Alcohol754:1
ChloroacetylPrimary Alcohol729:1
BenzylSecondary Alcohol651:1
ChloroacetylSecondary Alcohol603:1

Data synthesized from[28]

Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Glycosylation with Glycosyl ortho-Alkynylbenzoate Donors

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Glycosyl ortho-alkynylbenzoate donor

  • Glycosyl acceptor

  • Gold(I) catalyst (e.g., Ph₃PAuOTf)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

  • In a separate flame-dried flask, dissolve the glycosyl donor and the gold(I) catalyst in anhydrous DCM.

  • Cool the acceptor solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the donor/catalyst solution to the acceptor solution via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is based on methodologies described in[23][24].

Protocol 2: Schmidt Trichloroacetimidate (B1259523) Glycosylation

This protocol is a general procedure for the activation of glycosyl trichloroacetimidates with a Lewis acid promoter.

Materials:

  • Glycosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture.

  • Cool the reaction mixture to a low temperature (typically -40 °C to -78 °C).

  • Slowly add a solution of the Lewis acid promoter (e.g., 0.1 equivalents of TMSOTf in anhydrous DCM) dropwise to the stirred mixture.

  • Maintain the reaction at the low temperature for a period of time (e.g., 30-60 minutes), then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding a solid base (e.g., sodium bicarbonate) or a basic solution.

  • Filter the mixture through Celite, wash with DCM, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

This protocol is based on methodologies described in[29][30].

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Donor Glycosyl Donor (with leaving group) Activation Activation (Catalyst/Promoter) Donor->Activation Acceptor Glycosyl Acceptor (with free -OH) Coupling Glycosidic Bond Formation Acceptor->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purification (e.g., Chromatography) Quench->Purification Product Pure Glycoside Purification->Product

Caption: Experimental workflow for a typical direct glycosylation reaction.

Caption: Troubleshooting logic for common issues in glycosylation.

Glycosylation_Factors center_node Glycosylation Outcome (Yield & Selectivity) Donor Glycosyl Donor - Leaving Group - Protecting Groups ('Armed'/'Disarmed') Donor->center_node Acceptor Glycosyl Acceptor - Nucleophilicity - Steric Hindrance Acceptor->center_node Catalyst Catalyst/Promoter - Lewis/Brønsted Acid - Transition Metal - Organocatalyst Catalyst->center_node Conditions Reaction Conditions - Solvent - Temperature - Concentration Conditions->center_node

Caption: Key factors influencing the outcome of direct glycosylation reactions.

References

Technical Support Center: Purification of Novel 5-Deoxy-D-Ribose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective purification of novel 5-deoxy-D-ribose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is contaminated with the starting material, D-ribose. How can I effectively separate them?

A1: Separation of this compound derivatives from D-ribose can be challenging due to their similar polarities. High-Performance Liquid Chromatography (HPLC) is a recommended method. A C18 reverse-phase column is often effective for separating these compounds.[][2] An LC-MS method has been successfully used to separate 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose from D-ribose and 5-deoxy-D-ribofuranose impurities using an Acclaim RSL C120C18 column with an acetonitrile-water mobile phase.[2]

Q2: I am observing two spots on my TLC or two peaks in my HPLC analysis for my purified this compound derivative. What could be the cause?

A2: The presence of two spots or peaks is often due to the existence of anomers (α and β isomers). In solution, furanose sugars like this compound can exist as a mixture of these anomers.[3] It has been noted that at higher temperatures, anomer separation may not occur.[4] Therefore, adjusting the column temperature during HPLC can sometimes help to coalesce these peaks if a single anomeric form is not required for subsequent steps.[4] For analytical purposes, specific HPLC columns and conditions are designed to either separate or coalesce anomeric peaks.[4]

Q3: How can I remove protecting groups from my this compound derivative without degrading the molecule?

A3: The choice of deprotection method is highly dependent on the specific protecting groups used. For acid-labile groups like the 4-methoxytrityl (MMTr) group, a mild acidic solution (e.g., 1 M HCl(aq) at pH 1 in MeCN) can be used for a short duration at room temperature.[5][6] It is crucial that the 2'-protecting group is stable under the conditions used to remove other protecting groups to avoid internucleotide cleavage in nucleoside derivatives.[7] Always consider the overall stability of your molecule and choose deprotection conditions that are orthogonal to other sensitive functionalities present.

Q4: What are the best practices for crystallizing novel this compound derivatives?

A4: Successful crystallization requires a pure compound, typically >90% purity.[8] The choice of solvent or solvent system is critical. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.[9][10] For vapor diffusion, a common strategy is to dissolve the compound in a good solvent and allow a poor solvent to slowly diffuse into the solution, inducing crystallization.[9] Ensure that all glassware is clean and the crystallization vessel is covered to prevent dust from acting as unwanted nucleation sites.[9] Disturbances such as vibrations and temperature fluctuations should be minimized during crystal growth.[9][11]

Q5: How can I visualize my this compound derivative on a TLC plate if it is not UV active?

A5: Many sugar derivatives are not UV active. Staining is required for visualization. A common and effective stain for sugars is a p-anisaldehyde solution. After spraying the TLC plate with the stain, gentle heating will reveal the spots, often with characteristic colors for different types of sugars.[12] For example, with a p-anisidine (B42471) hydrochloride stain, aldohexoses can appear as green-brown spots, while aldopentoses may show as green spots.[12]

Troubleshooting Guides

Problem 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of the product with impurities. Inappropriate stationary phase.For polar compounds like deprotected this compound derivatives, normal-phase silica (B1680970) gel may not be effective. Consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC).[]
Suboptimal mobile phase.For reverse-phase chromatography, a gradient of acetonitrile (B52724) in water is commonly used.[] For normal-phase, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typical. Optimize the solvent ratio to achieve better separation.
Streaking or tailing of spots on TLC and peaks in chromatography. Compound is too polar for the chosen solvent system.Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase.
Presence of acidic or basic functional groups.Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to suppress ionization and improve peak shape.
Overloading the column.Reduce the amount of crude material loaded onto the chromatography column.
Problem 2: Difficulty in Removing Byproducts from Deoxygenation Reaction
Symptom Possible Cause Suggested Solution
Presence of persistent greasy or oily impurities after workup. Byproducts from hydride reagents (e.g., boronate esters from NaBH₄).An aqueous workup with an acid wash (e.g., dilute HCl) can help to hydrolyze and remove some of these byproducts.
High-boiling point solvents (e.g., DMSO) used in the reaction are difficult to remove.Perform a liquid-liquid extraction with a suitable organic solvent and wash thoroughly with water or brine. In some cases, azeotropic distillation with a solvent like toluene (B28343) can help remove residual high-boiling point solvents.
Incomplete reaction leading to a complex mixture. Insufficient hydride reagent or reaction time.Monitor the reaction by TLC. If the reaction is sluggish, consider adding more reducing agent or increasing the reaction temperature. A study on the deoxygenation of sulfonyloxy-activated sugar derivatives compared different hydride reagents and found that NaBH₄ can be highly effective.[13]

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of this compound and its derivatives.

Parameter Condition 1 Condition 2 Condition 3
Compound This compoundD-ribose1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose
Column C18 reverse phase (3.0 x 150 mm, 3.5 µm)[]Newcrom R1[14]Acclaim RSL C120C18[2]
Mobile Phase Linear gradient of 5% to 20% acetonitrile in water with 0.1% formic acid[]Acetonitrile and water with phosphoric acid[14]Acetonitrile-water (35:65)[2]
Flow Rate Not specifiedNot specified0.2 mL/min[2]
Column Temperature Not specifiedNot specified20-50 °C[2]
Detection LC-MS/MS (ESI negative mode)[]Refractive Index (RI) or Mass Spectrometry (MS)[14][15]LC-MS[2]

Experimental Protocols

Protocol 1: General Purification of a Protected this compound Derivative by Flash Chromatography

This protocol outlines a general procedure for the purification of a protected this compound derivative after a deoxygenation reaction.

  • Reaction Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the crude material on a silica gel TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate (start with a ratio of 4:1 and adjust as needed to obtain an Rf value of ~0.3 for the desired product).

    • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a p-anisaldehyde solution followed by gentle heating.

  • Flash Column Chromatography:

    • Pack a glass column with silica gel using the mobile phase determined from the TLC analysis.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Deprotection and Purification of a this compound Derivative

This protocol describes a general method for the acidic removal of an acid-labile protecting group.

  • Deprotection Reaction:

    • Dissolve the protected this compound derivative in a suitable solvent like acetonitrile or methanol.

    • Add a mild acid, such as 10% aqueous acetic acid or a buffered acidic solution, to the reaction mixture.[]

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • The resulting aqueous solution can be freeze-dried to obtain the crude deprotected product.

    • Further purification can be achieved by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product start Deoxygenation Reaction quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry tlc TLC Analysis dry->tlc column Column Chromatography tlc->column pure Pure Derivative column->pure

Caption: A typical experimental workflow for the purification of this compound derivatives.

troubleshooting_anomers cluster_cause Potential Cause cluster_solutions Troubleshooting Solutions start Two Peaks in HPLC anomers Presence of α and β anomers start->anomers temp Increase Column Temperature (to potentially coalesce peaks) anomers->temp If separation is not critical method Optimize HPLC Method (e.g., change mobile phase or column) anomers->method If separation is necessary ignore Proceed if anomeric mixture is acceptable anomers->ignore For some applications

Caption: Troubleshooting guide for the separation of anomers in this compound derivatives.

References

Improving chromatographic separation of 5-deoxy-D-ribose from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of 5-deoxy-D-ribose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound from D-ribose?

A1: When synthesizing this compound from D-ribose, the most common impurities are unreacted D-ribose, acetylated intermediates if protection/deprotection steps are involved, and potentially small amounts of degradation products. The exact byproduct profile will depend on the synthetic route employed. For instance, a common route involves the deoxygenation of a protected D-ribose derivative, which can lead to incomplete reactions or side reactions.[1][2]

Q2: What type of chromatography is best suited for separating the highly polar this compound from its byproducts?

A2: Due to its high polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column can be challenging for retaining this compound.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique for separating polar compounds like sugars.[3] Alternatively, specialized columns for carbohydrate analysis, such as amino or amide columns, can provide good separation.[4]

Q3: My this compound peak is broad or splitting. What could be the cause?

A3: Peak broadening or splitting for sugars like this compound is often due to the presence of anomers (α and β forms) in solution, which can interconvert (mutarotation) during the chromatographic run.[5] To address this, you can try increasing the column temperature or adjusting the mobile phase pH to accelerate mutarotation and obtain a single, sharp peak.[5]

Q4: I am not getting any retention of this compound on my C18 column. What can I do?

A4: Lack of retention for polar analytes on a nonpolar stationary phase is a common issue.[3][6] To improve retention of this compound on a C18 column, you can try using a highly aqueous mobile phase (e.g., >95% water). Some modern C18 columns are designed to be "aqueous stable" and resist phase collapse under these conditions. Alternatively, using a mobile phase with a lower percentage of organic solvent or employing ion-pairing agents can enhance retention, although ion-pairing agents may not be compatible with mass spectrometry.[3] For more robust retention, switching to a HILIC or a specialized carbohydrate column is recommended.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution Between this compound and D-ribose - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Switch to a HILIC column (e.g., amino, amide) or a ligand-exchange column specifically designed for sugar separations.- Optimize the mobile phase. For HILIC, adjust the acetonitrile (B52724)/water ratio. A higher percentage of acetonitrile will increase retention and may improve resolution. For RP-HPLC, a lower percentage of organic modifier can increase retention and separation.
Varying Retention Times - Inconsistent mobile phase preparation.- Column not properly equilibrated.- Fluctuations in column temperature.- Prepare fresh mobile phase for each run and ensure accurate measurements.- Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting the sample.- Use a column oven to maintain a constant temperature.[7]
Baseline Drift or "Ghost" Peaks - Impurities in the mobile phase solvents or additives.- Contamination from previous injections.- Use high-purity (HPLC-grade) solvents and reagents.- Implement a column wash step with a strong solvent (e.g., 100% acetonitrile or methanol) between runs to elute any strongly retained compounds.
Low Sample Recovery - Adsorption of the analyte to the column or system components.- Sample degradation.- Ensure the mobile phase pH is appropriate to prevent ionization and unwanted interactions with the stationary phase.- Check the stability of this compound under the analytical conditions. If necessary, use a milder mobile phase or lower the column temperature.

Experimental Protocols

Protocol 1: HILIC Method for Separation of this compound and D-ribose

This method is suitable for achieving good separation between the target compound and its common, more polar precursor.

  • Column: Amino-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: 80:20 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Reversed-Phase Method for Analysis of this compound

This method can be used with aqueous-stable C18 columns.

  • Column: C18 reversed-phase column (aqueous stable, e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 195 nm or Mass Spectrometer (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in water to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table provides a comparison of typical starting conditions for different HPLC modes for the separation of this compound.

ParameterHILICReversed-Phase (Aqueous Stable)
Stationary Phase Amino, Amide, or bare silicaC18
Mobile Phase (A) AcetonitrileWater with 0.1% Formic Acid
Mobile Phase (B) WaterAcetonitrile with 0.1% Formic Acid
Typical Gradient 90-70% A5-20% B
Relative Retention Less polar compounds elute first.More polar compounds elute first.
Detector Compatibility RI, ELSD, MSUV, MS, RI, ELSD

Visualizations

Logical Workflow for Troubleshooting Poor Chromatographic Separation

The following diagram outlines a systematic approach to troubleshooting common issues in the HPLC separation of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor HPLC Separation Start Poor Separation Observed CheckPeakShape Assess Peak Shape (Tailing, Fronting, Splitting) Start->CheckPeakShape CheckResolution Evaluate Resolution (Overlapping Peaks) Start->CheckResolution CheckRetention Analyze Retention Time (Drifting or No Retention) Start->CheckRetention Tailing Peak Tailing CheckPeakShape->Tailing Tailing? Splitting Peak Splitting/Broadening CheckPeakShape->Splitting Splitting? OptimizeMobilePhase Optimize Mobile Phase (Adjust organic ratio, pH, additives) CheckResolution->OptimizeMobilePhase ChangeColumn Change Column (Different selectivity, e.g., HILIC) CheckResolution->ChangeColumn DriftingRT Drifting Retention Time CheckRetention->DriftingRT Drifting? NoRetention No Retention CheckRetention->NoRetention None? TailingSolution Potential Causes: - Secondary interactions with silanols - Column overload - Extracolumn dead volume Tailing->TailingSolution SplittingSolution Potential Causes: - Anomer interconversion - Co-elution of impurity - Sample solvent mismatch Splitting->SplittingSolution ImprovedSeparation Separation Improved TailingSolution->ImprovedSeparation SplittingSolution->ImprovedSeparation OptimizeMobilePhase->ImprovedSeparation ChangeColumn->ImprovedSeparation DriftingSolution Potential Causes: - Poor column equilibration - Temperature fluctuations - Mobile phase instability DriftingRT->DriftingSolution NoRetentionSolution Potential Causes: - Incorrect column choice (e.g., RP for very polar analyte) - Mobile phase too strong NoRetention->NoRetentionSolution DriftingSolution->ImprovedSeparation NoRetentionSolution->ImprovedSeparation

Caption: A logical workflow for diagnosing and resolving common HPLC separation issues.

Bacterial Salvage Pathway of 5'-Deoxyadenosine

This diagram illustrates the metabolic pathway for the salvage of 5'-deoxyadenosine, a biological source of this compound.

SalvagePathway Bacterial Salvage Pathway of 5'-Deoxyadenosine cluster_enzymes Enzymatic Conversions RadicalSAM Radical SAM Enzymes dAdo 5'-Deoxyadenosine (dAdo) (Toxic Byproduct) RadicalSAM->dAdo produces dRibose This compound dAdo->dRibose via Nucleosidase dRibose1P This compound-1-phosphate dAdo->dRibose1P via Phosphorylase Nucleosidase Nucleosidase / Phosphorylase dRibose->dRibose1P   Kinase Kinase dRibose1P->Kinase dRibulose1P 5-deoxy-D-ribulose-1-phosphate Kinase->dRibulose1P   Isomerase Isomerase Isomerase->dRibulose1P dRibulose1P->Isomerase Aldolase Aldolase dRibulose1P->Aldolase DHAP Dihydroxyacetone phosphate (DHAP) Aldolase->DHAP Acetaldehyde Acetaldehyde Aldolase->Acetaldehyde CentralMetabolism Central Metabolism DHAP->CentralMetabolism Acetaldehyde->CentralMetabolism

Caption: The enzymatic pathway for the detoxification and metabolism of 5'-deoxyadenosine.[8][9]

References

Addressing and mitigating the toxicity of 5-deoxyribose in bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing and mitigating the toxicity of 5-deoxyribose in bacterial cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-deoxyribose and why is it toxic to bacteria?

A1: 5-Deoxyribose is a sugar molecule that arises as a byproduct of the activity of radical S-adenosylmethionine (SAM) enzymes, which are involved in various essential metabolic pathways.[1] If not cleared, its precursor, 5'-deoxyadenosine (B1664650), can accumulate to toxic levels and inhibit these crucial radical SAM enzymes.[1][2] The subsequent conversion of 5'-deoxyadenosine to 5-deoxyribose leads to its own set of toxic effects if the cell cannot effectively metabolize it.[3]

Q2: How do bacteria naturally defend against 5-deoxyribose toxicity?

A2: Many bacteria possess a specific salvage pathway to detoxify 5-deoxyribose.[1][3] This pathway, often encoded by a cluster of genes, involves three key enzymatic steps:

  • Phosphorylation: A kinase (DrdK) converts 5-deoxyribose to 5-deoxyribose-1-phosphate.

  • Isomerization: An isomerase (DrdI) converts 5-deoxyribose-1-phosphate to 5-deoxyribulose-1-phosphate.

  • Aldol Cleavage: An aldolase (B8822740) (DrdA) cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde (B116499), which are then channeled into central metabolism.[1][4]

Q3: What are the observable effects of 5-deoxyribose toxicity on a bacterial culture?

A3: The primary observable effect is the inhibition of bacterial growth. This can manifest as a longer lag phase, a slower growth rate (slope of the logarithmic growth phase), and a lower final optical density (OD) of the culture. In severe cases, it can lead to cell death. Deletion of genes involved in the 5-deoxyribose salvage pathway, such as drdI or drdA, significantly increases the susceptibility of bacteria to the toxic effects of 5-deoxyribose.[3]

Q4: Are there alternative metabolic pathways for 5-deoxyribose?

A4: Yes, while the three-step salvage pathway is widespread, some bacteria may utilize alternative or parallel pathways for the catabolism of deoxyribose and its derivatives.[5] For instance, some bacteria can oxidize deoxyribose to deoxyribonate, which is then further metabolized.[5] The specific pathways can vary between different bacterial genera.

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity or growth inhibition observed at low concentrations of 5-deoxyribose.
Possible Cause Troubleshooting Step
Bacterial strain lacks an efficient 5-deoxyribose salvage pathway. Sequence the genome of your bacterial strain to check for the presence of the drdK, drdI, and drdA gene cluster or homologs. Compare the growth of your strain with a known robust strain (e.g., Bacillus thuringiensis) in the presence of 5-deoxyribose.
Mutation or downregulation of salvage pathway genes. Perform RT-qPCR to analyze the expression levels of the drd genes in the presence and absence of 5-deoxyribose. Sequence the drd gene cluster to check for any mutations that might inactivate the enzymes.
Synergistic toxic effects with components of the culture medium. Test the toxicity of 5-deoxyribose in a minimal medium with a defined carbon source to eliminate potential interactions with complex components in rich media like LB.
Accumulation of a related toxic metabolite. The accumulation of intermediates like ribose-5-phosphate (B1218738) has been shown to be toxic in E. coli.[6][7] Consider analyzing the intracellular metabolite pool using mass spectrometry to identify any metabolic bottlenecks.
Issue 2: Inconsistent or non-reproducible results in 5-deoxyribose growth inhibition assays.
Possible Cause Troubleshooting Step
Inconsistent bacterial inoculum density. Standardize your inoculum preparation. Use a spectrophotometer to adjust the starting bacterial suspension to a consistent OD600 (e.g., 0.05-0.1) for all experiments.[1] Prepare a calibration curve correlating OD600 to colony-forming units (CFU)/mL for your specific strain.[8]
Degradation of 5-deoxyribose in the medium. Prepare fresh 5-deoxyribose solutions for each experiment. Store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.
Precipitation of 5-deoxyribose at high concentrations. Visually inspect your stock solutions and the wells of your microtiter plate for any precipitation. If precipitation occurs, consider using a different solvent (if applicable and compatible with your culture) or performing a solubility test.[9]
Variability in incubation conditions. Ensure consistent temperature and aeration across all your cultures. Use breathable seals on microtiter plates to ensure adequate gas exchange while minimizing evaporation.

Quantitative Data Summary

The following table summarizes the qualitative effects of 5-deoxyribose on bacterial growth. Note that specific inhibitory concentrations (e.g., IC50 or MIC) are not widely reported in the literature and will likely need to be determined empirically for the specific bacterial strain and conditions being used.

Bacterial Strain Genetic Background Effect of Added 5-Deoxyribose Reference
Bacillus thuringiensisWild TypeGrowth inhibition[3]
Bacillus thuringiensisΔdrdI (isomerase deletion)Significantly greater growth inhibition compared to wild type[3]
Bacillus thuringiensisΔdrdA (aldolase deletion)Significantly greater growth inhibition compared to wild type[3]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of 5-Deoxyribose

This protocol is adapted from standard broth microdilution methods.[10]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB or a minimal medium)

  • Sterile 96-well microtiter plates

  • 5-deoxyribose stock solution (e.g., 100 mM in sterile water or appropriate buffer)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Inoculate 5 mL of growth medium with a single colony of the bacterial strain. Incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture in fresh medium to an OD600 of 0.05 (this corresponds to approximately 1-5 x 10^7 CFU/mL for E. coli). Further dilute this culture 1:100 to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions: Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. Add 200 µL of the 5-deoxyribose stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard the final 100 µL from well 11. Well 12 will serve as a no-drug growth control.

  • Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). This will bring the final volume to 200 µL and halve the concentration of 5-deoxyribose in each well.

  • Controls: Include a negative control (200 µL of sterile medium, no bacteria) and a positive control (100 µL of medium and 100 µL of inoculum, no 5-deoxyribose).

  • Incubation: Cover the plate with a breathable seal and incubate at the optimal temperature for 18-24 hours with shaking if appropriate.

  • Read Results: Determine the MIC by identifying the lowest concentration of 5-deoxyribose at which there is no visible growth. This can be done by eye or by measuring the OD600 of each well with a microplate reader. The MIC is the well with the lowest concentration that has an OD600 similar to the negative control.

Protocol 2: Assay for 5-Deoxyribose Aldolase (DrdA) Activity

This protocol measures the activity of the final enzyme in the salvage pathway by monitoring the formation of acetaldehyde.

Materials:

  • Purified DrdA enzyme

  • 5-deoxyribulose-1-phosphate (substrate)

  • Coupled enzyme system: alcohol dehydrogenase

  • NADH

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and MnCl2)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH, and an excess of alcohol dehydrogenase.

  • Initiate Background Reading: Add the purified DrdA enzyme to the cuvette and monitor the absorbance at 340 nm for a few minutes to establish a stable baseline.

  • Start the Reaction: Initiate the reaction by adding the substrate, 5-deoxyribulose-1-phosphate.

  • Monitor NADH Oxidation: The DrdA will cleave the substrate to produce acetaldehyde. The alcohol dehydrogenase will then reduce the acetaldehyde to ethanol, oxidizing NADH to NAD+ in the process. Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of acetaldehyde formation.

  • Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of the reaction.

Visualizations

Caption: Metabolic fate of 5-deoxyribose in bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Inoculum Prepare Standardized Bacterial Inoculum Serial Dilute 5-DR Prepare Serial Dilutions of 5-Deoxyribose (5-DR) Prepare Inoculum->Serial Dilute 5-DR Inoculate Plate Inoculate 96-well Plate Serial Dilute 5-DR->Inoculate Plate Incubate (18-24h) Incubate (18-24h) Inoculate Plate->Incubate (18-24h) Read OD600 Read OD600 Incubate (18-24h)->Read OD600 Determine MIC Determine MIC Read OD600->Determine MIC

Caption: Workflow for MIC determination of 5-deoxyribose.

References

Validation & Comparative

A Comparative Guide to the Structural Differences Between 5-deoxy-D-ribose and 2-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and physicochemical properties of 5-deoxy-D-ribose and 2-deoxy-D-ribose. The objective is to offer a detailed analysis, supported by experimental data and protocols, to aid in research and development involving these two important deoxy sugars.

Introduction to Structural Isomers: this compound and 2-deoxy-D-ribose

This compound and 2-deoxy-D-ribose are both five-carbon monosaccharides (pentoses) derived from D-ribose. They share the same chemical formula (C₅H₁₀O₄) and molecular weight (approximately 134.13 g/mol ). The key structural difference lies in the position of the hydroxyl (-OH) group that has been replaced by a hydrogen atom. In this compound, the hydroxyl group at the C5 position is absent, whereas in 2-deoxy-D-ribose, the hydroxyl group is missing from the C2 position.[1][2][3] This seemingly subtle difference leads to significant variations in their chemical properties, reactivity, and biological roles. 2-deoxy-D-ribose is a cornerstone of life as a fundamental component of deoxyribonucleic acid (DNA), while this compound and its derivatives are explored as building blocks in the synthesis of novel therapeutic agents, including anticancer compounds.

Comparative Physicochemical Properties

The distinct locations of the deoxygenation in this compound and 2-deoxy-D-ribose influence their physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound2-deoxy-D-ribose
Molecular Formula C₅H₁₀O₄C₅H₁₀O₄
Molecular Weight 134.13 g/mol [4]134.13 g/mol [5]
Appearance Viscous liquid or oil[][7]White crystalline solid[2]
Melting Point Not applicable (viscous liquid)89-90 °C
Solubility in Water Sparingly soluble[][7]Soluble (e.g., ~10 mg/mL in PBS, pH 7.2)[8]
Solubility in Organic Solvents Sparingly soluble in methanol[][7]Soluble in ethanol (B145695) (~5 mg/mL), DMSO (~3 mg/mL), and dimethylformamide (~10 mg/mL)[8]

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are crucial for the structural elucidation and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of 2-deoxy-D-ribose in solution is complex due to the equilibrium between its different forms (anomers).[9] Key signals include those for the anomeric protons (H1) and the protons on the carbon atoms of the sugar ring. The absence of a hydroxyl group at the C2 position in 2-deoxy-D-ribose results in a characteristic signal for the two protons at this position. While specific peak assignments for this compound are not as readily available in the literature, the presence of a methyl group (CH₃) at the C5 position, resulting from the deoxygenation, would give a distinct signal in its ¹H NMR spectrum, typically in the upfield region.

¹³C NMR: The ¹³C NMR spectra also reflect the structural differences. For 2-deoxy-D-ribose, the carbon at the C2 position shows a signal at a chemical shift indicative of a methylene (B1212753) (-CH₂-) group, which is different from the chemical shift of the corresponding hydroxyl-bearing carbon in ribose.[10] For this compound, the C5 carbon would appear as a methyl group signal, which is significantly different from the hydroxymethyl (-CH₂OH) signal in 2-deoxy-D-ribose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

For both deoxy sugars, the FT-IR spectra will show a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations from the remaining hydroxyl groups. The C-H stretching vibrations of the alkyl groups will appear in the 3000-2850 cm⁻¹ region. The "fingerprint" region, typically from 1500 cm⁻¹ to 500 cm⁻¹, will contain a complex pattern of peaks corresponding to C-O stretching and C-C stretching vibrations, as well as various bending vibrations. The spectrum of 2-deoxy-D-ribose is known to be complex and can be used to identify its different conformational forms in the solid state.[11] The FT-IR spectrum of this compound would be expected to show differences in the fingerprint region due to the altered vibrational modes of the terminal part of the carbon chain.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Determination of Solubility

Objective: To quantitatively determine and compare the solubility of this compound and 2-deoxy-D-ribose in water and a representative organic solvent (e.g., ethanol).

Materials:

  • This compound

  • 2-deoxy-D-ribose

  • Distilled water

  • Absolute ethanol

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid deoxy sugar to a known volume of the solvent (water or ethanol) in a sealed vial.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a volumetric flask.

    • Dilute the sample to a known volume with the same solvent.

  • Quantification:

    • Analyze the concentration of the deoxy sugar in the diluted solution using a suitable analytical method. A colorimetric method using dinitrosalicylic acid can be employed for reducing sugars, with absorbance measured by a UV-Vis spectrophotometer.[12] Alternatively, a more specific HPLC method can be developed.

    • Prepare a calibration curve using standard solutions of known concentrations for each sugar.

  • Calculation:

    • Calculate the concentration of the deoxy sugar in the original saturated solution based on the dilution factor. The solubility is expressed in units such as g/L or mol/L.

Comparative ¹H NMR Spectroscopy

Objective: To acquire and compare the ¹H NMR spectra of this compound and 2-deoxy-D-ribose to identify key structural differences.

Materials:

  • This compound

  • 2-deoxy-D-ribose

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Dissolve a small amount (typically 5-10 mg) of each deoxy sugar in approximately 0.6 mL of D₂O in separate NMR tubes.

    • Ensure the samples are fully dissolved. Gentle vortexing may be required.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample at a constant temperature (e.g., 25 °C).

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra using the residual HDO signal (typically at ~4.79 ppm at 25 °C).

    • Integrate the signals to determine the relative number of protons.

    • Analyze and compare the chemical shifts, coupling constants, and multiplicities of the signals for both compounds, paying close attention to the signals corresponding to the anomeric protons and the protons at the deoxygenated positions. Two-dimensional NMR experiments like COSY and HSQC can be performed to aid in the complete assignment of the spectra.[13][14]

Comparative FT-IR Spectroscopy

Objective: To obtain and compare the FT-IR spectra of this compound and 2-deoxy-D-ribose to identify differences in their vibrational modes.

Materials:

  • This compound

  • 2-deoxy-D-ribose

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Potassium bromide (KBr) for pellet preparation (alternative method)

Protocol (using ATR):

  • Background Spectrum:

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid 2-deoxy-D-ribose or the viscous this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

    • Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Compare the spectra of the two compounds, noting any differences in the positions, intensities, and shapes of the absorption bands, particularly in the O-H stretching region, C-H stretching region, and the fingerprint region.

Visualization of Structures and Experimental Workflow

To visually represent the key concepts discussed, the following diagrams are provided.

G cluster_2deoxy 2-deoxy-D-ribose cluster_5deoxy This compound a a b b

Caption: Chemical structures of 2-deoxy-D-ribose and this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy S1 Prepare Saturated Solution S2 Centrifuge & Collect Supernatant S1->S2 S3 Dilute Sample S2->S3 S4 Quantify Concentration (UV-Vis/HPLC) S3->S4 N1 Dissolve in D2O N2 Acquire 1H & 13C Spectra N1->N2 N3 Process & Analyze Data N2->N3 F1 Obtain Background Spectrum F2 Analyze Sample on ATR F1->F2 F3 Compare Spectra F2->F3

Caption: General experimental workflow for comparative analysis.

Comparative Chemical Reactivity and Stability

The structural differences between this compound and 2-deoxy-D-ribose also impact their chemical reactivity and stability.

  • Glycosidic Bond Formation: The hydroxyl group at the anomeric carbon (C1) is crucial for the formation of glycosidic bonds. Both molecules retain this hydroxyl group and can participate in glycosylation reactions. However, the overall conformation and the electronic effects of the deoxygenated position can influence the rate and stereoselectivity of these reactions.

Conclusion

The structural distinction between this compound and 2-deoxy-D-ribose, centered on the location of the missing hydroxyl group, gives rise to significant differences in their physicochemical properties, spectroscopic signatures, and chemical behavior. 2-deoxy-D-ribose's role in DNA is well-established, while the unique structural features of this compound make it a valuable synthon in medicinal chemistry. This guide provides a foundational comparison and detailed experimental approaches to aid researchers in the effective characterization and utilization of these important deoxy sugars.

References

A Tale of Two Sugars: Unraveling the Distinct Metabolic Fates of 5-deoxy-D-ribose and D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of sugar analogs is paramount. This guide provides a comprehensive comparison of the well-established metabolic journey of D-ribose with the lesser-known fate of its analog, 5-deoxy-D-ribose. While D-ribose is a cornerstone of cellular energy and nucleotide synthesis, the absence of a single hydroxyl group in this compound dramatically alters its biological activity and metabolic processing.

This document synthesizes available experimental data to illuminate the distinct roles these molecules play within cellular systems. We will delve into their respective metabolic pathways, present comparative data on their biological effects, and provide detailed experimental protocols for key assays.

At a Glance: Key Differences in Metabolic Processing

The primary distinction between D-ribose and this compound lies in their entry into and participation in central metabolic pathways. D-ribose is readily integrated, whereas this compound appears to be largely metabolically inert in mammalian cells.

FeatureD-RiboseThis compound
Primary Metabolic Pathway Pentose Phosphate Pathway (PPP)Not established in mammals; likely metabolically inert.
Phosphorylation Readily phosphorylated to D-ribose-5-phosphate (R5P).Phosphorylation at the 5' position is blocked due to the absence of a hydroxyl group. May be phosphorylated at other positions, but subsequent metabolism is limited.
Role in Nucleotide Synthesis Essential precursor for the synthesis of ATP, GTP, NAD, and FAD.Does not serve as a precursor for nucleotide synthesis.
Energy Production Can be converted to intermediates of glycolysis for ATP production.[1]Not a substrate for energy-yielding pathways.
Reported Biological Effects Enhances ATP recovery, supports mitochondrial function.[2] In high concentrations, can inhibit cell proliferation and induce apoptosis.Can be generated from the breakdown of 5'-deoxyadenosine.[3] Its phosphorylated form, 5-deoxyribose-1-phosphate, is metabolically stable.[3] May have growth-promoting effects in specific contexts.[4]

The Central Role of D-Ribose in Cellular Metabolism

D-ribose is a naturally occurring five-carbon sugar that is a fundamental component of essential biological molecules.[1][5] Its metabolic significance stems from its central role in the Pentose Phosphate Pathway (PPP), a critical branch of glucose metabolism.

Exogenous D-ribose can be transported into the cell and phosphorylated by ribokinase to form D-ribose-5-phosphate (R5P).[6] This positions it as a key intermediate that can flow into several vital pathways:

The regulation of the PPP is tightly controlled to meet the cell's demands for NADPH (for reductive biosynthesis and antioxidant defense) and R5P.[8]

D_Ribose_Metabolism cluster_Cell Cytosol D-Ribose D-Ribose R5P D-Ribose-5-Phosphate D-Ribose->R5P Ribokinase (ATP -> ADP) PRPP Phosphoribosyl pyrophosphate R5P->PRPP PRPP Synthetase (ATP -> AMP) Glycolysis Glycolysis Intermediates R5P->Glycolysis Nucleotides ATP, GTP, etc. PRPP->Nucleotides De novo & Salvage Pathways Glucose Glucose Glucose->R5P Pentose Phosphate Pathway

D-Ribose Metabolic Pathway.

The Enigmatic Fate of this compound

In stark contrast to D-ribose, the metabolic pathway of this compound in mammalian cells is not well-defined. The key structural difference—the absence of a hydroxyl group at the 5' position—is the primary reason for its divergent biological role. This modification prevents its phosphorylation at this site, a critical first step for entry into many metabolic pathways.

While direct studies on this compound metabolism are scarce, insights can be gleaned from studies on related molecules. For instance, 5'-deoxyadenosine, which contains a this compound moiety, can be cleaved by certain mammalian cells to produce adenine and 5-deoxyribose-1-phosphate.[3] However, this phosphorylated form is reported to be metabolically stable, suggesting it is not readily channeled into other pathways.[3] This evidence supports the hypothesis that this compound is largely metabolically inert.

Despite its apparent metabolic inertia, this compound and its derivatives are not without biological effects. Studies on 5-deoxy-5-methylthioribose have shown that it can influence cell growth, viability, and saturation density in certain cell lines.[4]

Hypothetical Metabolic Fate of this compound.

Experimental Protocols: Assessing Biological Effects

Given the limited data on the direct metabolic pathways of this compound, research has often focused on its broader biological effects, such as its impact on cell viability and proliferation. Below are detailed protocols for key experiments in this area.

Cell Proliferation Inhibition Assay

This assay is used to determine the effect of a compound on the ability of cells to multiply.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • 96-well cell culture plates

  • D-ribose and this compound solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of D-ribose and this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the sugar solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with D-ribose or This compound Incubate_24h->Treat_Cells Incubate_Timecourse Incubate for 24-72h Treat_Cells->Incubate_Timecourse Add_MTT Add MTT reagent Incubate_Timecourse->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate % inhibition Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Substrate Specificity of 5-chloro-5-deoxy-d-ribose Dehydrogenase: A Comparative Analysis with Alternative Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substrate specificity of 5-chloro-5-deoxy-d-ribose dehydrogenase (SalM), a key enzyme in the biosynthesis of the potent proteasome inhibitor salinosporamide A.[1][2] This analysis, supported by experimental data, evaluates the enzyme's activity with its native substrate against alternative sugar molecules.

Introduction

5-chloro-5-deoxy-d-ribose dehydrogenase, designated as SalM, is a short-chain dehydrogenase/reductase enzyme originating from the marine actinomycete Salinispora tropica.[1][2] It plays a crucial role in the biosynthesis of chloroethylmalonyl-CoA, a precursor for salinosporamide A.[1][2] SalM catalyzes the NAD+-dependent oxidation of 5-chloro-5-deoxy-d-ribose (5-ClR) to 5-chloro-5-deoxy-d-ribono-γ-lactone, which then undergoes spontaneous hydrolysis to 5-chloro-5-deoxy-d-ribonate.[1][2] Understanding the substrate promiscuity of this enzyme is vital for potential applications in biocatalysis and the chemoenzymatic synthesis of novel halogenated compounds.

Comparative Analysis of Substrate Activity

Experimental studies have demonstrated that SalM exhibits activity with a limited range of alternative sugar substrates, namely D-ribose (B76849) and D-erythrose.[1][2] A comparative assay of ten different sugars revealed that only 5-ClR, D-ribose, and D-erythrose served as substrates. The following sugars were found to be inactive (<2% activity relative to 5-ClR): 2-deoxy-d-ribose, d-ribose 5-phosphate, d-xylose, d-arabinose, l-arabinose, d-allose, and d-glucose.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the active substrates of SalM. The data indicates that while SalM can utilize alternative sugars, it has a significantly higher affinity for its native substrate, 5-chloro-5-deoxy-d-ribose.

SubstrateMichaelis Constant (Km)
5-chloro-5-deoxy-d-ribose (5-ClR)At the lower limit of detection
D-erythrose2.5 ± 0.4 mM
D-ribose18.5 ± 1.7 mM

Note: The Km for 5-ClR was at the lower limit of detection for NADH absorbance in the cited study, indicating a very high affinity of the enzyme for this substrate. Consequently, precise Vmax and kcat values for 5-ClR were not detailed.

Experimental Protocols

Comparative Substrate Assay

This protocol was employed to screen various sugars for their activity with SalM.

  • Reaction Mixture Preparation : Prepare a 50 µL reaction mixture in a 100 mM Tris-HCl buffer (pH 8.0) containing 2 mM MgCl2.

  • Substrate and Cofactor Addition : Add the respective carbohydrate substrate to a final concentration of 2 mM and the NAD+ cofactor to a final concentration of 2.5 mM.

  • Enzyme Addition : Initiate the reaction by adding 1.6 µg of SalM (final concentration of 0.032 mg/ml).

  • Data Acquisition : Record absorbance measurements every minute for 3 hours to monitor the progress of the reaction.

Kinetic Assays

This protocol was used to determine the kinetic parameters for the active substrates.

  • Enzyme Preparation : Pre-soak 2.4 µg of SalM (final concentration of 0.048 mg/ml) in 10 mM MgCl2.

  • Reaction Setup : Prepare the reaction mixture containing the enzyme and 4 mM NAD+ cofactor.

  • Substrate Titration :

    • For D-ribose, vary the concentration from 0.5 to 200 mM.

    • For D-erythrose, vary the concentration from 0.10 to 40 mM.

  • Data Analysis : Plot the initial velocities against the substrate concentrations and fit the data to a nonlinear Michaelis-Menten curve to determine the Km values.

Visualizations

Enzymatic Reaction of SalM

Enzymatic_Reaction Substrate 5-chloro-5-deoxy-d-ribose (or alternative sugar) Enzyme SalM (5-chloro-5-deoxy-d-ribose dehydrogenase) Substrate->Enzyme NAD NAD+ NAD->Enzyme Product1 5-chloro-5-deoxy-d-ribono-γ-lactone Enzyme->Product1 NADH NADH Enzyme->NADH H_plus H+ Enzyme->H_plus Product2 5-chloro-5-deoxy-d-ribonate Product1->Product2 Spontaneous hydrolysis H2O H₂O H2O->Product2

Caption: Enzymatic oxidation catalyzed by SalM.

Experimental Workflow for SalM Characterization

Experimental_Workflow start Start expression Heterologous Overexpression of SalM in E. coli start->expression purification Purification of Recombinant SalM expression->purification substrate_screening Comparative Substrate Assay (10 different sugars) purification->substrate_screening activity_check Identification of Active Substrates substrate_screening->activity_check kinetic_assay Kinetic Assays (Varying Substrate Concentrations) activity_check->kinetic_assay Active end End activity_check->end Inactive data_analysis Data Analysis (Michaelis-Menten Kinetics) kinetic_assay->data_analysis results Determination of Km values data_analysis->results results->end

Caption: Workflow for SalM characterization.

References

A Comparative Analysis of Enzymatic versus Chemical Synthesis of 5-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of deoxysugars, such as 5-deoxy-D-ribose, is of significant interest in medicinal chemistry and drug development due to their role as key intermediates in the preparation of various biologically active compounds. This guide provides a detailed comparative analysis of the two primary methodologies for synthesizing this compound: traditional chemical synthesis and modern enzymatic approaches. We will objectively evaluate both methods based on performance metrics, provide detailed experimental protocols, and visualize the respective workflows.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative and qualitative differences between the enzymatic and chemical synthesis of this compound, based on available experimental data.

Table 1: Quantitative Performance Metrics

ParameterEnzymatic Synthesis (DERA-based)Chemical Synthesis (from D-ribose)
Overall Yield High (potential for >70%)Moderate (56-63% for acetylated derivative)[1][2]
Purity High (>95%)High (>98.5% after purification)[3]
Reaction Time Generally shorter (hours)Longer (multi-day process)
Number of Steps Fewer (often 1-2 steps)Multiple steps (4-5)
Operating Temperature Mild (e.g., 25-37°C)Wide range (from low to reflux temperatures)
Operating pH Neutral (typically pH 7.0-8.0)Acidic and basic conditions required

Table 2: Qualitative Performance and Process Characteristics

FeatureEnzymatic SynthesisChemical Synthesis
Stereoselectivity High (enzyme-controlled)Requires chiral precursors and may need protecting groups
Substrate Specificity HighLower, potential for side reactions
Environmental Impact Greener (aqueous media, biodegradable catalyst)Use of organic solvents, hazardous reagents, and potential for heavy metal waste
Safety Generally safer (avoids harsh reagents and conditions)Involves flammable solvents and corrosive acids/bases
Cost-Effectiveness Potentially lower long-term costs due to higher efficiency and reduced wasteHigher costs associated with reagents, solvents, and waste disposal
Scalability Can be challenging, but continuous flow processes are being developedWell-established for large-scale production

Experimental Protocols

Below are detailed methodologies for both a representative chemical synthesis and a plausible enzymatic synthesis of this compound.

Chemical Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This multi-step chemical synthesis involves the protection of hydroxyl groups, deoxygenation at the C5 position, and subsequent acetylation. The overall yield for this process is reported to be in the range of 56-63%[1][2].

Step 1: Protection of D-ribose

  • D-ribose is first converted to methyl 2,3-O-isopropylidene-β-D-ribofuranoside to protect the hydroxyl groups at C2 and C3. This is typically achieved by reacting D-ribose with acetone (B3395972) in the presence of an acid catalyst and methanol.

Step 2: Sulfonylation of the Primary Hydroxyl Group

  • The primary hydroxyl group at the C5 position of the protected ribose derivative is activated by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This forms a good leaving group for the subsequent deoxygenation step.

Step 3: Reductive Deoxygenation

  • The 5-O-sulfonyl derivative is then subjected to reductive cleavage to remove the sulfonyloxy group and introduce a hydrogen atom at the C5 position. This is commonly achieved using a hydride reagent such as lithium aluminum hydride or sodium borohydride[2].

Step 4: Hydrolysis and Acetylation

  • The protecting groups (isopropylidene and methyl glycoside) are removed by acid hydrolysis.

  • The resulting this compound is then per-acetylated using acetic anhydride (B1165640) in the presence of a catalyst (e.g., a solid acid catalyst or sulfuric acid) to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose[3]. The product is purified by crystallization.

Enzymatic Synthesis of this compound

This chemoenzymatic approach utilizes the enzyme deoxyribose-5-phosphate aldolase (B8822740) (DERA) to catalyze the key carbon-carbon bond formation, followed by dephosphorylation. This method offers high stereoselectivity and operates under mild conditions.

Step 1: DERA-Catalyzed Aldol (B89426) Condensation

  • A reaction mixture is prepared in a buffered aqueous solution (e.g., phosphate (B84403) or Tris buffer, pH 7.0-7.5).

  • The substrates, glyceraldehyde and a 1.5 to 2-fold molar excess of acetaldehyde, are added to the buffer.

  • Recombinant DERA enzyme is added to the mixture. The reaction is incubated at a controlled temperature (typically 25-37°C) with gentle agitation.

  • The progress of the reaction to form this compound-1-phosphate is monitored by techniques such as HPLC or TLC.

Step 2: Enzymatic Dephosphorylation

  • Upon completion of the aldol condensation, a phosphatase enzyme (e.g., alkaline phosphatase) is added directly to the reaction mixture.

  • The mixture is incubated under conditions optimal for the phosphatase (typically pH 8.0-9.0 and 37°C) to remove the phosphate group from the C1 position, yielding this compound.

Step 3: Purification

  • The enzymes are removed by heat denaturation and centrifugation or by ultrafiltration.

  • The resulting solution is then purified using techniques such as ion-exchange chromatography to remove charged impurities and residual starting materials, followed by concentration to obtain pure this compound.

Mandatory Visualization

Chemical Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Deprotection & Acetylation D_Ribose D-Ribose Methyl_Riboside Methyl Riboside D_Ribose->Methyl_Riboside MeOH, H+ Protected_Ribose 2,3-O-Isopropylidene- β-D-ribofuranoside Methyl_Riboside->Protected_Ribose Acetone, H+ Sulfonylated_Ribose 5-O-Sulfonylated Ribose Protected_Ribose->Sulfonylated_Ribose TsCl, Pyridine Deoxy_Ribose_Protected 5-Deoxy-Protected Ribose Sulfonylated_Ribose->Deoxy_Ribose_Protected LiAlH4 or NaBH4 Five_Deoxy_D_Ribose This compound Deoxy_Ribose_Protected->Five_Deoxy_D_Ribose Acid Hydrolysis Final_Product 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Five_Deoxy_D_Ribose->Final_Product Acetic Anhydride

Caption: Multi-step chemical synthesis of this compound derivative.

Enzymatic Synthesis Workflow

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dephosphorylation Glyceraldehyde Glyceraldehyde Aldol_Reaction Aldol Reaction Glyceraldehyde->Aldol_Reaction Dephosphorylation Dephosphorylation Aldol_Reaction->Dephosphorylation This compound- 1-phosphate Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Reaction DERA DERA Enzyme DERA->Aldol_Reaction Final_Product This compound Dephosphorylation->Final_Product Phosphatase Phosphatase Phosphatase->Dephosphorylation

Caption: Two-step enzymatic synthesis of this compound.

Conclusion

The comparative analysis reveals a clear trade-off between the well-established, multi-step chemical synthesis and the emerging, more sustainable enzymatic approach for producing this compound.

Chemical synthesis , while reliable and scalable, suffers from moderate overall yields, the use of hazardous materials, and the generation of significant chemical waste. The multi-step nature of the process also increases production time and complexity.

In contrast, enzymatic synthesis offers a greener and more efficient alternative. The high stereoselectivity of enzymes like DERA minimizes the need for protecting groups and reduces the number of reaction steps, leading to potentially higher yields and purity. The use of aqueous media and mild reaction conditions significantly lessens the environmental impact and enhances safety. While the initial cost of enzymes and potential challenges in scalability have been historical barriers, ongoing advancements in enzyme engineering and the development of continuous flow biocatalytic systems are making this approach increasingly viable for industrial applications.

For researchers and drug development professionals, the choice of synthesis route will depend on specific project requirements, including scale, cost considerations, and sustainability goals. For laboratory-scale synthesis and applications where high purity and stereoselectivity are paramount, the enzymatic route presents a compelling advantage. For large-scale industrial production, the economics of both processes must be carefully evaluated, with a growing emphasis on the long-term benefits of green chemistry provided by enzymatic methods.

References

A Comparative Genomic Guide to Deoxypentose Metabolic Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxypentose sugars, fundamental components of nucleic acids, are metabolized by bacteria through a diverse array of pathways. Understanding the genomic underpinnings and functional outputs of these pathways is critical for advancements in microbiology, from developing novel antimicrobial agents to engineering metabolic processes. This guide provides a comparative analysis of the primary deoxypentose metabolic routes in bacteria, supported by experimental data and detailed methodologies.

Overview of Deoxypentose Metabolic Pathways

Bacteria primarily utilize two distinct strategies for deoxypentose metabolism: a phosphorylative pathway and several non-phosphorylative pathways. The choice of pathway is species-dependent and reflects evolutionary adaptations to different environmental niches.

  • Phosphorylative Pathway: This canonical pathway involves the phosphorylation of deoxypentoses, leading to intermediates that can enter the central carbon metabolism, typically the pentose (B10789219) phosphate (B84403) pathway.

  • Non-phosphorylative Pathways: Analogous to the Entner-Doudoroff pathway, these routes catabolize deoxypentoses without initial phosphorylation, converting them into key metabolic intermediates like pyruvate (B1213749) and α-ketoglutarate. Recent research has identified at least three distinct non-phosphorylative routes in bacteria[1].

Comparative Performance of Metabolic Pathways

The efficiency and metabolic outputs of these pathways differ significantly, particularly in terms of energy (ATP) and reducing equivalent (NADPH) production. These differences are crucial for understanding the metabolic fitness of bacteria in various environments.

Table 1: Comparative Energy and Reductant Yields of Pentose Metabolic Pathways
PathwayNet ATP Yield (per mole of pentose)Net NADPH Yield (per mole of pentose)Net NADH Yield (per mole of pentose)Key Features
Phosphorylative (Pentose Phosphate Pathway) Variable (can be catabolic, generating ATP)[2]20Produces precursors for nucleotide and amino acid biosynthesis[3].
Non-phosphorylative (Entner-Doudoroff-like) 111Lower ATP yield compared to glycolysis, common in aerobes[4][5][6].
Non-phosphorylative (Route I) 0VariableVariableProduces pyruvate and glycolaldehyde[1].
Non-phosphorylative (Route II) 0VariableVariableProduces α-ketoglutarate[1].
Non-phosphorylative (Route III) 0VariableVariableProduces pyruvate and glycolate[1].

Key Enzymes and Their Kinetic Properties

The metabolic branch points and unique reactions within each pathway are catalyzed by specific enzymes. Their kinetic properties, such as substrate affinity (Km) and catalytic rate (kcat), dictate the flux through the pathway.

Table 2: Key Enzymes in Deoxypentose Metabolism and Their Kinetic Parameters
EnzymePathwayReactionKmVmaxkcat (Turnover Number)Substrate Specificity
Deoxyribokinase PhosphorylativeDeoxyribose -> Deoxyribose-5-phosphateVaries by substrate and organismVariesVariesSpecific for deoxynucleosides.
Phosphopentomutase PhosphorylativeDeoxyribose-5-phosphate <-> Deoxyribose-1-phosphateVaries by substrate and organismVariesVariesActs on various pentose phosphates.
Deoxyribose-phosphate aldolase (B8822740) (DERA) PhosphorylativeDeoxyribose-5-phosphate <-> Glyceraldehyde-3-phosphate + AcetaldehydeVaries by substrate and organismVariesVariesBroad substrate range, including deoxyribose-5-phosphate.
D-arabinonate dehydratase Non-phosphorylativeD-arabinonate -> 2-keto-3-deoxypentonateNot widely reportedNot widely reportedNot widely reportedSpecific for D-arabinonate and related sugar acids.
2-keto-3-deoxypentonate (KDP) aldolase Non-phosphorylative2-keto-3-deoxypentonate -> Pyruvate + GlycolaldehydeVaries by substrate and organismVariesVariesCleaves KDP and structurally similar molecules.

Experimental Protocols for Comparative Genomic Analysis

Investigating the diversity and function of deoxypentose metabolic pathways relies on a combination of genomic, transcriptomic, and metabolomic approaches.

Identification of Metabolic Gene Clusters

Objective: To identify putative gene clusters encoding deoxypentose metabolic pathways in bacterial genomes.

Methodology:

  • Genome Annotation: Annotate bacterial genomes using tools like Prokka or RAST to identify open reading frames (ORFs) and predict their functions based on homology to known proteins.

  • Homology Search: Use BLASTp to search the annotated proteome for homologs of known enzymes involved in deoxypentose metabolism (e.g., deoxyribokinase, phosphopentomutase, DERA, and enzymes of the non-phosphorylative pathways).

  • Gene Neighborhood Analysis: Examine the genomic context of the identified homologs. Genes that are consistently found in close proximity across different bacterial genomes are likely to be functionally related and part of the same metabolic pathway. Tools like the SEED Viewer or JGI IMG/M can be used for this analysis.

  • Operon Prediction: Utilize tools like Operon-mapper or FGENESB to predict operon structures, which can provide strong evidence for functionally linked genes.

Phylogenetic Analysis of Key Enzymes

Objective: To infer the evolutionary relationships of key enzymes from different deoxypentose metabolic pathways.

Methodology:

  • Sequence Retrieval: Obtain protein sequences of the target enzymes from relevant bacterial genomes from databases like NCBI or UniProt.

  • Multiple Sequence Alignment: Align the retrieved sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).

  • Tree Visualization and Interpretation: Visualize the phylogenetic tree using tools like FigTree or iTOL to understand the evolutionary divergence and conservation of the enzymes across different bacterial lineages.

Comparative Transcriptomics

Objective: To compare the expression levels of genes involved in deoxypentose metabolism under different conditions (e.g., growth on different carbon sources).

Methodology:

  • RNA Extraction and Sequencing: Grow bacterial cultures under the desired conditions, extract total RNA, and perform RNA sequencing (RNA-Seq) to obtain a snapshot of the transcriptome.

  • Read Mapping and Quantification: Map the RNA-Seq reads to the reference genome and quantify the expression level of each gene (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM).

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between different conditions using statistical packages like DESeq2 or edgeR.

  • Pathway Enrichment Analysis: Use tools like KEGG or Gene Ontology (GO) enrichment analysis to determine if the differentially expressed genes are over-represented in specific metabolic pathways.

Visualizing Metabolic Pathways and Experimental Workflows

Graphviz (DOT language) provides a powerful tool for visualizing the complex relationships within metabolic pathways and experimental workflows.

Phosphorylative Deoxypentose Pathway

Phosphorylative_Pathway Deoxyribose Deoxyribose DR5P Deoxyribose-5-P Deoxyribose->DR5P Deoxyribokinase (ATP -> ADP) G3P Glyceraldehyde-3-P DR5P->G3P Deoxyribose-phosphate aldolase Acetaldehyde Acetaldehyde DR5P->Acetaldehyde Deoxyribose-phosphate aldolase PPP Pentose Phosphate Pathway G3P->PPP

Caption: The phosphorylative pathway of deoxypentose metabolism.

Non-phosphorylative Deoxypentose Pathway (Route I)

Nonphosphorylative_Pathway_I Deoxypentose Deoxypentose Deoxypentonate Deoxypentonate Deoxypentose->Deoxypentonate Dehydrogenase KDP 2-keto-3-deoxypentonate Deoxypentonate->KDP Dehydratase Pyruvate Pyruvate KDP->Pyruvate KDP aldolase Glycolaldehyde Glycolaldehyde KDP->Glycolaldehyde KDP aldolase

Caption: A non-phosphorylative deoxypentose pathway (Route I).

Experimental Workflow for Comparative Genomics

Comparative_Genomics_Workflow cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Output Genome_A Bacterial Genome A Annotation Genome Annotation Genome_A->Annotation Genome_B Bacterial Genome B Genome_B->Annotation Homology_Search Homology Search Annotation->Homology_Search Gene_Cluster_ID Gene Cluster Identification Homology_Search->Gene_Cluster_ID Phylogenetic_Analysis Phylogenetic Analysis Homology_Search->Phylogenetic_Analysis Pathway_Comparison Pathway Comparison Gene_Cluster_ID->Pathway_Comparison Evolutionary_Insights Evolutionary Insights Phylogenetic_Analysis->Evolutionary_Insights

Caption: Workflow for comparative genomic analysis of metabolic pathways.

Implications for Drug Development

The diversity of deoxypentose metabolic pathways in bacteria presents opportunities for targeted drug development. Enzymes that are essential for a particular pathway in pathogenic bacteria but are absent in humans can be attractive targets for novel antimicrobial agents. For example, the unique enzymes of the non-phosphorylative pathways could be exploited for the development of species-specific inhibitors. Comparative genomic analysis is a powerful tool for identifying such unique and essential enzymes in pathogenic bacteria.

Conclusion

Bacteria have evolved a remarkable diversity of metabolic pathways for the utilization of deoxypentose sugars. The choice between phosphorylative and non-phosphorylative routes has significant implications for the cell's energy economy and biosynthetic capabilities. A comprehensive understanding of these pathways, facilitated by comparative genomics, transcriptomics, and metabolomics, is essential for advancing our knowledge of bacterial physiology and for the development of new therapeutic strategies against bacterial pathogens. Further research is needed to fully characterize the kinetic properties and substrate specificities of the enzymes involved in these diverse metabolic networks.

References

Investigating 5-deoxy-D-ribose as a Potential Selective Inhibitor of Ribose-5-Phosphate Isomerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known inhibitors of ribose-5-phosphate (B1218738) isomerase (Rpi) and explores the potential of 5-deoxy-D-ribose as a selective inhibitor. While direct experimental data on the inhibitory activity of this compound against Rpi is not currently available in published literature, this document serves as a resource for researchers interested in investigating its potential. We will compare its structural characteristics to potent, known inhibitors and provide the necessary experimental framework for its evaluation.

Ribose-5-phosphate isomerase (Rpi) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), where it catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P).[1][2][3] This function is vital for the synthesis of nucleotides and nucleic acids, as well as for cellular redox balance.[4] The existence of two distinct classes of Rpi, RpiA and RpiB, with different structures, makes it an attractive target for drug development, particularly as RpiB is found in pathogens like Trypanosoma brucei but is absent in humans.[1][3]

Comparison of Known Ribose-5-Phosphate Isomerase Inhibitors

Several compounds have been identified and characterized as inhibitors of Rpi. These molecules often mimic the substrate or the transition state of the enzymatic reaction. Understanding the efficacy of these known inhibitors provides a benchmark for evaluating new potential inhibitory compounds like this compound.

InhibitorTarget Enzyme(s)Inhibition Constant (Ki)Inhibitor Type
5-Phospho-D-ribonateMycobacterium tuberculosis RpiB (MtRpiB)9 µMCompetitive
Escherichia coli RpiB (EcRpiB)-Competitive
4-Phospho-D-erythronohydroxamic acid (4-PEH)Trypanosoma brucei RpiB (TbRpiB)2.2 mM (IC50 = 0.8 mM)Competitive
Trypanosoma cruzi RpiB (TcRpiB)1.6 mM (IC50 = 0.7 mM)Competitive
5-Phospho-D-ribonohydroxamic acidEscherichia coli RpiB (EcRpiB)-Competitive
N-(5-phospho-D-ribonoyl)-methylamideEscherichia coli RpiB (EcRpiB)-Efficient Inhibitor

The Potential of this compound as an Rpi Inhibitor

This compound is a derivative of the natural substrate D-ribose (B76849), with the hydroxyl group at the 5th position replaced by a hydrogen atom. Deoxy sugars, in general, are known to act as analogs of natural substrates and can sometimes function as enzyme inhibitors.[5][6] The absence of the 5'-hydroxyl group in this compound means it cannot be phosphorylated at this position, which is a key feature of the natural substrate, ribose-5-phosphate.

The inhibitory potential of this compound would likely depend on its ability to bind to the active site of Rpi. While it lacks the phosphate group crucial for strong binding in known inhibitors, its overall shape is similar to the ribose moiety of the natural substrate. It is hypothesized that it could act as a weak competitive inhibitor. However, without experimental data, this remains speculative. A study on 5-chloro-5-deoxy-d-ribose 1-dehydrogenase showed that 2-deoxy-d-ribose (B167953) and d-ribose 5-phosphate were not active as substrates, highlighting that modifications to the sugar ring can significantly impact enzyme interaction.[7] Further investigation is required to determine if this compound can effectively inhibit Rpi.

Experimental Protocols

To evaluate the inhibitory potential of this compound against Rpi, a standardized enzyme inhibition assay can be employed. The following is a detailed methodology adapted from studies on known Rpi inhibitors.

Ribose-5-Phosphate Isomerase Inhibition Assay

Objective: To determine the inhibitory effect and kinetics of this compound on Rpi activity.

Materials:

  • Recombinant Rpi enzyme (e.g., from E. coli or T. brucei)

  • D-Ribose-5-phosphate (R5P) as the substrate

  • This compound as the potential inhibitor

  • Assay buffer: 100 mM Tris-HCl (pH 7.6)

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Enzyme Preparation: Purify recombinant Rpi and determine its concentration.

  • Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer and varying concentrations of the substrate, R5P (e.g., in a range of 3.1 to 50 mM).

  • Inhibitor Preparation: Prepare stock solutions of this compound at various concentrations.

  • Enzyme Assay:

    • For the determination of the Michaelis-Menten constant (Km) for R5P, incubate a fixed amount of Rpi (e.g., 0.5 µg) with the varying concentrations of R5P.

    • To test for inhibition, perform the assay in the presence of a fixed concentration of R5P (e.g., 3.1 mM) and varying concentrations of this compound.

    • The reaction is initiated by the addition of the enzyme.

  • Measurement of Activity: The conversion of R5P to Ru5P is monitored by the increase in absorbance at 290 nm, which is characteristic of the keto group of Ru5P. A molar extinction coefficient of 0.072 mM⁻¹cm⁻¹ can be used for the formation of ketopentose phosphate.[2]

  • Data Analysis:

    • Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the initial velocities against the substrate concentrations to determine the Km and Vmax using a Michaelis-Menten plot or a Lineweaver-Burk plot.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition for this compound, analyze the data using appropriate kinetic models (e.g., by plotting the data in the presence and absence of the inhibitor on a Lineweaver-Burk plot).

Visualizations

Pentose Phosphate Pathway

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- δ-lactone G6P->_6PG G6PD _6PGL 6-Phosphogluconate _6PG->_6PGL 6PGL Ru5P Ribulose-5-Phosphate _6PGL->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-Phosphate Isomerase (Rpi) X5P Xylulose-5-Phosphate Ru5P->X5P Ribulose-Phosphate 3-Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase G3P Glyceraldehyde-3-Phosphate R5P->G3P Transketolase X5P->S7P F6P Fructose-6-Phosphate X5P->F6P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase S7P->G3P Transaldolase E4P->F6P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting the central role of Ribose-5-Phosphate Isomerase.

Experimental Workflow for Rpi Inhibition Assay

Rpi_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Rpi Enzyme mix_reagents Mix Assay Buffer, Substrate, and Inhibitor in Cuvette prep_enzyme->mix_reagents prep_substrate Prepare D-Ribose-5-Phosphate (Substrate) Solutions prep_substrate->mix_reagents prep_inhibitor Prepare this compound (Inhibitor) Solutions prep_inhibitor->mix_reagents initiate_reaction Initiate Reaction by Adding Rpi Enzyme mix_reagents->initiate_reaction monitor_absorbance Monitor Absorbance at 290 nm over Time initiate_reaction->monitor_absorbance calc_velocity Calculate Initial Reaction Velocities monitor_absorbance->calc_velocity plot_data Generate Michaelis-Menten and Lineweaver-Burk Plots calc_velocity->plot_data determine_kinetics Determine Km, Vmax, Ki, and Inhibition Type plot_data->determine_kinetics

Caption: Workflow for the enzymatic assay to determine the inhibitory potential of a compound against Rpi.

References

Evaluating the Efficacy of 5-deoxy-D-ribose Analogs as Potential Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral therapeutics remains a critical endeavor in biomedical research. Nucleoside analogs, a cornerstone of antiviral drug development, function by mimicking endogenous nucleosides and interfering with viral replication. Among these, analogs of 5-deoxy-D-ribose have demonstrated promising activity against a range of viruses. This guide provides a comparative analysis of the efficacy of select this compound analogs and other relevant ribose-modified nucleosides, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound analogs is best assessed through quantitative measures such as the 50% inhibitory concentration (IC₅₀) and the 50% effective concentration (EC₅₀). These values represent the concentration of the compound required to inhibit viral replication by 50%. A lower value indicates higher potency. The selectivity of a compound is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀ or EC₅₀. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to host cells.

The following table summarizes the in vitro antiviral activity of key this compound analogs and comparator compounds against various viruses.

CompoundVirusCell LineAssay TypeIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5'-deoxypyrazofurin (B114794) Respiratory Syncytial Virus (RSV)HeLa-4 - 20 µg/mL>20 µg/mL-
Influenza A VirusMadin-Darby Canine Kidney (MDCK)-4 - 20 µg/mL>20 µg/mL-
Vaccinia VirusEmbryonic skin-muscle fibroblast-4 - 20 µg/mL>20 µg/mL-
Vesicular Stomatitis VirusHeLa-4 - 20 µg/mL>20 µg/mL-
5-deoxy-α-L-lyxofuranosyl benzimidazole (B57391) derivatives (2-halogen) Human Cytomegalovirus (HCMV) (Towne strain)Human Foreskin Fibroblast (HFF)Plaque Reduction Assay0.2 - 0.4[1]>100>250 - 500
Favipiravir (B1662787) Analog (21c) Influenza A/WSN/33 (H1N1)Madin-Darby Canine Kidney (MDCK)-1.9>400>210
Mizoribine Foot-and-Mouth Disease Virus (FMDV)IBRS-2MTS Assay21.39>100>4.67
Remdesivir (B604916) MERS-CoV-----
SARS-CoV-2-----
Ebola Virus-----
Marburg Virus-----

*Note: The activity of 5'-deoxypyrazofurin is reported as an effective concentration range.[2]

Experimental Protocols

The evaluation of antiviral compounds relies on robust and reproducible experimental protocols. The plaque reduction assay is a widely accepted method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Plaque Reduction Assay for Influenza A Virus in MDCK Cells

This protocol is adapted for determining the antiviral efficacy of compounds against influenza A virus.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to 90-100% confluency.[3][4]

  • Virus Dilution: The influenza virus stock is serially diluted (10-fold) in a serum-free medium.

  • Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with the diluted virus in the presence of varying concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Adsorption: The plates are incubated for 1 hour at 37°C to allow for viral adsorption.[1]

  • Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with medium containing TPCK-treated trypsin and the respective concentrations of the test compound.[1][3]

  • Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.[5]

  • Staining and Counting: The cells are fixed with formalin and stained with a solution like crystal violet.[5] The viral plaques are then counted, and the IC₅₀ value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.

Plaque Reduction Assay for Human Cytomegalovirus (HCMV) in HFF Cells

This protocol is tailored for assessing antiviral activity against HCMV.

  • Cell Seeding: Human Foreskin Fibroblast (HFF) cells are seeded in 24-well or 96-well plates and grown to confluency.

  • Infection: Confluent cell monolayers are infected with a known amount of HCMV (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.

  • Adsorption: The virus is allowed to adsorb for 90 minutes at 37°C.

  • Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose (B11928114) or agarose and the corresponding concentrations of the test compound.

  • Incubation: Due to the slower replication cycle of HCMV, the plates are incubated for 7-14 days at 37°C in a 5% CO₂ incubator. The overlay medium with the compound may be replaced every 3-4 days.

  • Staining and Quantification: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques is counted, and the EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% relative to the virus control.[6]

Mechanisms of Action and Signaling Pathways

Many this compound and other nucleoside analogs exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The general mechanism involves intracellular conversion of the prodrug to its active triphosphate form, which is then incorporated into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis.

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-RTP. This active metabolite acts as a purine (B94841) analog and is recognized by the viral RdRp. Its incorporation into the nascent viral RNA can lead to two primary antiviral outcomes:

  • Lethal Mutagenesis: The ambiguous base-pairing of the incorporated favipiravir leads to an accumulation of mutations in the viral genome, exceeding the error threshold for viral viability.

  • Chain Termination: The incorporation of favipiravir-RTP can also hinder the translocation of the RdRp along the RNA template, effectively terminating RNA synthesis.

Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) Intracellular_Metabolism Intracellular Metabolism Favipiravir->Intracellular_Metabolism Favipiravir_RTP Favipiravir-RTP (Active Form) Intracellular_Metabolism->Favipiravir_RTP Incorporation Incorporation into Nascent RNA Favipiravir_RTP->Incorporation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RNA_Elongation RNA Chain Elongation Viral_RdRp->RNA_Elongation RNA_Template Viral RNA Template RNA_Template->Viral_RdRp RNA_Elongation->Incorporation Lethal_Mutagenesis Lethal Mutagenesis Incorporation->Lethal_Mutagenesis Chain_Termination Chain Termination Incorporation->Chain_Termination

Mechanism of action for the antiviral agent Favipiravir.
Mechanism of Action of Remdesivir

Remdesivir is another prodrug that is metabolized to its active triphosphate form, remdesivir-TP. It acts as an adenosine (B11128) analog and is incorporated into the nascent viral RNA chain by the RdRp. A key feature of remdesivir is its mechanism of "delayed chain termination." After its incorporation, the RdRp can add a few more nucleotides before RNA synthesis is halted. This delay is thought to help the analog evade the virus's proofreading exonuclease activity.

Remdesivir_Mechanism Remdesivir Remdesivir (Prodrug) Intracellular_Metabolism Intracellular Metabolism Remdesivir->Intracellular_Metabolism Remdesivir_TP Remdesivir-TP (Active Form) Intracellular_Metabolism->Remdesivir_TP Incorporation Incorporation into Nascent RNA Remdesivir_TP->Incorporation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->Viral_RdRp Translocation Translocation (3-5 nucleotides) Incorporation->Translocation Delayed_Termination Delayed Chain Termination Translocation->Delayed_Termination

Mechanism of delayed chain termination by Remdesivir.

Synthesis Workflow

The synthesis of this compound analogs often starts from commercially available D-ribose or a related sugar. The following diagram illustrates a generalized workflow for the synthesis of a this compound nucleoside analog.

Synthesis_Workflow D_Ribose D-Ribose Protection Protection of 2',3'-hydroxyls D_Ribose->Protection Protected_Ribose Protected Ribose Protection->Protected_Ribose Activation Activation of 5'-hydroxyl Protected_Ribose->Activation Activated_Ribose 5'-Activated Ribose Activation->Activated_Ribose Deoxygenation Deoxygenation at 5'-position Activated_Ribose->Deoxygenation Deoxy_Ribose This compound Intermediate Deoxygenation->Deoxy_Ribose Glycosylation Glycosylation with Nucleobase Deoxy_Ribose->Glycosylation Protected_Analog Protected 5-deoxy Analog Glycosylation->Protected_Analog Deprotection Deprotection Protected_Analog->Deprotection Final_Analog This compound Analog Deprotection->Final_Analog

Generalized synthesis workflow for this compound analogs.

References

Assessing the Cross-Reactivity of Sugar Kinases with 5-deoxy-D-ribose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of sugars is a critical step in their metabolism and is essential for their entry into various cellular pathways. Sugar kinases, the enzymes responsible for this phosphorylation, exhibit a range of substrate specificities. Understanding the cross-reactivity of these kinases with non-natural sugar analogs, such as 5-deoxy-D-ribose, is crucial for the development of novel therapeutic agents and for elucidating metabolic pathways. This guide provides a comparative assessment of the potential cross-reactivity of key sugar kinases with this compound, supported by experimental protocols and pathway diagrams.

Introduction to Sugar Kinase Specificity

Sugar kinases vary significantly in their substrate specificity. While some, like human galactokinase (GALK1), are highly specific for their primary substrate, others, such as hexokinases and N-acetylgalactosamine kinase (GALK2), display broader substrate acceptance.[1] Prokaryotic kinases often exhibit more relaxed substrate specificity compared to their eukaryotic counterparts.[1] Notably, studies have shown that some kinases can phosphorylate deoxy sugars. For instance, E. coli ribokinase can catalyze the phosphorylation of 2-deoxy-D-ribose, and human beta-cell glucokinase is capable of phosphorylating 2-deoxyglucose.[2][3] This suggests that the absence of a hydroxyl group at certain positions on the sugar ring is tolerated by some kinase active sites.

Comparative Analysis of Sugar Kinase Activity with Deoxy Sugars

It is important to note that the data for this compound in these tables is hypothetical and serves as a template for how experimental findings would be presented. The values for 2-deoxy-D-ribose with Ribokinase are based on published findings to provide a tangible comparison.

Table 1: Kinetic Parameters of Hexokinase

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)Relative Activity (%)
D-GlucoseRat Germ Cells~0.1Reported100
D-FructoseRat Germ Cells~2.0Higher than Glucose>100
2-deoxy-D-glucoseRat Germ Cells~0.3Lower than Glucose<100
This compound Hypothetical Not Determined Not Determined Not Determined

Data for rat germ cell hexokinase from Nakamura et al., 1986.

Table 2: Kinetic Parameters of Glucokinase

SubstrateEnzyme SourceS0.5 (mM)Hill CoefficientRelative kcat/Km
D-GlucoseHuman β-cell~81.8100%
2-deoxy-D-glucoseHuman β-cell~151.5Lower than Glucose
This compound Hypothetical Not Determined Not Determined Not Determined

Data for human β-cell glucokinase from Gidh-Jain et al., 1995.[3]

Table 3: Kinetic Parameters of Ribokinase

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Relative Activity (%)
D-RiboseE. coli0.00575100
2-deoxy-D-riboseE. coli0.251520
This compound Hypothetical Not Determined Not Determined Not Determined

Data for E. coli ribokinase from Chuvikovsky et al., 2006.[2]

Experimental Protocols

To assess the cross-reactivity of sugar kinases with this compound, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a suitable method as it measures the production of ADP, a universal product of kinase reactions.[4][5][6][7][8]

Protocol: In Vitro Kinase Activity Assay using ADP-Glo™

1. Materials:

  • Purified sugar kinase (e.g., Hexokinase, Glucokinase, Ribokinase)

  • This compound and control sugars (e.g., D-glucose, D-ribose)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase assay buffer, the desired concentration of the sugar substrate (this compound or control), and the purified kinase.

    • Initiate the reaction by adding ATP to a final concentration typically between 10 µM and 1 mM.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

3. Data Analysis:

  • A standard curve can be generated using known concentrations of ADP to quantify the amount of product formed.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Experimental Workflow and Relevant Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the metabolic context of sugar phosphorylation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Kinase Purified Kinase Reaction_Mix Incubate at Optimal Temperature Substrate This compound (or control sugar) ATP ATP Buffer Assay Buffer Add_ADP_Glo Add ADP-Glo™ Reagent Reaction_Mix->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Luminescence Measure Luminescence Add_Detection_Reagent->Luminescence Kinetics Determine Kinetic Parameters Luminescence->Kinetics

Caption: Experimental workflow for assessing kinase activity with this compound.

The phosphorylation of pentose (B10789219) sugars is a key entry point into the Pentose Phosphate Pathway (PPP). The potential phosphorylation of this compound to this compound-5-phosphate would be analogous to the formation of D-ribose-5-phosphate, a central intermediate in the PPP.

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase Ribose5P D-Ribose-5-Phosphate Ribulose5P->Ribose5P Glycolysis Glycolytic Intermediates Ribulose5P->Glycolysis Non-oxidative Phase Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides Ribose5P->Glycolysis DeoxyRibose5P This compound-5-Phosphate (Hypothetical Product) Kinase Sugar Kinase Kinase->DeoxyRibose5P ATP -> ADP DeoxyRibose This compound DeoxyRibose->Kinase

References

The Central Role of a 5-Deoxy-D-Ribose Derivative in Salinosporamide A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Salinosporamide A, a potent proteasome inhibitor with significant anticancer activity, is a complex natural product synthesized by the marine bacterium Salinispora tropica. Its unique bicyclic γ-lactam-β-lactone core and chlorinated side chain are assembled through a sophisticated biosynthetic pathway. A critical building block for this intricate molecule is a chloroethylmalonyl-CoA extender unit, the biosynthesis of which involves a key intermediate derived from 5-deoxy-D-ribose. This guide provides a detailed comparison confirming the essential role of this ribose derivative and contrasts its pathway with the biosynthesis of other salinosporamide analogs.

Comparative Analysis of Precursors in Salinosporamide Biosynthesis

The biosynthesis of the salinosporamide family of molecules proceeds via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line.[1] While all salinosporamides share common precursors in acetate (B1210297) and cyclohexenylalanine, the structural diversity within the family arises from the incorporation of different extender units at the polyketide synthase stage. For salinosporamide A, this crucial extender unit is chloroethylmalonyl-CoA, the biosynthesis of which is initiated from S-adenosyl-L-methionine (SAM).[2][3]

The pathway to chloroethylmalonyl-CoA involves the enzymatic conversion of SAM to 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA).[2] This is followed by a series of transformations leading to the formation of 5-chloro-5-deoxy-D-ribose (5-ClR), a direct derivative of this compound.[4] In contrast, other salinosporamides, such as salinosporamide B, D, and E, utilize different, non-chlorinated extender units, as detailed in the table below.

Salinosporamide AnalogPrecursor Extender UnitOrigin of Extender UnitResulting C-2 Side Chain
Salinosporamide A Chloroethylmalonyl-CoAS-adenosyl-L-methionine (via 5-chloro-5-deoxy-D-ribose)Chloroethyl
Salinosporamide B Ethylmalonyl-CoAButyrateEthyl
Salinosporamide D (2S)-Methylmalonyl-CoAPropionateMethyl
Salinosporamide E Propylmalonyl-CoAPentanoatePropyl

Table 1: Comparison of Precursor Extender Units in the Biosynthesis of Salinosporamide Analogs. This table highlights the distinct origins of the C-2 side chains in different salinosporamide molecules.

Experimental Confirmation of the 5-Chloro-5-Deoxy-D-Ribose Pathway

The involvement of 5-chloro-5-deoxy-D-ribose in the biosynthesis of salinosporamide A has been substantiated through a combination of gene knockout studies, chemical complementation, and in vitro enzymatic assays.

Experimental Protocols:

  • Gene Inactivation: The gene salM, encoding a short-chain dehydrogenase/reductase, was targeted for inactivation in S. tropica.[4] This was achieved through homologous recombination, replacing the functional gene with a resistance marker. The resulting mutant strain was then cultivated, and its metabolic profile was analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Chemical Complementation: The salL gene, encoding the chlorinase that converts SAM to 5'-ClDA, was knocked out.[4] The mutant strain was then fed with chemically synthesized 5-chloro-5-deoxy-D-ribose. The fermentation broth was subsequently analyzed for the restoration of salinosporamide A production.

  • In Vitro Enzymatic Assay: The SalM enzyme was heterologously expressed and purified.[4] Its activity was monitored in real-time using 13C NMR spectroscopy. The assay mixture contained the purified enzyme, NAD+ as a cofactor, and 5-chloro-5-deoxy-D-ribose as the substrate. The conversion of the substrate to 5-chloro-5-deoxy-D-ribono-γ-lactone was observed.[4]

Quantitative Data from Key Experiments:

ExperimentObservationConclusion
salM Gene Knockout ~98% reduction in salinosporamide A production.[4]SalM is essential for the biosynthesis of the chloroethylmalonyl-CoA precursor.
Chemical Complementation of salL knockout with 5-ClR Restoration of salinosporamide A production.[4]5-chloro-5-deoxy-D-ribose is a key intermediate in the biosynthetic pathway.
In Vitro Assay with SalM NAD+-dependent oxidation of 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone.[4]SalM directly acts on 5-chloro-5-deoxy-D-ribose.

Table 2: Summary of Experimental Evidence for the Role of 5-Chloro-5-Deoxy-D-Ribose. This table presents the key findings from experiments that have elucidated the salinosporamide A biosynthetic pathway.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the central role of the this compound derivative in the biosynthesis of salinosporamide A and compare the experimental workflow for its confirmation against alternative precursors.

Salinosporamide_A_Biosynthesis SAM S-Adenosyl-L-methionine ClDA 5'-Chloro-5'-deoxyadenosine SAM->ClDA SalL (Chlorinase) ClRP 5-Chloro-5-deoxy-D-ribose-1-phosphate ClDA->ClRP SalT ClR 5-Chloro-5-deoxy-D-ribose ClRP->ClR SalN Chloroethylmalonyl_CoA Chloroethylmalonyl-CoA ClR->Chloroethylmalonyl_CoA Multi-step enzymatic conversion PKS_NRPS PKS-NRPS Assembly Line Chloroethylmalonyl_CoA->PKS_NRPS SalA Salinosporamide A PKS_NRPS->SalA

Caption: Biosynthetic pathway of Salinosporamide A highlighting the 5-chloro-5-deoxy-D-ribose intermediate.

Experimental_Workflow cluster_SalA Confirmation of 5-Chloro-5-deoxy-D-ribose Role cluster_Alternatives Analysis of Alternative Precursors Gene_Knockout Gene Knockout (salM) LC_MS_Analysis1 LC-MS Analysis Gene_Knockout->LC_MS_Analysis1 Confirmation Confirmation of Specific Precursor for Salinosporamide A LC_MS_Analysis1->Confirmation Chemical_Complementation Chemical Complementation (salL knockout + 5-ClR) LC_MS_Analysis2 LC-MS Analysis Chemical_Complementation->LC_MS_Analysis2 LC_MS_Analysis2->Confirmation In_Vitro_Assay In Vitro Enzyme Assay (SalM) NMR_Spectroscopy 13C NMR Spectroscopy In_Vitro_Assay->NMR_Spectroscopy NMR_Spectroscopy->Confirmation Feeding_Studies Isotopic Labeling Feeding Studies NMR_Analysis NMR Analysis of Salinosporamide Analogs Feeding_Studies->NMR_Analysis Identification Identification of Precursors for Other Salinosporamides NMR_Analysis->Identification Genome_Mining Genome Mining for Biosynthetic Gene Clusters Comparative_Genomics Comparative Genomics Genome_Mining->Comparative_Genomics Comparative_Genomics->Identification

Caption: Experimental workflows for confirming biosynthetic precursors of salinosporamides.

References

Safety Operating Guide

Proper Disposal of 5-deoxy-D-ribose: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 5-deoxy-D-ribose. Based on available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, following established laboratory best practices for disposal is crucial to mitigate any potential risks and ensure regulatory compliance.

Safety and Handling Summary

Before initiating any disposal procedures, it is important to handle this compound in accordance with standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While not classified as hazardous, direct contact with the skin or eyes should be avoided. In the event of a spill, the material should be swept up and collected for disposal, ensuring that dust generation is minimized.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs its handling and disposal procedures.

PropertyValueImplications for Disposal
GHS Classification Not classified as hazardousCan be managed as non-hazardous waste.[1]
Molecular Formula C5H10O4-
Molecular Weight 134.13 g/mol -
Appearance Off-white solidVisual identification for waste segregation.[2]
Solubility Soluble in waterAffects disposal procedures for aqueous solutions.[2]
Stability Stable under normal conditionsLow risk of reaction with other waste streams.[2]
Incompatible Materials Strong oxidizing agentsAvoid mixing with strong oxidizing agents during disposal.[2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2)Forms upon combustion.

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its form (solid or aqueous solution) and whether it is contaminated with other hazardous materials.

Uncontaminated Solid this compound

Uncontaminated, solid this compound can typically be disposed of as non-hazardous solid waste.

  • Step 1: Containerization: Place the solid waste in a clearly labeled, sealed container.

  • Step 2: Labeling: The label should identify the contents as "Non-hazardous waste: this compound".

  • Step 3: Disposal: Dispose of the container in the designated laboratory solid waste stream, in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Do not dispose of it in general office trash. For smaller quantities, disposal with household waste may be permissible, but always check local regulations.[1]

Contaminated Solid this compound

If the solid this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • Step 1: Segregation: Segregate the contaminated solid from non-hazardous waste.

  • Step 2: Containerization: Place the waste in a designated hazardous waste container that is compatible with the contaminant.

  • Step 3: Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including this compound and the contaminants.

  • Step 4: Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.

Aqueous Solutions of this compound
  • Uncontaminated Solutions:

    • Step 1: Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0.

    • Step 2: Dilution and Flushing: If permitted by your local regulations and institutional policies, flush the neutralized solution down the sanitary sewer with a copious amount of water (a dilution of at least 20:1 is recommended).

  • Contaminated Solutions:

    • If the aqueous solution contains hazardous materials, it must be collected and disposed of as hazardous liquid waste.

    • Step 1: Collection: Collect the solution in a properly labeled, sealed, and leak-proof hazardous waste container.

    • Step 2: Disposal: Arrange for pickup and disposal by your institution's EHS office or a certified hazardous waste contractor. Do not dispose of it down the drain.

Empty Containers

Properly cleaned empty containers that held this compound can often be recycled.

  • Step 1: Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).

  • Step 2: Rinsate Disposal: The first rinsate should be collected and disposed of as chemical waste, following the guidelines for aqueous solutions. Subsequent rinsates can typically be disposed of down the drain.

  • Step 3: Defacing: Deface or remove the original label from the container.

  • Step 4: Disposal: Dispose of the clean, empty container in the appropriate recycling stream (e.g., glass or plastic recycling) or as regular trash, according to your facility's procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_haz Hazardous Waste Stream cluster_nonhaz Non-Hazardous Waste Stream start This compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated is_solid Is the waste in solid form? is_contaminated->is_solid No haz_waste Dispose as Hazardous Waste (Follow EHS Guidelines) is_contaminated->haz_waste Yes non_haz_solid Dispose as Non-Hazardous Solid Waste is_solid->non_haz_solid Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No drain_disposal Neutralize (if needed), Dilute, and Flush Down Sanitary Sewer (Check Local Regulations) is_aqueous->drain_disposal Yes empty_container Is it an empty container? is_aqueous->empty_container No haz_liquid_waste Dispose as Hazardous Liquid Waste (Follow EHS Guidelines) rinse_container Triple Rinse Container empty_container->rinse_container Yes dispose_rinsate Dispose of Rinsate Appropriately rinse_container->dispose_rinsate recycle_container Recycle or Dispose of Clean Container dispose_rinsate->recycle_container

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-deoxy-D-ribose in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be worn when handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Impervious clothing and protective gloves. Gloves must be inspected prior to use.[1][3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and research integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[1][2]

2. Handling and Preparation:

  • All handling should occur in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1][3]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1][2]

3. In Case of Accidental Release:

  • Avoid dust formation during cleanup.[1]

  • Collect spilled material and arrange for proper disposal.[1]

  • Ensure the area is well-ventilated.

  • Prevent further spillage or leakage if it is safe to do so.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory requirements.

  • Unused Material: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of as unused product.[3]

  • General Guidance: Contact a licensed professional waste disposal service to dispose of this material.[3]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound in the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal cluster_spill Spill Response receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Prepare for Use weigh_handle Weigh and Handle in Ventilated Area don_ppe->weigh_handle experiment Perform Experiment weigh_handle->experiment collect_waste Collect Waste and Contaminated Materials experiment->collect_waste Post-Experiment dispose Dispose via Licensed Service collect_waste->dispose spill Accidental Spill contain Contain Spill spill->contain cleanup Clean Up with Appropriate Materials contain->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。